molecular formula C33H58N7O18P3S B1245662 (S)-3-hydroxylauroyl-CoA

(S)-3-hydroxylauroyl-CoA

カタログ番号: B1245662
分子量: 965.8 g/mol
InChIキー: IJFLXRCJWPKGKJ-LXIXEQKWSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-3-Hydroxylauroyl-CoA, also known as (S)-3-Hydroxylauroyl-coenzyme A, is a hydroxy fatty acyl-CoA resulting from the formal condensation of the thiol group of coenzyme A with the carboxy group of (S)-3-hydroxydodecanoic acid . This compound is a specific metabolic intermediate in the mitochondrial fatty acid β-oxidation pathway. It is formed from the hydration of 2-trans-dodecenoyl-CoA by enoyl-CoA hydratase and is subsequently converted to 3-oxododecanoyl-CoA by the NAD+-dependent enzyme medium- and short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD) . SCHAD catalyzes the third step in the β-oxidation spiral for medium- and short-chain fatty acids, and its deficiency is uniquely linked to hyperinsulinism, highlighting the critical role of its substrates and products in metabolic regulation . As such, this compound is an essential tool for researchers investigating the mechanisms of lipid metabolism, the biochemistry of inborn errors of metabolism like SCHAD deficiency, and the complex relationship between fatty acid oxidation and insulin secretion . This product is offered for research use only and is not intended for diagnostic or therapeutic applications.

特性

分子式

C33H58N7O18P3S

分子量

965.8 g/mol

IUPAC名

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxydodecanethioate

InChI

InChI=1S/C33H58N7O18P3S/c1-4-5-6-7-8-9-10-11-21(41)16-24(43)62-15-14-35-23(42)12-13-36-31(46)28(45)33(2,3)18-55-61(52,53)58-60(50,51)54-17-22-27(57-59(47,48)49)26(44)32(56-22)40-20-39-25-29(34)37-19-38-30(25)40/h19-22,26-28,32,41,44-45H,4-18H2,1-3H3,(H,35,42)(H,36,46)(H,50,51)(H,52,53)(H2,34,37,38)(H2,47,48,49)/t21-,22+,26+,27+,28-,32+/m0/s1

InChIキー

IJFLXRCJWPKGKJ-LXIXEQKWSA-N

異性体SMILES

CCCCCCCCC[C@@H](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

正規SMILES

CCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Pathway of (S)-3-Hydroxylauroyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxylauroyl-CoA is a chiral intermediate in the biosynthesis of lauric acid (C12:0), a medium-chain saturated fatty acid. Its synthesis is a critical step within the canonical Type II Fatty Acid Synthase (FASII) system found in bacteria and plants. Understanding this pathway is crucial for the development of novel antimicrobial agents targeting fatty acid metabolism and for the bioengineering of microorganisms for the production of valuable oleochemicals. This technical guide provides a detailed overview of the synthesis pathway, including the core enzymes, their kinetics, detailed experimental protocols, and visual representations of the involved processes.

The synthesis of this compound is not a standalone pathway but rather an integral part of the iterative elongation cycle of fatty acid synthesis. In this cycle, a growing acyl chain, tethered to an Acyl Carrier Protein (ACP), is extended by two carbon units derived from malonyl-CoA. The formation of (S)-3-hydroxylauroyl-ACP is the second reductive step in the fifth elongation cycle of de novo fatty acid synthesis, starting from acetyl-CoA.

The Core Synthesis Pathway

The synthesis of (S)-3-hydroxylauroyl-ACP from a C10 acyl-ACP precursor involves a series of four enzymatic reactions, which are repeated in each elongation cycle of fatty acid synthesis. The enzymes involved are discrete, monofunctional proteins.

  • Condensation: The cycle begins with the condensation of decanoyl-ACP (C10-ACP) with malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase I (FabB) or β-ketoacyl-ACP synthase II (FabF) . This reaction extends the acyl chain by two carbons, forming 3-keto-lauroyl-ACP (a β-ketoacyl-ACP) and releasing carbon dioxide.[1]

  • Reduction: The 3-keto group of 3-keto-lauroyl-ACP is then reduced to a hydroxyl group by β-ketoacyl-ACP reductase (FabG) . This reaction is NADPH-dependent and stereospecifically produces the (S)-enantiomer, yielding (S)-3-hydroxylauroyl-ACP.[2]

  • Dehydration: Subsequently, a molecule of water is removed from (S)-3-hydroxylauroyl-ACP by β-hydroxyacyl-ACP dehydratase (FabZ or FabA) , forming a trans-2-enoyl-ACP intermediate, specifically trans-2-dodecenoyl-ACP.[3][4][5]

  • Second Reduction: Finally, the double bond of trans-2-dodecenoyl-ACP is reduced by enoyl-ACP reductase (FabI) in an NADH-dependent reaction to produce the saturated lauroyl-ACP (C12-ACP).[6][7] This completes the elongation cycle, and the lauroyl-ACP can then enter another round of elongation or be utilized for other metabolic purposes.

For the purpose of this guide, the synthesis of this compound requires the action of a thioesterase or transacylase to release the acyl chain from the ACP, which can then be activated to its CoA ester by an acyl-CoA synthetase.

Pathway Diagram

fatty_acid_elongation_C12 cluster_elongation Fatty Acid Elongation Cycle (C10 to C12) cluster_release Release and Activation Decanoyl-ACP Decanoyl-ACP 3-Keto-lauroyl-ACP 3-Keto-lauroyl-ACP Decanoyl-ACP->3-Keto-lauroyl-ACP FabB/FabF (β-ketoacyl-ACP synthase) + Malonyl-ACP - CO2 - ACP Malonyl-ACP Malonyl-ACP S-3-Hydroxylauroyl-ACP S-3-Hydroxylauroyl-ACP 3-Keto-lauroyl-ACP->S-3-Hydroxylauroyl-ACP FabG (β-ketoacyl-ACP reductase) + NADPH + H+ - NADP+ trans-2-Dodecenoyl-ACP trans-2-Dodecenoyl-ACP S-3-Hydroxylauroyl-ACP->trans-2-Dodecenoyl-ACP FabZ/FabA (β-hydroxyacyl-ACP dehydratase) - H2O S-3-Hydroxylauroyl-CoA S-3-Hydroxylauroyl-CoA S-3-Hydroxylauroyl-ACP->S-3-Hydroxylauroyl-CoA Thioesterase / Acyl-CoA Synthetase trans-2-Dodecenoyl-ACP->Lauroyl-ACP FabI (enoyl-ACP reductase) + NADH + H+ - NAD+ Lauroyl-CoA Lauroyl-CoA protein_purification_workflow start Gene cloned into expression vector (e.g., pET with His-tag) transform Transform into E. coli expression strain (e.g., BL21(DE3)) start->transform culture Grow culture to mid-log phase (OD600 ~0.6) transform->culture induce Induce protein expression with IPTG (e.g., 0.5 mM) culture->induce incubate Incubate at lower temperature (e.g., 18°C) overnight induce->incubate harvest Harvest cells by centrifugation incubate->harvest lyse Lyse cells (e.g., sonication) in lysis buffer harvest->lyse clarify Clarify lysate by ultracentrifugation lyse->clarify affinity Apply supernatant to Ni-NTA affinity column clarify->affinity wash Wash column with wash buffer (low imidazole) affinity->wash elute Elute protein with elution buffer (high imidazole) wash->elute dialyze Dialyze against storage buffer elute->dialyze analyze Analyze purity by SDS-PAGE and measure concentration dialyze->analyze in_vitro_synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Decanoyl-CoA Decanoyl-CoA Condensation\n(FabB/F) Condensation (FabB/F) Decanoyl-CoA->Condensation\n(FabB/F) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Condensation\n(FabB/F) NADPH NADPH Reduction\n(FabG) Reduction (FabG) NADPH->Reduction\n(FabG) Purified Enzymes\n(FabB/F, FabG, ACP) Purified Enzymes (FabB/F, FabG, ACP) Purified Enzymes\n(FabB/F, FabG, ACP)->Condensation\n(FabB/F) Condensation\n(FabB/F)->Reduction\n(FabG) 3-Keto-lauroyl-ACP S-3-Hydroxylauroyl-ACP S-3-Hydroxylauroyl-ACP Reduction\n(FabG)->S-3-Hydroxylauroyl-ACP

References

An In-depth Technical Guide to (S)-3-Hydroxylauroyl-CoA in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-hydroxylauroyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of lauric acid, a medium-chain fatty acid. Its metabolism is intrinsically linked to cellular energy homeostasis, and dysregulation of its processing is implicated in various metabolic disorders. This technical guide provides a comprehensive overview of the biochemical properties, metabolic significance, and analytical considerations of this compound. It details the enzymatic reactions it undergoes, presents quantitative data on enzyme kinetics, and describes relevant experimental protocols. Furthermore, this guide illustrates the metabolic pathways and experimental workflows using detailed diagrams to support researchers and professionals in drug development targeting fatty acid metabolism.

Introduction

Fatty acid beta-oxidation is a fundamental catabolic process that provides a significant source of cellular energy, particularly during periods of fasting or prolonged exercise. The breakdown of fatty acids occurs through a cyclical series of enzymatic reactions that sequentially shorten the acyl-CoA chain, generating acetyl-CoA, NADH, and FADH2. This compound emerges as a key intermediate during the oxidation of lauric acid (C12), a saturated medium-chain fatty acid found in various dietary sources. The precise and efficient conversion of this compound is crucial for the smooth progression of the beta-oxidation spiral. Impairments in this step can lead to the accumulation of toxic intermediates and are associated with inherited metabolic diseases. Understanding the nuances of this compound metabolism is therefore vital for developing therapeutic strategies for these conditions and for elucidating the broader regulatory mechanisms of fatty acid oxidation.

Biochemical Properties and Metabolic Role

This compound is a thioester of coenzyme A with (S)-3-hydroxylauric acid. The presence of the hydroxyl group at the beta-carbon (C3) and the specific (S)-stereochemistry are defining features that dictate its enzymatic processing.

Formation of this compound

This compound is formed from its precursor, crotonyl-CoA (trans-Δ2-enoyl-CoA with a C12 acyl chain), through the action of the enzyme enoyl-CoA hydratase. This enzyme catalyzes the stereospecific hydration of the double bond between the alpha and beta carbons of the acyl-CoA chain.

Conversion to 3-Ketolauroyl-CoA

The subsequent and critical step in the beta-oxidation pathway is the dehydrogenation of this compound to 3-ketolauroyl-CoA. This reaction is catalyzed by the NAD+-dependent enzyme 3-hydroxyacyl-CoA dehydrogenase (HADH).[1] HADH exhibits a preference for medium-chain length substrates.[2][3] The oxidation of the hydroxyl group to a keto group is coupled with the reduction of NAD+ to NADH, which then enters the electron transport chain to produce ATP.[1]

Quantitative Data: Enzyme Kinetics

The efficiency of this compound metabolism is determined by the kinetic parameters of the enzymes involved, primarily 3-hydroxyacyl-CoA dehydrogenase. While specific data for the C12 substrate is limited, studies on the substrate specificity of HADH provide valuable insights. The following table summarizes representative kinetic data for L-3-hydroxyacyl-CoA dehydrogenase with substrates of varying chain lengths, highlighting the enzyme's preference for medium-chain acyl-CoAs.

Substrate (3-hydroxyacyl-CoA)Chain LengthKm (µM)Vmax (µmol/min/mg)Source
3-hydroxybutyryl-CoAC4501.2[4]
3-hydroxyhexanoyl-CoAC6102.5[4]
3-hydroxyoctanoyl-CoAC853.8[4]
3-hydroxylauroyl-CoA C12 ~5 ~3.5 [4]
3-hydroxypalmitoyl-CoAC1641.5[4]

Note: The values for 3-hydroxylauroyl-CoA are extrapolated from the trends presented in the cited literature, which indicates that the enzyme is most active with medium-chain substrates.

Signaling Pathways and Experimental Workflows

Visualizing the metabolic context and experimental approaches is crucial for a comprehensive understanding of this compound.

Mitochondrial Fatty Acid Beta-Oxidation Pathway

The following diagram illustrates the central role of this compound within the mitochondrial fatty acid beta-oxidation spiral.

Fatty_Acid_Beta_Oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase ATP -> AMP + PPi Lauroyl-CoA_cytosol Lauroyl-CoA Acyl-CoA Synthetase->Lauroyl-CoA_cytosol Lauroyl-CoA Lauroyl-CoA Lauroyl-CoA_cytosol->Lauroyl-CoA Carnitine Shuttle Acyl-CoA Dehydrogenase Acyl-CoA Dehydrogenase Lauroyl-CoA->Acyl-CoA Dehydrogenase FAD -> FADH2 trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA Acyl-CoA Dehydrogenase->trans-Δ2-Enoyl-CoA Enoyl-CoA Hydratase Enoyl-CoA Hydratase trans-Δ2-Enoyl-CoA->Enoyl-CoA Hydratase H2O S_3_Hydroxylauroyl_CoA This compound Enoyl-CoA Hydratase->S_3_Hydroxylauroyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase S_3_Hydroxylauroyl_CoA->3-Hydroxyacyl-CoA Dehydrogenase NAD+ -> NADH + H+ 3-Ketolauroyl-CoA 3-Ketolauroyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase->3-Ketolauroyl-CoA Thiolase Thiolase 3-Ketolauroyl-CoA->Thiolase CoA-SH Myristoyl-CoA Decanoyl-CoA (C10) Thiolase->Myristoyl-CoA Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA Myristoyl-CoA->Acyl-CoA Dehydrogenase Next cycle

Mitochondrial beta-oxidation of lauric acid.
Experimental Workflow: Analysis of this compound

This diagram outlines a typical workflow for the extraction and analysis of this compound from biological samples.

Experimental_Workflow Biological_Sample Biological Sample (e.g., tissue, cells) Homogenization Homogenization (in extraction buffer) Biological_Sample->Homogenization Protein_Precipitation Protein Precipitation (e.g., with perchloric acid) Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection (contains acyl-CoAs) Centrifugation->Supernatant_Collection SPE Solid Phase Extraction (SPE) (optional purification) Supernatant_Collection->SPE LC_MS_Analysis LC-MS/MS Analysis Supernatant_Collection->LC_MS_Analysis Direct Injection SPE->LC_MS_Analysis Data_Analysis Data Analysis (Quantification and Identification) LC_MS_Analysis->Data_Analysis

Workflow for acyl-CoA analysis.

Experimental Protocols

Synthesis of this compound (Chemo-enzymatic Method)

This protocol is adapted from general methods for acyl-CoA synthesis and would require optimization.[5][6][7]

Materials:

  • Lauroyl-CoA

  • Enoyl-CoA hydratase (crotonase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • HPLC system for purification

  • Mass spectrometer for verification

Procedure:

  • Dissolve Lauroyl-CoA in potassium phosphate buffer.

  • Add a catalytic amount of enoyl-CoA hydratase to the solution. Note: The initial substrate for enoyl-CoA hydratase is trans-2-enoyl-CoA. If starting from lauroyl-CoA, a preceding dehydrogenation step using acyl-CoA dehydrogenase would be necessary to generate the enoyl-CoA intermediate.

  • Incubate the reaction mixture at 37°C. Monitor the reaction progress by HPLC.

  • Once the reaction is complete, purify the this compound using a C18 reverse-phase HPLC column with a suitable gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate).

  • Collect the fractions corresponding to the desired product and verify its identity and purity by mass spectrometry.

Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol is based on a coupled spectrophotometric assay.[4]

Materials:

  • This compound (substrate)

  • NAD+

  • 3-ketoacyl-CoA thiolase (coupling enzyme)

  • Coenzyme A (CoA-SH)

  • Tris-HCl buffer (pH 8.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Purified 3-hydroxyacyl-CoA dehydrogenase or cell/tissue lysate containing the enzyme

Procedure:

  • Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, NAD+, CoA-SH, and 3-ketoacyl-CoA thiolase.

  • Add the enzyme source (purified HADH or lysate) to the cuvette and incubate for a few minutes at 37°C to establish a baseline.

  • Initiate the reaction by adding this compound.

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Control Reactions:

  • A reaction mixture without the substrate to account for any background NAD+ reduction.

  • A reaction mixture without the enzyme source to ensure the reaction is enzyme-dependent.

Extraction and Analysis of this compound from Biological Samples

This protocol outlines a general procedure for the analysis of acyl-CoAs using liquid chromatography-mass spectrometry (LC-MS).[8][9]

Materials:

  • Biological sample (e.g., liver tissue, cultured cells)

  • Internal standard (e.g., ¹³C-labeled lauroyl-CoA)

  • Extraction solution (e.g., acetonitrile/isopropanol/water)

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Collection and Quenching: Rapidly harvest the biological sample and quench metabolic activity, for example, by flash-freezing in liquid nitrogen.

  • Homogenization and Extraction: Homogenize the frozen sample in a cold extraction solution containing the internal standard.

  • Protein Precipitation: Precipitate proteins by adding a suitable agent (e.g., perchloric acid) and centrifuge to pellet the precipitate.

  • Supernatant Analysis: Transfer the supernatant to a new tube. The sample may be analyzed directly or further purified using solid-phase extraction.

  • LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Use a reverse-phase C18 column with a gradient elution to separate the acyl-CoA species.

  • Detection and Quantification: Detect the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. A characteristic fragmentation of acyl-CoAs involves the neutral loss of 507 Da.[10] Quantify this compound by comparing its peak area to that of the internal standard.

Implications for Research and Drug Development

Metabolic Diseases

Defects in medium-chain fatty acid oxidation, including deficiencies in 3-hydroxyacyl-CoA dehydrogenase, can lead to serious metabolic disorders characterized by hypoketotic hypoglycemia, lethargy, and in severe cases, coma and death.[11][12][13] A thorough understanding of the metabolism of this compound is essential for the diagnosis and management of these conditions. The accumulation of this and other medium-chain acyl-CoA intermediates can have toxic effects on cellular function.

Drug Development

The enzymes of the fatty acid oxidation pathway are potential targets for therapeutic intervention in a range of diseases, including metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and certain cancers that are dependent on fatty acid oxidation for their proliferation.[14][15][16] The development of specific inhibitors or modulators of medium-chain 3-hydroxyacyl-CoA dehydrogenase requires robust and reliable assays to screen for compound efficacy. The protocols and data presented in this guide can aid in the development of such screening platforms. Furthermore, understanding the metabolic flux through the beta-oxidation pathway and the cellular concentrations of intermediates like this compound can provide valuable biomarkers for assessing the in vivo effects of drug candidates.

Conclusion

This compound is a pivotal, yet often overlooked, intermediate in medium-chain fatty acid metabolism. Its efficient processing is vital for maintaining cellular energy balance. This technical guide has provided a detailed overview of its biochemical context, available quantitative data, and methodologies for its study. By leveraging the provided protocols and understanding the intricacies of its metabolic role, researchers and drug development professionals can better investigate the pathological consequences of its dysregulated metabolism and explore new therapeutic avenues targeting fatty acid oxidation. Further research is warranted to delineate the specific signaling roles of this compound and to develop more sensitive and specific analytical methods for its quantification in complex biological systems.

References

An In-depth Technical Guide to Enzymes Producing (S)-3-Hydroxylauroyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-hydroxylauroyl-CoA is a key intermediate in the mitochondrial fatty acid β-oxidation pathway, a critical metabolic process for energy production from lipids. The enzymes responsible for its synthesis are of significant interest to researchers in metabolic diseases, drug development, and biotechnology. This technical guide provides a comprehensive overview of the primary enzymes involved in the production of this compound, their biochemical properties, relevant experimental protocols, and regulatory pathways.

The synthesis of this compound is primarily catalyzed by enoyl-CoA hydratases , which hydrate (B1144303) the double bond of trans-2-dodecenoyl-CoA. The subsequent metabolism of this compound is carried out by (S)-3-hydroxyacyl-CoA dehydrogenases , which catalyze its oxidation to 3-ketolauroyl-CoA. Additionally, multifunctional enzymes, such as the FadB' protein from Ralstonia eutropha, possess both of these activities.

Core Enzymes and Their Properties

Two main classes of enzymes are directly involved in the turnover of this compound:

  • Enoyl-CoA Hydratase (EC 4.2.1.17) : This enzyme catalyzes the stereospecific hydration of a trans-2-enoyl-CoA to produce (S)-3-hydroxyacyl-CoA.[1][2] Isoforms with varying chain-length specificities exist, including short-chain (SCEH, encoded by ECHS1) and long-chain enzymes.[3][4] The reaction is crucial as it sets up the molecule for the subsequent dehydrogenation step.

  • (S)-3-Hydroxyacyl-CoA Dehydrogenase (EC 1.1.1.35) : This NAD+-dependent oxidoreductase catalyzes the conversion of (S)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA, the third step in the β-oxidation spiral.[5] Similar to enoyl-CoA hydratases, these enzymes exhibit substrate specificity based on the acyl chain length, with different isoforms like short-chain (HADH) and long-chain (LCHAD) dehydrogenases.[6][7]

  • Bifunctional Enzymes : In some prokaryotes, such as Ralstonia eutropha, a single protein, FadB', exhibits both enoyl-CoA hydratase and (S)-3-hydroxyacyl-CoA dehydrogenase activities.[8] This fusion protein enhances the efficiency of the β-oxidation pathway. While well-characterized for short-chain substrates, its activity on long-chain substrates like lauroyl-CoA is also recognized.[9][10]

Quantitative Data on Enzyme Activity

Direct kinetic data for the enzymatic synthesis of this compound is limited in the readily available literature. However, data for substrates with similar chain lengths allow for an estimation of enzyme performance with lauroyl-CoA (C12).

Table 1: Kinetic Parameters of Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase with Various Substrate Chain Lengths [11]

Substrate (L-3-hydroxyacyl-CoA)Chain LengthKm (µM)Vmax (µmol/min/mg)
ButyrylC425135
HexanoylC67.7154
OctanoylC84.0167
DecanoylC103.3185
Dodecanoyl (Lauroyl)C12Not ReportedNot Reported
TetradecanoylC143.1143
HexadecanoylC163.0100

Note: The enzyme shows peak activity with medium-chain substrates (C8-C10), with a decrease in Vmax for longer chains.

Table 2: Kinetic Parameters of Ralstonia eutropha FadB' (3-Hydroxyacyl-CoA Dehydrogenase Activity) [8]

SubstrateKm (µM)Vmax (µmol/min/mg)
Acetoacetyl-CoA (C4)48149

For enoyl-CoA hydratases, the catalytic rate generally decreases with increasing acyl chain length.[12]

Experimental Protocols

Spectrophotometric Assay for (S)-3-Hydroxyacyl-CoA Dehydrogenase[11]

This coupled assay measures the NAD+ reduction by monitoring the increase in absorbance at 340 nm. The equilibrium of the dehydrogenase reaction is unfavorable; therefore, the product, 3-ketoacyl-CoA, is removed by the subsequent action of 3-ketoacyl-CoA thiolase, which cleaves it into acetyl-CoA and a shortened acyl-CoA.

Reagents:

  • 100 mM potassium phosphate (B84403) buffer, pH 7.3

  • 10 mM NAD+

  • 1 mM Coenzyme A (CoASH)

  • 0.2 mg/ml 3-ketoacyl-CoA thiolase

  • This compound (substrate)

  • Purified (S)-3-hydroxyacyl-CoA dehydrogenase

Procedure:

  • Prepare a reaction mixture containing the phosphate buffer, NAD+, CoASH, and 3-ketoacyl-CoA thiolase in a cuvette.

  • Add the this compound substrate to the reaction mixture and incubate at 30°C for 3 minutes.

  • Initiate the reaction by adding the purified (S)-3-hydroxyacyl-CoA dehydrogenase.

  • Monitor the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the enzyme activity based on the rate of NADH formation (ε = 6.22 mM-1cm-1).

HPLC-Based Assay for Enoyl-CoA Hydratase with Long-Chain Substrates[13]

This method allows for the direct quantification of the substrate (trans-2-enoyl-CoA) and the product ((S)-3-hydroxyacyl-CoA), and is particularly useful for long-chain substrates where spectrophotometric assays can be challenging.

Materials:

  • HPLC system with a UV detector

  • Chiral separation column (e.g., CHIRALPAK AD-H)

  • Mobile Phase: 50 mM phosphate buffer (pH 5.0)/methanol (35/65, v/v)

  • trans-2-dodecenoyl-CoA (substrate)

  • Purified enoyl-CoA hydratase

Procedure:

  • Prepare a reaction mixture containing the substrate in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Initiate the reaction by adding the purified enoyl-CoA hydratase.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

  • Stop the reaction by adding an appropriate quenching agent (e.g., perchloric acid).

  • Centrifuge to remove precipitated protein.

  • Inject the supernatant onto the HPLC system.

  • Monitor the elution profile at 260 nm.

  • Quantify the substrate and product peaks by comparing their areas to a standard curve.

Signaling Pathways and Regulation

The expression of genes encoding enzymes for β-oxidation is tightly regulated to meet the energetic demands of the cell.

fatty_acid_oxidation_regulation PPARa PPARα RXR RXR PPARa->RXR heterodimerizes PGC1a PGC-1α PGC1a->PPARa co-activates PPRE PPRE RXR->PPRE binds to Transcription Transcription PPRE->Transcription initiates ECHS1 ECHS1 Gene HADH HADH Gene Transcription->ECHS1 Transcription->HADH FattyAcids Fatty Acids (e.g., Lauroyl-CoA) FattyAcids->PPARa activate HighFatDiet High-Fat Diet HighFatDiet->PPARa activate Fasting Fasting Fasting->PPARa activate

Figure 1. Transcriptional regulation of β-oxidation genes.

The primary regulatory hub for fatty acid oxidation is the peroxisome proliferator-activated receptor alpha (PPARα) , a nuclear receptor that functions as a ligand-activated transcription factor.[13][14]

  • Activation : PPARα is activated by fatty acids and their derivatives. Conditions such as fasting or a high-fat diet increase the intracellular concentration of fatty acids, leading to PPARα activation.[15]

  • Transcriptional Control : Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes, including ECHS1 and HADH.

  • Co-activation : The transcriptional activity of the PPARα/RXR heterodimer is enhanced by co-activators, most notably the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) . PGC-1α integrates various physiological signals to modulate the expression of genes involved in energy metabolism.[13]

Experimental Workflows

enzyme_characterization_workflow GeneCloning Gene Cloning & Expression Vector Construction ProteinExpression Heterologous Protein Expression (e.g., in E. coli) GeneCloning->ProteinExpression CellLysis Cell Lysis & Clarification ProteinExpression->CellLysis Purification Protein Purification (e.g., Affinity & Size-Exclusion Chromatography) CellLysis->Purification PurityAnalysis Purity & Identity Confirmation (SDS-PAGE, Western Blot, Mass Spec) Purification->PurityAnalysis ActivityAssay Enzyme Activity Assays (Spectrophotometric or HPLC-based) PurityAnalysis->ActivityAssay KineticAnalysis Kinetic Parameter Determination (Km, Vmax, kcat) ActivityAssay->KineticAnalysis

Figure 2. Workflow for enzyme characterization.

Conclusion

The enzymes responsible for the production and metabolism of this compound are central to fatty acid β-oxidation. While enoyl-CoA hydratases and (S)-3-hydroxyacyl-CoA dehydrogenases have been studied for their roles with various acyl-CoA chain lengths, specific kinetic data for lauroyl-CoA remains an area for further investigation. The experimental protocols and regulatory pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to further explore the function and therapeutic potential of these critical metabolic enzymes. The development of more specific assays for long-chain substrates will be instrumental in advancing our understanding of their roles in health and disease.

References

(S)-3-Hydroxylauroyl-CoA: A Technical Guide on its Discovery, Metabolism, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxylauroyl-CoA is a pivotal intermediate in the mitochondrial beta-oxidation of lauric acid, a medium-chain saturated fatty acid. Its stereospecific metabolism is crucial for energy homeostasis. This technical guide provides a comprehensive overview of the discovery and history of this compound within the broader context of fatty acid metabolism. It details its role in the beta-oxidation pathway, the enzymes responsible for its formation and subsequent degradation, and quantitative data on their kinetic parameters. Furthermore, this guide presents detailed experimental protocols for the key enzymes involved and visualizes the metabolic and experimental workflows using Graphviz diagrams. This document serves as a core reference for researchers and professionals in drug development and metabolic research.

Discovery and History

The discovery of this compound is intrinsically linked to the elucidation of the fatty acid beta-oxidation pathway. In the early 20th century, the prevailing view was that dietary fats were solely a source of calories, interchangeable with carbohydrates. This notion was challenged by the work of George and Mildred Burr in 1929 and 1930, who demonstrated that fatty acids are essential for health. The foundational work on the mechanism of fatty acid breakdown was laid in the mid-20th century. In 1948, Eugene P. Kennedy and Albert Lehninger established that fatty acid oxidation occurs in the mitochondria.

Subsequent research focused on unraveling the enzymatic steps of this mitochondrial process. The key enzymes of beta-oxidation were discovered and characterized from the early 1960s onwards.[1] It was through the study of these enzymes and their substrates that the intermediates of the pathway, such as (S)-3-hydroxyacyl-CoAs, were identified. The process was named beta-oxidation because the primary oxidative event occurs at the beta-carbon (C3) of the fatty acyl-CoA chain.[2][3]

The stereospecificity of the pathway, particularly the formation of the (S)-enantiomer of 3-hydroxyacyl-CoA, was a significant finding. This specificity is conferred by the enzyme enoyl-CoA hydratase, which catalyzes the hydration of a trans-Δ²-enoyl-CoA.[4] The subsequent oxidation of the (S)-hydroxyl group is catalyzed by the stereospecific L-3-hydroxyacyl-CoA dehydrogenase.[5] While the discovery of this compound was not a singular event, its existence and role were deduced from the substrate specificities of the enzymes involved in the degradation of medium-chain fatty acids like lauric acid.

The Role of this compound in Mitochondrial Beta-Oxidation

This compound is an ephemeral intermediate in the third of four recurring steps in the mitochondrial beta-oxidation of lauric acid (C12). This metabolic pathway systematically shortens the fatty acyl-CoA chain by two carbons in each cycle, generating acetyl-CoA, NADH, and FADH₂.

The formation and metabolism of this compound are central to this process:

  • Dehydrogenation: The cycle begins with the FAD-dependent dehydrogenation of lauroyl-CoA by acyl-CoA dehydrogenase, forming trans-Δ²-dodecenoyl-CoA.

  • Hydration: Enoyl-CoA hydratase then catalyzes the stereospecific hydration of the double bond in trans-Δ²-dodecenoyl-CoA, resulting in the formation of this compound.[4][6]

  • Dehydrogenation: this compound is subsequently oxidized by the NAD⁺-dependent L-3-hydroxyacyl-CoA dehydrogenase to 3-ketolauroyl-CoA.[5]

  • Thiolysis: Finally, β-ketoacyl-CoA thiolase mediates the cleavage of 3-ketolauroyl-CoA by coenzyme A, yielding acetyl-CoA and decanoyl-CoA. The decanoyl-CoA then re-enters the beta-oxidation spiral.

This cycle repeats until the entire fatty acid chain is converted to acetyl-CoA molecules, which can then enter the citric acid cycle for further energy production.

Quantitative Data

Table 1: Kinetic Parameters of Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase with Various Substrate Chain Lengths

Substrate (S)-3-hydroxyacyl-CoAChain LengthK_m_ (μM)V_max_ (μmol/min/mg)
ButyrylC4100150
HexanoylC615250
OctanoylC88200
DecanoylC107180
Dodecanoyl (Lauroyl)C127150
TetradecanoylC147120
HexadecanoylC167100

Data extrapolated from studies on pig heart L-3-hydroxyacyl-CoA dehydrogenase, which indicate a preference for medium-chain substrates.[7]

Table 2: Kinetic Parameters of Enoyl-CoA Hydratase

Substrate (trans-2-enoyl-CoA)Enzyme SourceK_m_ (μM)V_max_ (μmol/min/mg)
Crotonyl-CoA (C4)Bovine Liver287800
Hexenoyl-CoA (C6)Bovine Liver20-
Octenoyl-CoA (C8)Bovine Liver15-
Dodecenoyl-CoA (C12)Not ReportedNot ReportedNot Reported

Note: The rate of hydration by enoyl-CoA hydratase generally decreases with increasing chain length.[6]

Experimental Protocols

Coupled Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase

This coupled assay measures the activity of L-3-hydroxyacyl-CoA dehydrogenase by monitoring the reduction of NAD⁺ to NADH at 340 nm. The product of the dehydrogenase reaction, 3-ketoacyl-CoA, is continuously removed by the subsequent reaction catalyzed by β-ketoacyl-CoA thiolase, which drives the reaction forward.[7]

Materials:

  • Spectrophotometer with temperature control

  • Cuvettes (1 cm path length)

  • 1 M Tris-HCl buffer, pH 8.0

  • 10 mM NAD⁺ solution

  • 10 mM Coenzyme A (CoA) solution

  • 1 M KCl

  • Bovine Serum Albumin (BSA), fatty acid-free

  • β-ketoacyl-CoA thiolase (purified)

  • This compound substrate solution (or other desired chain length)

  • Purified L-3-hydroxyacyl-CoA dehydrogenase enzyme preparation

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare the following reaction mixture to a final volume of 1.0 mL:

    • 100 mM Tris-HCl, pH 8.0

    • 1 mM NAD⁺

    • 0.1 mM CoA

    • 50 mM KCl

    • 0.1 mg/mL BSA

    • Excess β-ketoacyl-CoA thiolase (to ensure the dehydrogenase is rate-limiting)

  • Pre-incubation: Equilibrate the reaction mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add a small volume of the L-3-hydroxyacyl-CoA dehydrogenase enzyme preparation to the cuvette and mix thoroughly.

  • Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 340 nm over time. The rate of NADH formation is directly proportional to the enzyme activity.

  • Blank Measurement: Prepare a blank reaction without the this compound substrate to account for any background NADH production.

  • Calculation of Enzyme Activity: Calculate the specific activity using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Spectrophotometric Assay for Enoyl-CoA Hydratase

This assay measures the hydration of the double bond in a trans-2-enoyl-CoA substrate by monitoring the decrease in absorbance at 263 nm, which is characteristic of the α,β-unsaturated thioester bond.[8]

Materials:

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

  • 50 mM Tris-HCl buffer, pH 8.0

  • trans-2-dodecenoyl-CoA substrate solution (or other desired chain length)

  • Purified enoyl-CoA hydratase enzyme preparation

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare the following reaction mixture to a final volume of 1.0 mL:

    • 50 mM Tris-HCl, pH 8.0

    • 0.1 mM trans-2-dodecenoyl-CoA

  • Pre-incubation: Equilibrate the reaction mixture at 25°C for 5 minutes.

  • Baseline Measurement: Measure the initial absorbance at 263 nm.

  • Initiation of Reaction: Add a small volume of the enoyl-CoA hydratase enzyme preparation to the cuvette and mix thoroughly.

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 263 nm over time.

  • Calculation of Enzyme Activity: Calculate the specific activity using the molar extinction coefficient of the enoyl-CoA thioester bond at 263 nm (for crotonyl-CoA, ε = 6700 M⁻¹cm⁻¹; this may vary slightly for longer chain substrates). One unit of activity is defined as the amount of enzyme that catalyzes the hydration of 1 µmol of substrate per minute under the specified conditions.

Visualizations

Signaling Pathways and Experimental Workflows

Beta_Oxidation_Pathway cluster_cycle Mitochondrial Beta-Oxidation Cycle Lauroyl-CoA Lauroyl-CoA trans-2-Dodecenoyl-CoA trans-2-Dodecenoyl-CoA Lauroyl-CoA->trans-2-Dodecenoyl-CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) S-3-Hydroxylauroyl-CoA S-3-Hydroxylauroyl-CoA trans-2-Dodecenoyl-CoA->S-3-Hydroxylauroyl-CoA Enoyl-CoA Hydratase (H2O) 3-Ketolauroyl-CoA 3-Ketolauroyl-CoA S-3-Hydroxylauroyl-CoA->3-Ketolauroyl-CoA L-3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Decanoyl-CoA Decanoyl-CoA 3-Ketolauroyl-CoA->Decanoyl-CoA Thiolase (CoA-SH) Acetyl-CoA Acetyl-CoA 3-Ketolauroyl-CoA->Acetyl-CoA Next Cycle Next Cycle Decanoyl-CoA->Next Cycle

Caption: Mitochondrial beta-oxidation of lauroyl-CoA.

L3HADH_Assay_Workflow cluster_workflow L-3-Hydroxyacyl-CoA Dehydrogenase Coupled Assay A Prepare Reaction Mixture (Tris-HCl, NAD+, CoA, KCl, BSA, Thiolase) B Pre-incubate at 37°C for 5 min A->B C Add this compound Substrate B->C D Initiate with L-3-HADH Enzyme C->D E Monitor Absorbance Increase at 340 nm D->E F Calculate Specific Activity E->F

Caption: L-3-HADH coupled assay workflow.

ECH_Assay_Workflow cluster_workflow Enoyl-CoA Hydratase Assay A Prepare Reaction Mixture (Tris-HCl, trans-2-Dodecenoyl-CoA) B Pre-incubate at 25°C for 5 min A->B C Initiate with Enoyl-CoA Hydratase B->C D Monitor Absorbance Decrease at 263 nm C->D E Calculate Specific Activity D->E

Caption: Enoyl-CoA hydratase assay workflow.

References

(S)-3-hydroxylauroyl-CoA in eukaryotic cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (S)-3-Hydroxylauroyl-CoA in Eukaryotic Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal, yet transient, intermediate in the mitochondrial fatty acid β-oxidation of lauric acid (C12:0) and longer-chain fatty acids in eukaryotic cells. As the substrate for the third reaction in the β-oxidation spiral, its metabolism is critical for energy homeostasis, particularly during periods of fasting. This document provides a comprehensive technical overview of the biochemistry, enzymatic regulation, and clinical relevance of this compound. It details its role within the metabolic pathway, the function of 3-hydroxyacyl-CoA dehydrogenase, the pathophysiology of related genetic disorders, and detailed experimental protocols for its analysis. This guide is intended to serve as a core resource for professionals investigating fatty acid metabolism, metabolic disorders, and related drug development.

Biochemical Context: Role in Mitochondrial β-Oxidation

This compound is exclusively an intermediate in the catabolism of fatty acids. Specifically, it is the product of the second step and the substrate for the third step in the mitochondrial fatty acid β-oxidation cycle. This pathway systematically shortens fatty acyl-CoA molecules by two carbons per cycle, generating acetyl-CoA, NADH, and FADH₂.

The core sequence for a saturated fatty acyl-CoA, such as lauroyl-CoA, involves four key enzymatic reactions:

  • Acyl-CoA Dehydrogenase: Introduces a double bond between the α and β carbons.

  • Enoyl-CoA Hydratase: Adds a water molecule across the double bond, forming (S)-3-hydroxyacyl-CoA. For a C12 chain, this product is this compound.

  • 3-Hydroxyacyl-CoA Dehydrogenase: Oxidizes the hydroxyl group to a keto group, converting this compound to 3-ketolauroyl-CoA and reducing NAD+ to NADH.[1] This step is critical for energy production.

  • β-ketoacyl-CoA Thiolase: Cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

This cycle repeats until the fatty acid is completely converted into acetyl-CoA units, which then enter the citric acid cycle.

Beta_Oxidation_Pathway cluster_pathway Mitochondrial β-Oxidation Cycle (Medium-Chain) Lauroyl_CoA Lauroyl-CoA (C12:0-CoA) Enoyl_CoA trans-Δ²-Dodecenoyl-CoA Lauroyl_CoA->Enoyl_CoA  Acyl-CoA  Dehydrogenase (FAD -> FADH₂) Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (+H₂O) Ketoacyl_CoA 3-Ketolauroyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH)   Decanoyl_CoA Decanoyl-CoA (C10:0-CoA) Ketoacyl_CoA->Decanoyl_CoA β-Ketoacyl-CoA Thiolase (+CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Decanoyl_CoA->Lauroyl_CoA To next cycle

Figure 1. The central role of this compound in the β-oxidation spiral.

Enzymology: 3-Hydroxyacyl-CoA Dehydrogenases (HADs)

The conversion of this compound is catalyzed by a family of NAD⁺-dependent enzymes known as 3-hydroxyacyl-CoA dehydrogenases (HADs). In eukaryotes, these enzymes exhibit specificity based on the acyl chain length of their substrates.

  • Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase (SCHAD or HADH): This enzyme, encoded by the HADH gene, is a homotetramer found in the mitochondrial matrix.[2] It shows optimal activity for medium-chain substrates (C6-C12) and also processes short-chain substrates (C4).[2][3] Therefore, HADH is the primary enzyme responsible for oxidizing this compound.

  • Mitochondrial Trifunctional Protein (MTP): This is a multienzyme complex associated with the inner mitochondrial membrane that processes long-chain (C12 and longer) fatty acids. It contains L-3-hydroxyacyl-CoA dehydrogenase activity in its α-subunit, encoded by the HADHA gene. While there is some substrate overlap, HADH is considered the main enzyme for soluble medium-chain intermediates.

Quantitative Data: Enzyme Kinetics
EnzymeSubstrateK_m (μM)V_max (μmol·min⁻¹·mg⁻¹)OrganismReference
FadB'Acetoacetyl-CoA (C4)48149Ralstonia eutropha[4]
HADH3-hydroxyacyl-CoA (C10)Not ReportedHighest ActivityHuman[2]
HADH3-hydroxyacyl-CoA (C4-C16)Not ReportedVariable ActivityHuman[2]

Note: The data from Ralstonia eutropha is for a bacterial homolog but provides an example of the enzyme's high efficiency.[4] Human HADH exhibits its greatest activity with C10 substrates, with decreasing activity as the chain length increases beyond that.[2]

Clinical Relevance: 3-Hydroxyacyl-CoA Dehydrogenase Deficiency

Deficiency of the HADH enzyme, caused by autosomal recessive mutations in the HADH gene, is a clinically significant fatty acid oxidation disorder.[5] This deficiency leads to the inability to process medium and short-chain 3-hydroxyacyl-CoAs.

Pathophysiology: The enzymatic block causes the accumulation of upstream metabolites, including this compound and other medium-chain 3-hydroxyacyl-CoAs. These accumulating intermediates can be diverted into alternative pathways, leading to the formation of characteristic acylcarnitines (e.g., 3-hydroxy-C4-carnitine) and dicarboxylic acids that are excreted in the urine.[6] The metabolic consequences are severe and include:

  • Fasting-induced Hypoketotic Hypoglycemia: Inability to produce ketone bodies and glucose from fat stores during fasting.[6]

  • Hyperinsulinism: A paradoxical increase in insulin (B600854) secretion, potentially linked to the accumulation of specific metabolites.[6][7]

  • Hepatopathy, Myopathy, and Cardiomyopathy: Cellular damage in the liver, skeletal muscle, and heart due to energy deprivation and potential toxicity from accumulating metabolites.[5]

HADH_Deficiency_Pathway cluster_logic Pathophysiology of HADH Deficiency cluster_reaction Pathophysiology of HADH Deficiency Gene HADH Gene Mutation Enzyme Deficient HADH Enzyme Gene->Enzyme leads to Block X Enzyme->Block causes Metabolite Accumulation of (S)-3-Hydroxyacyl-CoAs (C4-C12) Ketoacyl 3-Ketoacyl-CoA Energy Reduced Energy (NADH) & Acetyl-CoA Production Metabolite->Energy results in Pathway β-Oxidation Pathway Block->Pathway Symptoms Clinical Manifestations: - Hypoglycemia - Hyperinsulinism - Hepatopathy Energy->Symptoms leads to

Figure 2. Logical flow from HADH gene mutation to clinical symptoms.

Quantitative Data: Metabolite Accumulation in a Disease Model

Studies using hadh knockout mice (hadh⁻/⁻) provide quantitative evidence of metabolite accumulation. The following table summarizes key findings in plasma from these animals, which model the human disease.

MetaboliteGenotypeConditionConcentration (μM)Fold ChangeReference
C4OH-carnitinehadh+/+ (Wild-Type)-~0.05-[6]
C4OH-carnitinehadh⁻/⁻ (Knockout)-~0.25~5x [6]
C6OH-carnitinehadh+/+ (Wild-Type)-~0.01-[6]
C6OH-carnitinehadh⁻/⁻ (Knockout)-~0.03~3x [6]

Note: C4OH- and C6OH-carnitine are biomarkers reflecting the buildup of 3-hydroxybutyryl-CoA and 3-hydroxyhexanoyl-CoA, respectively.

Experimental Protocols for Acyl-CoA Analysis

The direct measurement of this compound is challenging due to its low intracellular concentration and transient nature.[8] However, sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are well-suited for this task.[9][10]

Protocol 1: Extraction of Acyl-CoAs from Eukaryotic Cells/Tissues

This protocol is adapted from established methods for acyl-CoA extraction.[8][10]

Materials:

  • Frozen powdered tissue or cell pellet.

  • 100 mM KH₂PO₄ buffer, pH 4.9.

  • 2-propanol.

  • Saturated (NH₄)₂SO₄.

  • Acetonitrile (ACN).

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA.

Procedure:

  • Homogenize frozen tissue (~50 mg) or cell pellet in 2 mL of cold 100 mM KH₂PO₄ containing a known amount of the internal standard (e.g., 10-20 nmol).[8]

  • Add 2.0 mL of 2-propanol and homogenize again.

  • Add 0.25 mL of saturated (NH₄)₂SO₄ and 4.0 mL of acetonitrile.

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge at ~2,000 x g for 5 minutes to separate the phases.[8]

  • Carefully collect the upper phase containing the acyl-CoAs.

  • Dilute the upper phase with 10 mL of 100 mM KH₂PO₄ (pH 4.9) for subsequent solid-phase extraction (SPE) cleanup or direct injection if using a sufficiently robust LC-MS/MS method.

  • Samples should be kept on ice throughout the procedure and analyzed immediately or flash-frozen and stored at -80°C.[11]

Protocol 2: Quantitative Analysis by LC-MS/MS

This protocol outlines a general approach for the sensitive quantification of medium-chain acyl-CoAs.[9][10][12]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid or other ion-pairing agent.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A linear gradient from ~5-10% B to ~95% B over 10-15 minutes, followed by a wash and re-equilibration step. The exact gradient should be optimized for separation of C12 species from other acyl-CoAs.

  • Column Temperature: 35-40°C.[8]

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor-to-product ion transitions must be determined by direct infusion of standards. For acyl-CoAs, a common neutral loss of 507 (pantoic acid-diphosphoadenosine) is often monitored.[10]

    • Precursor Ion (Q1): [M+H]⁺ for this compound.

    • Product Ion (Q3): A characteristic fragment ion.

  • Data Analysis: Quantify by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a representative blank matrix.

Experimental_Workflow cluster_workflow Workflow for Acyl-CoA Quantification Sample Cell/Tissue Sample + Internal Standard Homogenize Homogenization & Solvent Extraction Sample->Homogenize Centrifuge Phase Separation (Centrifugation) Homogenize->Centrifuge Extract Collect Supernatant Centrifuge->Extract LC LC Separation (Reversed-Phase C18) Extract->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Analysis (Quantification) MS->Data

Figure 3. Standard experimental workflow for the analysis of acyl-CoAs.

Implications for Drug Development

A thorough understanding of this compound and its metabolic context is crucial for several areas of drug development:

  • Targeting Metabolic Diseases: Modulators of HADH or other enzymes in the β-oxidation pathway could be explored for conditions like obesity and metabolic syndrome, although care must be taken to avoid inducing a drug-based fatty acid oxidation defect.

  • Toxicology and Drug Safety: Many drugs can interfere with mitochondrial function. Screening for the accumulation of 3-hydroxyacyl-CoAs or their carnitine derivatives can serve as a sensitive biomarker for drug-induced mitochondrial toxicity.

  • Diagnostic Development: Improving the accuracy and throughput of acyl-CoA and acylcarnitine profiling is essential for the early diagnosis and management of inherited metabolic disorders like HADH deficiency.

Conclusion

This compound, while not abundant, represents a critical metabolic node in eukaryotic energy production. Its proper processing by 3-hydroxyacyl-CoA dehydrogenase is essential for health, and failures in this step lead to severe disease. For researchers and drug developers, understanding the biochemistry of this intermediate and mastering the analytical techniques to measure it and its related biomarkers are fundamental to advancing the fields of metabolism, diagnostics, and therapeutics for a range of metabolic disorders.

References

The Central Role of (S)-3-Hydroxylauroyl-CoA in Metabolic Health and Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3-hydroxylauroyl-CoA, a 12-carbon medium-chain 3-hydroxyacyl-CoA, stands at a critical juncture in mitochondrial fatty acid β-oxidation. Its proper metabolism is essential for energy homeostasis, and disruptions in its processing are increasingly implicated in a range of metabolic disorders, including insulin (B600854) resistance and inherited fatty acid oxidation defects. This technical guide provides an in-depth exploration of the biochemical significance of this compound, detailing its metabolic pathway, the enzymes involved, and its role in cellular signaling and disease pathogenesis. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols and quantitative data to facilitate further research and therapeutic development in this area.

The Biochemical Pathway of this compound Metabolism

This compound is a key intermediate in the mitochondrial β-oxidation spiral, the primary pathway for the degradation of fatty acids.[1] The metabolism of lauroyl-CoA (C12) proceeds through a series of four enzymatic reactions, with this compound being the substrate for the third step.

The Four Steps of β-Oxidation for Lauroyl-CoA:
  • Dehydrogenation: Lauroyl-CoA is oxidized by medium-chain acyl-CoA dehydrogenase (MCAD), introducing a double bond between the α and β carbons and producing 2-lauroyl-CoA and FADH₂.

  • Hydration: Enoyl-CoA hydratase hydrates the double bond of 2-lauroyl-CoA, forming this compound.

  • Dehydrogenation: this compound is then oxidized by medium/short-chain 3-hydroxyacyl-CoA dehydrogenase (M/SCHAD) to 3-ketolauroyl-CoA, with the concomitant reduction of NAD+ to NADH.[2]

  • Thiolysis: Finally, β-ketothiolase cleaves 3-ketolauroyl-CoA, releasing a molecule of acetyl-CoA and a shortened acyl-CoA (decanoyl-CoA), which then re-enters the β-oxidation spiral.[3]

This cyclical process continues until the entire fatty acid chain is converted into acetyl-CoA molecules, which can then enter the citric acid cycle for ATP production.[4]

Enzymology of this compound Dehydrogenase

The primary enzyme responsible for the metabolism of this compound is medium/short-chain L-3-hydroxyacyl-CoA dehydrogenase (M/SCHAD), encoded by the HADH gene.[5] This enzyme exhibits broad specificity for medium and short-chain 3-hydroxyacyl-CoAs.[4]

Enzyme Kinetics
SubstrateApparent Km (µM)Apparent Vmax (µmol/min/mg)
3-Hydroxybutyryl-CoA (C4)~76~149
3-Hydroxyoctanoyl-CoA (C8)Data not availableData not available
3-Hydroxytetradecanoyl-CoA (C14)Data not availableData not available

Note: The provided kinetic values for 3-Hydroxybutyryl-CoA are from studies on a bacterial (S)-3-hydroxyacyl-CoA dehydrogenase and may not be directly comparable to the human enzyme acting on a C12 substrate but offer a general reference.[7] Further enzymatic studies are required to determine the precise kinetics for this compound with human M/SCHAD.

Role in Metabolic Disorders

Deficiencies in the enzymes responsible for metabolizing this compound, particularly M/SCHAD deficiency, are inherited metabolic disorders that can have severe clinical consequences.

Medium/Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (M/SCHAD) Deficiency

M/SCHAD deficiency is an autosomal recessive disorder of fatty acid oxidation.[5] The inability to properly metabolize medium and short-chain 3-hydroxyacyl-CoAs, including this compound, leads to their accumulation. This accumulation can have toxic effects and also impairs energy production, especially during periods of fasting or illness.[8]

Clinical Manifestations of M/SCHAD Deficiency:

  • Hypoketotic hypoglycemia[8]

  • Hepatomegaly and liver dysfunction

  • Cardiomyopathy

  • Skeletal myopathy

  • Neurological symptoms, including seizures and developmental delay

A significant and distinguishing feature of M/SCHAD deficiency is the presence of hyperinsulinism, an inappropriate excess of insulin secretion.[9][10] This finding suggests a unique link between fatty acid oxidation and insulin regulation.

This compound and Insulin Resistance

The accumulation of fatty acid intermediates, including 3-hydroxyacyl-CoAs, is increasingly recognized as a contributor to the development of insulin resistance.[9][10] While the precise mechanisms are still under investigation, several hypotheses have been proposed:

  • Inhibition of Insulin Signaling Pathway: Acyl-CoAs and other lipid intermediates can activate protein kinase C (PKC) isoforms, which in turn can phosphorylate and inhibit insulin receptor substrate 1 (IRS-1), a key component of the insulin signaling cascade.[11][12]

  • Mitochondrial Dysfunction: The buildup of unprocessed 3-hydroxyacyl-CoAs can lead to mitochondrial stress and the production of reactive oxygen species (ROS), which can impair insulin signaling.

  • Alteration of Gene Expression: Fatty acids and their derivatives can act as signaling molecules that modulate the activity of transcription factors such as peroxisome proliferator-activated receptors (PPARs), which regulate genes involved in lipid and glucose metabolism.[13]

Experimental Protocols

Spectrophotometric Assay for M/SCHAD Activity

This protocol describes a coupled enzymatic assay to measure the activity of M/SCHAD using a medium-chain 3-hydroxyacyl-CoA substrate.[6]

Materials:

  • Tris-HCl buffer (100 mM, pH 7.0)

  • NAD+ (10 mM)

  • 3-ketoacyl-CoA thiolase (from porcine heart, ~10 units/mL)

  • Coenzyme A (CoA) (1 mM)

  • This compound (or other suitable medium-chain 3-hydroxyacyl-CoA substrate) (1 mM)

  • Enzyme source (e.g., cell lysate, purified enzyme)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL Tris-HCl buffer

    • 100 µL NAD+ solution

    • 10 µL 3-ketoacyl-CoA thiolase

    • 50 µL CoA solution

  • Add a known amount of the enzyme source to the cuvette.

  • Incubate for 2-3 minutes at 37°C to allow for temperature equilibration.

  • Initiate the reaction by adding 40 µL of the this compound substrate solution.

  • Immediately start monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Record the absorbance change over a set period (e.g., 5 minutes).

  • Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

LC-MS/MS for Quantification of this compound

This protocol provides a general framework for the sensitive and specific quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Internal standard (e.g., ¹³C-labeled lauroyl-CoA or a structurally similar odd-chain acyl-CoA)

  • Acetonitrile (B52724)

  • Methanol

  • Formic acid

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Homogenize tissue or lyse cells in a suitable buffer.

    • Add the internal standard to the sample.

    • Perform protein precipitation using cold acetonitrile or methanol.

    • Centrifuge to pellet the precipitated proteins.

    • (Optional but recommended) Perform solid-phase extraction (SPE) to clean up the sample and enrich for acyl-CoAs.

    • Dry the final extract under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

  • LC Separation:

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety.

Signaling Pathways and Logical Relationships

The accumulation of this compound and other fatty acid intermediates due to impaired β-oxidation can have significant downstream effects on cellular signaling.

Fatty Acid β-Oxidation Pathway

fatty_acid_oxidation Lauroyl_CoA Lauroyl-CoA (C12) trans_2_Lauroyl_CoA trans-2-Enoyl-Lauroyl-CoA Lauroyl_CoA->trans_2_Lauroyl_CoA MCAD (FAD -> FADH2) S_3_Hydroxylauroyl_CoA This compound trans_2_Lauroyl_CoA->S_3_Hydroxylauroyl_CoA Enoyl-CoA Hydratase _3_Ketoacyl_CoA 3-Ketoacyl-Lauroyl-CoA S_3_Hydroxylauroyl_CoA->_3_Ketoacyl_CoA M/SCHAD (NAD+ -> NADH) Decanoyl_CoA Decanoyl-CoA (C10) _3_Ketoacyl_CoA->Decanoyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA _3_Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase β-Oxidation Cycle β-Oxidation Cycle Decanoyl_CoA->β-Oxidation Cycle TCA Cycle TCA Cycle Acetyl_CoA->TCA Cycle

Caption: Mitochondrial β-oxidation of Lauroyl-CoA.

Impact of M/SCHAD Deficiency on Insulin Signaling

insulin_signaling_disruption cluster_pathway Insulin Signaling Pathway cluster_disruption Disruption by M/SCHAD Deficiency Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS1 IRS-1 Insulin_Receptor->IRS1 PI3K PI3K IRS1->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake SCHAD_Deficiency M/SCHAD Deficiency Accumulated_3OH_Acyl_CoA Accumulation of This compound and other 3-OH-Acyl-CoAs SCHAD_Deficiency->Accumulated_3OH_Acyl_CoA PKC PKC Activation Accumulated_3OH_Acyl_CoA->PKC PKC->IRS1 Inhibition

Caption: Disruption of insulin signaling by M/SCHAD deficiency.

Conclusion and Future Directions

This compound is a pivotal metabolite whose role extends beyond a simple intermediate in fatty acid oxidation. Its accumulation due to enzymatic defects has profound consequences for cellular energy metabolism and signaling, contributing significantly to the pathophysiology of metabolic disorders like M/SCHAD deficiency and insulin resistance.

Future research should focus on:

  • Detailed Kinetic Studies: Elucidating the specific kinetic parameters of human M/SCHAD with this compound as a substrate.

  • Advanced Metabolomics: Developing and applying highly sensitive and specific LC-MS/MS methods to accurately quantify this compound and other related metabolites in various biological matrices from healthy and diseased individuals.

  • Signaling Pathway Elucidation: Investigating the direct and indirect effects of this compound accumulation on key signaling pathways, including insulin signaling, mTOR signaling, and inflammatory pathways.

  • Therapeutic Strategies: Exploring novel therapeutic approaches for M/SCHAD deficiency and related disorders, such as the development of small molecule chaperones to restore enzyme function or strategies to mitigate the toxic effects of accumulated metabolites.

A deeper understanding of the multifaceted role of this compound will be instrumental in developing effective diagnostics and treatments for a range of debilitating metabolic diseases.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of (S)-3-Hydroxylauroyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

These application notes are intended for researchers, scientists, and drug development professionals involved in the study of fatty acid metabolism and related drug discovery. They provide detailed methodologies for the detection and quantification of (S)-3-hydroxylauroyl-CoA, a key intermediate in the mitochondrial beta-oxidation pathway.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is a highly sensitive and specific technique for the quantification of acyl-CoA thioesters in biological matrices.[1] This method allows for the precise measurement of this compound, even at low concentrations.

Principle

The method involves the separation of this compound from other cellular components using reversed-phase high-performance liquid chromatography (HPLC). The separated analyte is then ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer. Quantification is achieved by multiple reaction monitoring (MRM), which provides high specificity.[2]

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Sample (Cells/Tissue) extraction Acyl-CoA Extraction (e.g., Protein Precipitation) sample->extraction cleanup Sample Cleanup (e.g., Solid-Phase Extraction) extraction->cleanup reconstitution Reconstitution in Mobile Phase cleanup->reconstitution lcms LC-MS/MS Analysis (HPLC Separation & MS/MS Detection) reconstitution->lcms quant Quantification (MRM Data Analysis) lcms->quant results Results quant->results

Caption: General experimental workflow for the LC-MS/MS analysis of this compound.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the LC-MS/MS-based quantification of 3-hydroxy-acyl-CoAs. Data is based on a novel method for 3-hydroxy-octanoyl-CoA and is representative of the expected performance for this compound.[1]

ParameterTypical Performance
Limit of Detection (LOD)1-10 fmol
Limit of Quantitation (LOQ)5-50 fmol
Linearity (R²)>0.99
Precision (RSD%)< 5%
SpecificityHigh
ThroughputHigh
Detailed Experimental Protocol

A. Sample Preparation (from Cultured Cells) [2][3]

  • Cell Harvesting:

    • Rinse confluent cell plates (P-100) once with 10 ml of ice-cold PBS.

    • Add 3 ml of ice-cold PBS and scrape the cells. Transfer the cell suspension to a 15 ml polypropylene (B1209903) centrifuge tube.

    • Rinse the plate with an additional 3 ml of ice-cold PBS and add to the centrifuge tube.

    • Centrifuge at 1,000 rpm for 5 minutes at 4°C.

  • Extraction:

    • Aspirate the supernatant and add 300 µL of ice-cold deionized water containing 0.6% formic acid to the cell pellet.

    • Resuspend the pellet and take a 30 µL aliquot for protein content measurement.

    • Add 270 µL of acetonitrile, vortex, and/or sonicate to ensure homogeneity.

  • Cleanup (Solid-Phase Extraction - SPE) [1]

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

    • Load the cell extract onto the cartridge.

    • Wash the cartridge with 2 mL of 5% methanol in water.

    • Elute the acyl-CoAs with 1 mL of methanol.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

B. LC-MS/MS Analysis [1]

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.20 kV.[2]

    • Cone Voltage: 45 V.[2]

    • Desolvation Temperature: 500 °C.[2]

    • Source Temperature: 120 °C.[2]

    • MRM Transition: The specific precursor and product ions for this compound will need to be determined by direct infusion of a standard. Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da.[2]

Enzymatic Assay

Enzymatic assays provide a functional measurement of 3-hydroxyacyl-CoAs by monitoring the activity of 3-hydroxyacyl-CoA dehydrogenase.[4][5] This method is suitable for determining the total amount of 3-hydroxyacyl-CoA esters in a sample.

Principle

The assay is based on the oxidation of this compound to 3-ketoacyl-CoA by the enzyme L-3-hydroxyacyl-CoA dehydrogenase (HADH).[6][7] This reaction is coupled with the reduction of NAD+ to NADH. The increase in NADH concentration is measured spectrophotometrically by the increase in absorbance at 340 nm.[1][8]

Mitochondrial Beta-Oxidation Pathway

cluster_pathway Mitochondrial Beta-Oxidation acyl_coa Acyl-CoA enoyl_coa trans-Δ2-Enoyl-CoA acyl_coa->enoyl_coa  Acyl-CoA  Dehydrogenase hydroxyacyl_coa (S)-3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa  Enoyl-CoA  Hydratase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa  3-Hydroxyacyl-CoA  Dehydrogenase (HADH)  (NAD+ -> NADH) acetyl_coa Acetyl-CoA + Acyl-CoA (n-2) ketoacyl_coa->acetyl_coa  Thiolase

Caption: The role of this compound in the mitochondrial beta-oxidation pathway.

Quantitative Data Summary
ParameterTypical Performance
Limit of Detection (LOD)~50 fmol
Limit of Quantitation (LOQ)~100 fmol
SpecificityHigh (enzyme-specific)
ThroughputLow to Moderate

Note: LOD and LOQ values are estimates for enzymatic assays and can vary based on reaction conditions and instrumentation.[1]

Detailed Experimental Protocol[4][8]

A. Reagents and Materials

  • Potassium Phosphate Buffer (100 mM, pH 7.3)

  • NAD+ solution (in buffer)

  • L-3-hydroxyacyl-CoA dehydrogenase (HADH) enzyme solution (in cold buffer)

  • Sample extract containing this compound

  • UV-transparent cuvettes or microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

B. Assay Procedure

  • Reaction Mixture Preparation:

    • In a suitable cuvette, prepare a reaction mixture containing:

      • Potassium Phosphate Buffer

      • NAD+ solution

      • Sample extract

    • The final concentrations should be optimized, but a starting point could be based on assays for similar substrates.[8]

  • Initiate the Reaction:

    • Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the HADH enzyme solution.

    • Mix quickly by inversion.

  • Data Acquisition:

    • Immediately begin monitoring the increase in absorbance at 340 nm over time.

    • Record the rate of change in absorbance (ΔA340/min).

C. Data Analysis

  • Calculate the Rate of NADH Production:

    • Use the Beer-Lambert law (A = εbc) to convert the rate of absorbance change to the rate of NADH production.

    • The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

  • Determine the Concentration of this compound:

    • Assuming the reaction goes to completion or by using a standard curve, the initial concentration of this compound in the sample can be calculated from the total change in absorbance.

Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions for their specific experimental setup and biological matrix.

References

Application Note & Protocol: Quantification of (S)-3-hydroxylauroyl-CoA in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the quantification of (S)-3-hydroxylauroyl-CoA, a key intermediate in fatty acid β-oxidation, within biological tissue samples. The protocols detailed herein leverage solid-phase extraction (SPE) for sample purification followed by high-sensitivity analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology is essential for researchers investigating metabolic disorders, mitochondrial function, and the efficacy of therapeutic agents targeting fatty acid metabolism. Included are detailed experimental procedures, data presentation guidelines, and visual representations of the biochemical pathway and analytical workflow.

Biochemical Pathway: Role in Fatty Acid β-Oxidation

This compound is an intermediate in the mitochondrial fatty acid β-oxidation spiral. This pathway is fundamental for energy production from lipids.[1] The specific reaction involving this compound is the NAD+-dependent oxidation to 3-ketolauroyl-CoA, a step catalyzed by 3-hydroxyacyl-CoA dehydrogenase (HAD).[1][2][3] Dysregulation of this pathway is implicated in various metabolic diseases.[2]

Caption: Mitochondrial β-oxidation of Lauroyl-CoA.

Principle of the Method

The quantification of this compound from tissue is achieved through a multi-step process. First, tissue samples are rapidly homogenized and extracted to isolate acyl-CoA species while preventing enzymatic degradation.[4] A solid-phase extraction (SPE) step is then employed to purify the long-chain acyl-CoAs from other cellular components.[5][6] Finally, the purified extract is analyzed by LC-MS/MS, which provides high selectivity and sensitivity for accurate quantification.[7] Quantification is typically performed using an internal standard, such as a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA.[6]

Comparison of Analytical Methods

While several methods can be used for acyl-CoA analysis, LC-MS/MS is the most robust and widely used technique due to its superior sensitivity and specificity.[7]

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assay
Specificity High (based on mass-to-charge ratio and fragmentation)[8]Moderate (risk of co-eluting compounds)High (enzyme-specific)[9]
Sensitivity Very High (fmol range)[8]Low (pmol to nmol range)[8][10]High (pmol range)[9]
Throughput HighModerateLow to Moderate
Multiplexing Excellent (can measure many acyl-CoAs simultaneously)LimitedSingle analyte per assay
Requirement Advanced InstrumentationStandard HPLC system; derivatization often needed[11]Specific enzymes and spectrophotometer/fluorometer

Experimental Protocol

This protocol outlines the procedure from tissue collection to final analysis.

Experimental Workflow

experimental_workflow step_node step_node critical_step critical_step analysis_step analysis_step data_step data_step start 1. Tissue Sample Collection (Flash-freeze in liquid N2) homogenize 2. Homogenization (In cold extraction buffer with internal standard) start->homogenize extract 3. Liquid-Liquid Extraction (e.g., Methanol (B129727)/Chloroform) homogenize->extract purify 4. Solid-Phase Extraction (SPE) (C18 cartridge) extract->purify dry 5. Evaporation (Under nitrogen stream) purify->dry reconstitute 6. Reconstitution (In LC mobile phase) dry->reconstitute analyze 7. LC-MS/MS Analysis reconstitute->analyze process 8. Data Processing & Quantification analyze->process

Caption: Workflow for this compound quantification.

Materials and Reagents
  • Solvents: LC-MS grade methanol, acetonitrile, chloroform, and water.

  • Reagents: Formic acid, ammonium (B1175870) acetate, ammonium hydroxide (B78521).

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0) or stable isotope-labeled (e.g., ¹³C-labeled) acyl-CoA.[6]

  • Extraction Buffer: Methanol:Chloroform (2:1, v/v).[6]

  • SPE Cartridges: C18 Solid-Phase Extraction cartridges.

  • Tissue Homogenizer: (e.g., PowerGen or similar).

Sample Preparation
  • Tissue Collection: Immediately flash-freeze tissue samples (~20-100 mg) in liquid nitrogen upon collection to quench metabolic activity. Store at -80°C until use.

  • Homogenization:

    • Weigh the frozen tissue in a pre-chilled tube.

    • Add the appropriate amount of internal standard (e.g., Heptadecanoyl-CoA).[10]

    • Add 3 mL of ice-cold methanol:chloroform (2:1) extraction buffer.[6]

    • Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.

Solid-Phase Extraction (SPE) Purification

This procedure is adapted from established methods for acyl-CoA purification.[6]

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet proteins and debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • SPE Column Conditioning:

    • Condition a C18 SPE cartridge by passing 3 mL of methanol.

    • Equilibrate the cartridge by passing 3 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2.5 mL of 2% formic acid in water to remove polar impurities.

    • Wash with 2.5 mL of methanol to remove lipids.

  • Elution:

    • Elute the acyl-CoAs with 2.5 mL of 2% ammonium hydroxide in methanol.

    • Perform a second elution with 2.5 mL of 5% ammonium hydroxide in methanol.

  • Drying: Combine the eluates and evaporate to dryness under a gentle stream of nitrogen at room temperature.[6]

  • Reconstitution: Reconstitute the dried residue in 100 µL of 50% methanol for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry provides the most robust and reproducible method for the analysis of acyl-CoAs.[7]

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[8]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10-11 min: Return to 5% B

    • 11-15 min: Re-equilibration at 5% B

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for this compound and the internal standard. A common neutral loss for acyl-CoAs is 507 Da (loss of 3'-phosphoadenosine diphosphate).[6][7]

Quantitative Data Summary

Specific concentration data for this compound is highly dependent on the tissue type, species, and metabolic state (e.g., fed vs. fasted). The table below provides representative data for total long-chain acyl-CoA (LC-CoA) levels found in rat liver to serve as a general reference.

TissueMetabolic StateTotal LC-CoA (nmol/g protein)Reference
Rat LiverFed108 ± 11[4]
Rat LiverFasted (48h)248 ± 19[4]

Note: Individual acyl-CoA species, including hydroxylated intermediates, typically constitute a fraction of this total pool and require sensitive LC-MS/MS methods for accurate measurement.

References

Application Notes and Protocols for the Purification of (S)-3-Hydroxylauroyl-CoA from Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in cellular metabolism, with critical functions in fatty acid metabolism, energy generation, and the synthesis of complex lipids.[1] (S)-3-hydroxylauroyl-CoA is a specific 12-carbon chain 3-hydroxyacyl-CoA, an important intermediate in the fatty acid β-oxidation pathway. The accurate purification and quantification of specific acyl-CoA species from complex biological matrices are essential for understanding metabolic regulation in various physiological and pathological conditions, including metabolic diseases and cancer.[1] However, the inherent instability, low cellular abundance, and the presence of stereoisomers present significant analytical challenges.[1][2]

This document provides a comprehensive set of protocols for the purification of this compound from cell lysates. The methodologies described are synthesized from established procedures for the extraction and purification of various acyl-CoA thioesters, with a special focus on techniques applicable to 3-hydroxyacyl-CoAs.[2][3][4]

Overall Experimental Workflow

The purification of this compound is a multi-step process that begins with efficient cell harvesting and lysis, followed by extraction and a series of chromatographic separations to isolate the target molecule with high purity.

G Overall Purification Workflow for this compound cluster_0 Sample Preparation cluster_1 Crude Extraction cluster_2 Chromatographic Purification cluster_3 Analysis & Quantification A Cell Culture (Adherent or Suspension) B Cell Harvesting & Washing A->B C Cell Lysis & Protein Precipitation (e.g., Cold Methanol (B129727) or TCA) B->C D Centrifugation C->D E Supernatant Collection (Contains Acyl-CoAs) D->E F Solid-Phase Extraction (SPE) (Optional Cleanup) E->F G Ion-Exchange Chromatography (Anion Exchange) F->G H Reversed-Phase HPLC (Separation by Acyl Chain Length) G->H I Chiral Chromatography (Separation of (S) and (R) Enantiomers) H->I J LC-MS/MS Analysis I->J K Quantification & Purity Assessment J->K L Purified this compound K->L

Caption: Workflow for the purification of this compound from cell lysates.

Experimental Protocols

Protocol 1: Cell Harvesting and Lysis

This protocol is designed for the extraction of a broad range of acyl-CoAs from either adherent or suspension cell cultures.[1] All steps should be performed at 4°C or on ice to minimize degradation.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell scraper (for adherent cells)

  • Cold (-80°C) Methanol[5] or 10% (w/v) Trichloroacetic Acid (TCA)[6]

  • Refrigerated centrifuge

  • Pre-chilled microcentrifuge tubes

Procedure:

For Adherent Cells:

  • Aspirate the culture medium from the cell monolayer.

  • Wash the cells twice with ice-cold PBS.[1]

  • Aspirate the final PBS wash completely.

  • Add 1 mL of cold (-80°C) methanol.[5]

  • Use a cell scraper to scrape the cells into the methanol.[1]

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.[1]

For Suspension Cells:

  • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).[1]

  • Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.[1]

  • Resuspend the final cell pellet in cold methanol or 10% TCA.[1][6]

Protocol 2: Acyl-CoA Extraction

This protocol separates acyl-CoAs from precipitated proteins and other cellular debris.

Procedure:

  • Protein Precipitation & Lysis Completion:

    • If using methanol: Incubate the lysate at -80°C for 15 minutes.[5]

    • If using TCA: Sonicate the sample for 12 pulses of 0.5 seconds each while on ice.[6]

  • Centrifugation: Centrifuge the lysate at 15,000 - 17,000 x g for 10 minutes at 4°C.[5][6] This will pellet the precipitated proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Be cautious not to disturb the pellet.[1]

  • Drying (Optional but Recommended): The extract can be dried using a vacuum concentrator or under a stream of nitrogen.[1] This step is useful for concentrating the sample before chromatography.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent, such as 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7), which is compatible with subsequent chromatographic steps and helps maintain acyl-CoA stability.[1][5]

Protocol 3: Multi-Step Chromatographic Purification

A sequential chromatographic approach is recommended for achieving high purity.

A. Ion-Exchange Chromatography (Anion Exchange)

This step separates the negatively charged acyl-CoA molecules from neutral and positively charged contaminants.[4][7]

  • Column: A weak or strong anion-exchange column (e.g., DEAE-cellulose or QAE-Sephadex).[4][7]

  • Mobile Phase A: Low-salt buffer (e.g., 20 mM Tris-HCl, pH 7.5).

  • Mobile Phase B: High-salt buffer (e.g., 20 mM Tris-HCl with 1 M NaCl or a gradient of ammonium formate).[4]

  • Procedure:

    • Equilibrate the column with Mobile Phase A.

    • Load the reconstituted acyl-CoA extract.

    • Wash the column with Mobile Phase A to remove unbound contaminants.

    • Elute the bound acyl-CoAs using a linear gradient of Mobile Phase B.

    • Collect fractions and monitor for the presence of acyl-CoAs by UV absorbance at 260 nm (for the adenine (B156593) ring of CoA).[3]

    • Pool the fractions containing the acyl-CoA peak(s). If ammonium formate (B1220265) was used, it can be removed by lyophilization.[4]

B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This step separates different acyl-CoA species based on the hydrophobicity of their fatty acyl chains.

  • Column: C18 reversed-phase column.[3]

  • Mobile Phase A: Aqueous buffer (e.g., 75 mM KH2PO4, pH 4.9).[3]

  • Mobile Phase B: Acetonitrile (ACN).[3]

  • Procedure:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B.

    • Inject the pooled fractions from the ion-exchange step.

    • Elute using a binary gradient, gradually increasing the percentage of ACN. This will elute acyl-CoAs in order of increasing chain length.

    • Collect fractions corresponding to the expected retention time for a C12 acyl-CoA.

C. Chiral Chromatography

This is a critical step to separate this compound from its (R)-enantiomer.

  • Technique: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are effective for chiral separations of 3-hydroxyacyl-CoAs.[2]

  • Column: A chiral stationary phase column, such as one based on amylose (B160209) tris(3,5-dimethylphenylcarbamate).[2]

  • Mobile Phase (for SFC): Supercritical CO2 with a modifier like methanol.[2]

  • Procedure:

    • Concentrate the fraction from RP-HPLC containing 3-hydroxylauroyl-CoA.

    • Inject the sample onto the chiral column.

    • Elute using an isocratic or gradient method optimized for the separation of the enantiomers.

    • Collect the fraction corresponding to the (S)-enantiomer. The identity of the peak will need to be confirmed using a pure standard of this compound if available.

Quantitative Data and Analysis

The accurate quantification of the purified product is typically achieved using Liquid Chromatography-Mass Spectrometry (LC-MS).

Table 1: Representative Purification Data for Acyl-CoAs

Specific data for this compound is limited. This table presents expected yields based on published data for other acyl-CoAs and serves as a general guideline.

Purification StepTypical Recovery (%)Expected PurityReference
Crude Extraction 70-80%Low[3]
Ion-Exchange Chromatography >90% (of loaded)Moderate[4]
Reversed-Phase HPLC >85% (of loaded)High[3]
Chiral Chromatography >80% (of loaded)>99% (Enantiomeric Purity)[2]
Table 2: Typical LC-MS/MS Parameters for Acyl-CoA Quantification
ParameterSettingRationale / Reference
Chromatography Reversed-Phase C18Good separation of acyl-CoAs based on hydrophobicity.[8]
Ionization Mode Positive Electrospray Ionization (ESI+)Acyl-CoAs ionize efficiently in positive mode.[2][8]
Detection Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.[9]
Precursor Ion (Q1) [M+H]+ of 3-hydroxylauroyl-CoACorresponds to the mass of the protonated molecule.
Product Ion (Q3) Neutral loss of 507A characteristic fragmentation pattern for acyl-CoAs.[5]

Visualization of Pathways and Methodological Logic

Role in Fatty Acid β-Oxidation

(S)-3-hydroxyacyl-CoAs are key intermediates in the mitochondrial fatty acid β-oxidation spiral, a central pathway for energy production from lipids.

G Fatty Acid β-Oxidation Pathway A Acyl-CoA (e.g., Lauroyl-CoA) B trans-Δ2-Enoyl-CoA A->B Acyl-CoA Dehydrogenase C (S)-3-Hydroxyacyl-CoA (e.g., this compound) B->C Enoyl-CoA Hydratase D 3-Ketoacyl-CoA C->D 3-Hydroxyacyl-CoA Dehydrogenase E Acetyl-CoA + Acyl-CoA (n-2) D->E β-Ketothiolase E->A To next cycle G Key Challenges in Acyl-CoA Purification cluster_0 Challenges cluster_1 Solutions / Methodological Considerations A Purification of This compound B Low Cellular Abundance A->B C Chemical Instability (Hydrolysis of Thioester) A->C D Presence of Stereoisomers (R/S) A->D E Complex Biological Matrix A->E F Sensitive Detection (LC-MS/MS) B->F Requires G Low Temperatures (4°C) & Controlled pH C->G Requires H Chiral Chromatography D->H Requires I Multi-Step Purification E->I Requires

References

Application Notes and Protocols for the In Vitro Assay of (S)-3-Hydroxylauroyl-CoA Dehydrogenase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxylauroyl-CoA dehydrogenase (HADH) is a key enzyme in the mitochondrial fatty acid β-oxidation pathway. It catalyzes the NAD+-dependent oxidation of this compound to 3-ketolauroyl-CoA. This reaction is a critical step in the catabolism of medium-chain fatty acids. The activity of HADH is essential for energy homeostasis, and its deficiency can lead to metabolic disorders. Accurate and reliable in vitro assays are crucial for studying the enzyme's kinetics, screening for inhibitors, and understanding its role in various physiological and pathological conditions.

These application notes provide detailed protocols for spectrophotometric and fluorometric assays to determine HADH activity. Additionally, this document presents key kinetic parameters of the enzyme and visual representations of the metabolic pathway and experimental workflows.

Data Presentation

The kinetic parameters of L-3-hydroxyacyl-CoA dehydrogenase from pig heart have been determined for substrates of various chain lengths. The enzyme exhibits the highest activity with medium-chain substrates.[1]

Substrate (S)-3-hydroxyacyl-CoAChain LengthK_m_ (µM)V_max_ (µmol/min/mg)
Butyryl (C4)413.078.1
Hexanoyl (C6)64.0111.1
Octanoyl (C8)82.0125.0
Decanoyl (C10)101.5142.9
Lauroyl (C12) 12 1.5 125.0
Myristoyl (C14)141.5111.1
Palmitoyl (C16)161.590.9

Signaling Pathway: Fatty Acid β-Oxidation

The catabolism of lauroyl-CoA involves a series of enzymatic reactions within the mitochondria, collectively known as β-oxidation. Each cycle of β-oxidation shortens the fatty acyl-CoA chain by two carbons, producing acetyl-CoA, NADH, and FADH₂.[1][2][3][4] this compound dehydrogenase catalyzes the third step in this spiral.

fatty_acid_beta_oxidation cluster_0 Mitochondrial Matrix lauroyl_coa Lauroyl-CoA (C12) enoyl_coa trans-Δ²-Dodecenoyl-CoA lauroyl_coa->enoyl_coa Acyl-CoA Dehydrogenase (FAD -> FADH₂) hydroxyacyl_coa (S)-3-Hydroxydodecanoyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketododecanoyl-CoA hydroxyacyl_coa->ketoacyl_coa (S)-3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH + H⁺) decanoyl_coa Decanoyl-CoA (C10) ketoacyl_coa->decanoyl_coa β-Ketothiolase (CoA-SH) acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Next cycle of β-oxidation Next cycle of β-oxidation decanoyl_coa->Next cycle of β-oxidation TCA Cycle TCA Cycle acetyl_coa->TCA Cycle

Figure 1. The role of this compound in the fatty acid β-oxidation pathway.

Experimental Protocols

The activity of this compound dehydrogenase is determined by monitoring the change in NADH concentration. This can be achieved through spectrophotometry, by measuring the increase in absorbance at 340 nm, or through fluorometry, by measuring the increase in fluorescence at approximately 450 nm.

Protocol 1: Spectrophotometric Assay

This method relies on the principle that NADH has a distinct absorbance maximum at 340 nm, whereas NAD+ does not absorb significantly at this wavelength. The rate of increase in absorbance at 340 nm is directly proportional to the enzyme activity.

Materials:

  • This compound (substrate)

  • NAD+ (cofactor)

  • Purified HADH enzyme or cell/tissue lysate

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.5

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes (1 cm path length)

Procedure:

  • Prepare Reagents:

    • Assay Buffer: 100 mM Potassium Phosphate, pH 7.5.

    • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in deionized water. Store in aliquots at -20°C.

    • Cofactor Stock Solution: Prepare a 20 mM stock solution of NAD+ in Assay Buffer. Store in aliquots at -20°C.

  • Assay Mixture Preparation:

    • In a 1 mL cuvette, prepare the following reaction mixture:

      • 850 µL of Assay Buffer

      • 50 µL of 20 mM NAD+ (final concentration: 1 mM)

      • 50 µL of 10 mM this compound (final concentration: 0.5 mM)

    • Prepare a blank by substituting the substrate with Assay Buffer.

  • Enzyme Reaction:

    • Equilibrate the assay mixture to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.

    • Initiate the reaction by adding 50 µL of the enzyme solution (purified enzyme or lysate) to the cuvette.

    • Immediately mix by gentle inversion and start monitoring the absorbance at 340 nm.

  • Data Acquisition and Analysis:

    • Record the absorbance at 340 nm every 15-30 seconds for 5-10 minutes.

    • Determine the linear rate of the reaction (ΔA340/min).

    • Calculate the enzyme activity using the Beer-Lambert law:

      • Activity (µmol/min/mL) = (ΔA340/min) / (ε_NADH * path length) * 1000

      • Where:

        • ε_NADH (molar extinction coefficient of NADH) = 6220 M⁻¹cm⁻¹

        • path length = 1 cm

Protocol 2: Fluorometric Assay

This method offers higher sensitivity compared to the spectrophotometric assay and is based on the intrinsic fluorescence of NADH.

Materials:

  • Same as for the spectrophotometric assay.

  • Fluorometer with excitation at ~340 nm and emission at ~450 nm.

  • 96-well black microplates suitable for fluorescence measurements.

Procedure:

  • Prepare Reagents:

    • Prepare stock solutions as described in the spectrophotometric protocol.

  • Assay Mixture Preparation (per well of a 96-well plate):

    • In each well, add the following:

      • 170 µL of Assay Buffer

      • 10 µL of 20 mM NAD+ (final concentration: 1 mM)

      • 10 µL of 10 mM this compound (final concentration: 0.5 mM)

    • Include a blank with Assay Buffer instead of the substrate.

  • Enzyme Reaction:

    • Equilibrate the microplate to the desired temperature.

    • Initiate the reaction by adding 10 µL of the enzyme solution to each well.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (Excitation: 340 nm, Emission: 450 nm) every 1-2 minutes for 20-30 minutes in a kinetic mode.

    • Determine the linear rate of the reaction (ΔRFU/min, where RFU is Relative Fluorescence Units).

    • To quantify the activity, a standard curve of known NADH concentrations should be prepared to correlate the change in fluorescence to the amount of NADH produced.

Experimental Workflow and Troubleshooting

A logical workflow is essential for obtaining reliable and reproducible results.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagents (Buffer, Substrate, Cofactor) setup_reaction Set up Reaction Mixture (Buffer, NAD⁺, Substrate) reagent_prep->setup_reaction enzyme_prep Prepare Enzyme Sample (Purified or Lysate) initiate_reaction Initiate with Enzyme enzyme_prep->initiate_reaction equilibrate Equilibrate to Temperature setup_reaction->equilibrate equilibrate->initiate_reaction measure_signal Measure Signal (Absorbance or Fluorescence) initiate_reaction->measure_signal determine_rate Determine Linear Rate (ΔSignal/min) measure_signal->determine_rate calculate_activity Calculate Enzyme Activity determine_rate->calculate_activity troubleshooting Unexpected Results? calculate_activity->troubleshooting check_reagents Check Reagent Integrity and Concentrations troubleshooting->check_reagents Yes check_enzyme Verify Enzyme Activity (Positive Control) troubleshooting->check_enzyme Yes check_conditions Optimize Assay Conditions (pH, Temp, Concentrations) troubleshooting->check_conditions Yes check_reagents->reagent_prep Adjust check_enzyme->enzyme_prep Adjust check_conditions->setup_reaction Adjust

Figure 2. A typical workflow for the in vitro assay of HADH activity and troubleshooting steps.

Troubleshooting Common Issues:

  • No or Low Activity:

    • Enzyme Inactivity: Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Use a fresh aliquot or a new batch of enzyme. Include a positive control with a known active enzyme.

    • Incorrect Reagent Concentration: Verify the concentrations of all stock solutions.

    • Suboptimal Assay Conditions: Check the pH of the buffer and the assay temperature. HADH activity can be sensitive to both.

  • High Background Signal:

    • Contaminating Enzymes: If using a cell or tissue lysate, other dehydrogenases may be present that can reduce NAD+. Ensure the specificity of the reaction by running controls without the substrate.

    • Substrate Instability: Ensure the this compound substrate is not degraded.

  • Non-linear Reaction Rate:

    • Substrate Depletion: If the reaction rate decreases over time, the substrate may be getting depleted. Use a lower enzyme concentration or a higher initial substrate concentration.

    • Product Inhibition: The accumulation of NADH or 3-ketolauroyl-CoA may inhibit the enzyme. Measure the initial velocity of the reaction.

References

Application Notes and Protocols for the Extraction of (S)-3-hydroxylauroyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-3-hydroxylauroyl-CoA is a key intermediate in the mitochondrial fatty acid β-oxidation pathway, a critical metabolic process for energy production from lipids. The accurate and efficient extraction of this and other long-chain acyl-CoAs from biological samples is essential for studying metabolic diseases, drug development, and understanding fundamental biochemical processes. However, the inherent instability of the thioester bond in acyl-CoAs presents a significant challenge for their quantitative analysis.

These application notes provide a detailed protocol for the extraction and purification of this compound from mammalian tissues, optimized for high recovery and stability. The protocol is based on a combination of solvent extraction and solid-phase extraction (SPE). Additionally, this document includes quantitative data on extraction efficiencies and a diagram of the relevant metabolic pathway.

Data Presentation

The recovery of long-chain acyl-CoAs is highly dependent on the extraction and purification methodology. Below is a summary of reported recovery rates for long-chain acyl-CoAs using different methods, which can be expected to be comparable for this compound.

Extraction MethodPurification MethodAnalyte(s)Tissue TypeAverage Recovery Rate (%)Reference(s)
Homogenization in KH2PO4 buffer, 2-propanol, and ACNOligonucleotide Purification ColumnGeneral long-chain acyl-CoAsRat tissues70-80[1]
Acetonitrile (B52724)/2-propanol followed by potassium phosphate2-(2-pyridyl)ethyl-functionalized silica (B1680970) gelRadiolabeled long-chain acyl-CoAsRat liver83-90[2]
Perchloric Acid (PCA) ExtractionNoneAcetyl-CoAHepG2 cellsLower than LC-MS methods[3][4]
-80°C 80:20 Methanol (B129727):Water (MeOH)NoneAcetyl-CoAHepG2 cellsLower than acid extraction[3][4]

Experimental Protocols

This protocol describes a robust method for the extraction and purification of this compound from mammalian tissue samples.

Key Considerations for Stability:

  • Temperature: All steps must be performed on ice or at 4°C to minimize enzymatic and chemical degradation.[5]

  • pH: Acyl-CoAs are most stable in slightly acidic conditions (pH 4-6). The use of an acidic buffer (pH 4.9) is critical to prevent hydrolysis of the thioester bond.[5]

  • Speed: The extraction process should be carried out as quickly as possible to minimize degradation.

Materials and Reagents:

  • Tissue sample (e.g., liver, heart, muscle), flash-frozen in liquid nitrogen

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Glass homogenizer, pre-chilled

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • 2-propanol, ice-cold

  • Acetonitrile (ACN), ice-cold

  • Saturated ammonium (B1175870) sulfate (B86663) solution

  • Solid-Phase Extraction (SPE) columns (e.g., oligonucleotide-based or other suitable anion exchange columns)

  • Methanol, for SPE column conditioning and elution

  • Deionized water, for SPE column equilibration

  • 2% Formic acid in water, for SPE wash

  • 2% and 5% Ammonium hydroxide (B78521) in methanol, for SPE elution

  • Centrifuge capable of reaching at least 3,000 x g at 4°C

  • Nitrogen gas evaporator or vacuum concentrator

Procedure:

  • Tissue Pulverization:

    • Weigh the frozen tissue (~100 mg).

    • In a pre-chilled mortar, add a small amount of liquid nitrogen and the frozen tissue.

    • Grind the tissue to a fine powder using the pestle. Allow the liquid nitrogen to evaporate.

  • Homogenization:

    • Transfer the powdered tissue to a pre-chilled glass homogenizer.

    • Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

    • Homogenize thoroughly on ice.

    • Add 2 mL of ice-cold 2-propanol and homogenize again.[1]

  • Solvent Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 4 mL of ice-cold acetonitrile (ACN) and 0.25 mL of saturated ammonium sulfate solution.

    • Vortex the mixture vigorously for 5 minutes.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C.

    • Carefully collect the upper organic phase containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) Purification:

    • Column Conditioning: Condition the SPE column by passing 3 mL of methanol through it.

    • Column Equilibration: Equilibrate the column with 3 mL of deionized water.

    • Sample Loading: Load the collected supernatant from the solvent extraction step onto the SPE column.

    • Washing: Wash the column with 2.4 mL of 2% formic acid, followed by a second wash with 2.4 mL of methanol to remove interfering substances.

    • Elution: Elute the acyl-CoAs from the column with two successive additions of 2.4 mL of 2% ammonium hydroxide in methanol, followed by 2.4 mL of 5% ammonium hydroxide in methanol. Collect the eluate.

  • Sample Concentration:

    • Dry the collected eluate under a gentle stream of nitrogen gas at room temperature or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent for subsequent analysis (e.g., LC-MS). A common choice is 50-100 µL of 50% methanol in water.

Visualization

Experimental Workflow

Extraction_Workflow cluster_spe SPE Purification start Frozen Tissue Sample pulverize Pulverization in Liquid N2 start->pulverize homogenize Homogenization (KH2PO4 buffer, pH 4.9) pulverize->homogenize extract Solvent Extraction (2-propanol & ACN) homogenize->extract centrifuge Centrifugation extract->centrifuge load 3. Load Supernatant centrifuge->load Supernatant spe Solid-Phase Extraction (SPE) condition 1. Condition (Methanol) equilibrate 2. Equilibrate (Water) condition->equilibrate equilibrate->load wash 4. Wash (Formic Acid & Methanol) load->wash elute 5. Elute (Ammonium Hydroxide) wash->elute concentrate Drying under Nitrogen elute->concentrate reconstitute Reconstitution concentrate->reconstitute analyze LC-MS Analysis reconstitute->analyze

Caption: Workflow for the extraction of this compound.

Fatty Acid β-Oxidation Pathway

This compound is an intermediate in the beta-oxidation of lauric acid (a 12-carbon fatty acid).

Beta_Oxidation lauroyl_coa Lauroyl-CoA (C12) dehydrogenation1 Acyl-CoA Dehydrogenase (FAD -> FADH2) lauroyl_coa->dehydrogenation1 trans_enoyl_coa trans-Δ2-Enoyl-CoA dehydrogenation1->trans_enoyl_coa hydration Enoyl-CoA Hydratase (H2O) trans_enoyl_coa->hydration hydroxyacyl_coa This compound hydration->hydroxyacyl_coa dehydrogenation2 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) hydroxyacyl_coa->dehydrogenation2 ketoacyl_coa 3-Ketoacyl-CoA dehydrogenation2->ketoacyl_coa thiolysis Thiolase (CoA-SH) ketoacyl_coa->thiolysis myristoyl_coa Decanoyl-CoA (C10) thiolysis->myristoyl_coa To next cycle acetyl_coa Acetyl-CoA thiolysis->acetyl_coa To Krebs Cycle

Caption: Fatty acid β-oxidation pathway showing this compound.

References

Enzymatic Synthesis of (S)-3-Hydroxylauroyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxylauroyl-CoA is a crucial intermediate in the mitochondrial fatty acid β-oxidation pathway. The stereospecific synthesis of this molecule is of significant interest for studying the kinetics and inhibition of enzymes involved in fatty acid metabolism, as well as for the development of novel therapeutic agents targeting metabolic disorders. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound, leveraging the catalytic activities of long-chain enoyl-CoA hydratase and long-chain (S)-3-hydroxyacyl-CoA dehydrogenase, often found as part of the mitochondrial trifunctional protein (TFP).

Reaction Principle

The enzymatic synthesis of this compound is a two-step process starting from trans-2-dodecenoyl-CoA. The first step involves the hydration of the double bond in trans-2-dodecenoyl-CoA, catalyzed by long-chain enoyl-CoA hydratase (EC 4.2.1.74), to form this compound. The subsequent optional step in the β-oxidation pathway would be the NAD+-dependent oxidation of the hydroxyl group to a keto group, catalyzed by long-chain (S)-3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.211). For the purpose of synthesis, the reaction is stopped after the formation of the desired this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the enzymes and substrates involved in the synthesis of this compound.

Table 1: Substrate and Product Information

CompoundMolar Mass ( g/mol )Key Properties
trans-2-Dodecenoyl-CoA932.33Substrate for enoyl-CoA hydratase
This compound950.34Product of the hydration reaction
Coenzyme A (CoA)767.53Thiol cofactor
NAD⁺663.43Oxidized nicotinamide (B372718) adenine (B156593) dinucleotide
NADH665.44Reduced nicotinamide adenine dinucleotide

Table 2: Enzyme Kinetic Parameters

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Source OrganismNotes
Long-chain enoyl-CoA hydrataseCrotonyl-CoA (C4)822488Mycobacterium smegmatisVmax decreases with increasing chain length.[1]
Decenoyl-CoA (C10)91-Mycobacterium smegmatis[1]
Hexadecenoyl-CoA (C16)105154Mycobacterium smegmatis[1]
Long-chain (S)-3-hydroxyacyl-CoA dehydrogenase3-Ketohexadecanoyl-CoA (C16)4169Human (recombinant TFP)Activity measured as part of the mitochondrial trifunctional protein.[2][3]
Acetoacetyl-CoA (C4)48149Ralstonia eutropha H16 (FadB')[4]

Experimental Protocols

Protocol 1: Recombinant Expression and Purification of Human Mitochondrial Trifunctional Protein (TFP)

The human mitochondrial trifunctional protein (TFP), which contains both long-chain enoyl-CoA hydratase and long-chain (S)-3-hydroxyacyl-CoA dehydrogenase activities, can be recombinantly expressed in Escherichia coli and purified.[2][3]

1. Gene Synthesis and Cloning:

  • Synthesize the cDNAs for the α and β subunits of human TFP.
  • Clone the cDNAs into a suitable co-expression vector, such as a pET-Duet vector, with a His-tag on one of the subunits (e.g., the β-subunit) for affinity purification.

2. Protein Expression:

  • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • Grow the cells in LB medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for 16-20 hours at 18-20°C.
  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

3. Cell Lysis:

  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
  • Incubate on ice for 30 minutes.
  • Sonicate the cell suspension on ice to complete lysis.
  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

4. Affinity Chromatography:

  • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
  • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
  • Elute the TFP complex with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

5. Gel Filtration Chromatography (Optional):

  • For higher purity, further purify the eluted TFP complex by size-exclusion chromatography on a Superdex 200 or similar column equilibrated with storage buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
  • Collect fractions containing the TFP complex.

6. Protein Concentration and Storage:

  • Concentrate the purified protein using a centrifugal filter unit.
  • Determine the protein concentration using a Bradford or BCA assay.
  • Store the purified TFP at -80°C in storage buffer containing 10% glycerol.

Protocol 2: Enzymatic Synthesis of this compound

This protocol describes the synthesis of this compound from trans-2-dodecenoyl-CoA using the purified TFP.

1. Substrate Preparation:

  • trans-2-Dodecenoyl-CoA can be synthesized from trans-2-dodecenoyl chloride and Coenzyme A or obtained from commercial sources.

2. Reaction Mixture:

  • In a microcentrifuge tube, prepare the following reaction mixture:
  • 100 mM Potassium phosphate (B84403) buffer (pH 7.4)
  • 1 mM trans-2-dodecenoyl-CoA
  • 1-5 µg of purified recombinant human TFP
  • Nuclease-free water to a final volume of 1 mL

3. Incubation:

  • Incubate the reaction mixture at 37°C for 1-2 hours. The reaction progress can be monitored by HPLC.

4. Reaction Termination:

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by heating at 95°C for 5 minutes.
  • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

5. Product Purification:

  • The supernatant containing this compound can be purified by reversed-phase HPLC on a C18 column.
  • Use a gradient of acetonitrile in an aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.5) for elution.
  • Monitor the elution profile at 260 nm (for the adenine moiety of CoA).
  • Collect the fractions corresponding to the this compound peak.

6. Quantification and Storage:

  • Quantify the concentration of the purified product using its molar extinction coefficient at 260 nm (ε = 16,400 M-1cm-1).
  • Lyophilize the purified product and store it at -80°C.

Protocol 3: Analytical Method for this compound

The synthesis of this compound can be monitored and the final product analyzed by reversed-phase high-performance liquid chromatography (RP-HPLC).

1. HPLC System:

  • An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Mobile Phase:

  • Mobile Phase A: 50 mM Potassium phosphate buffer, pH 5.5
  • Mobile Phase B: Acetonitrile
  • Gradient: A linear gradient from 10% to 90% B over 30 minutes.

3. Sample Preparation:

  • Dilute the reaction mixture or purified product in Mobile Phase A.

4. HPLC Analysis:

  • Inject the sample onto the column.
  • Monitor the absorbance at 260 nm.
  • The retention time of this compound will be shorter than that of the more hydrophobic substrate, trans-2-dodecenoyl-CoA.

5. Quantification:

  • Quantify the product by integrating the peak area and comparing it to a standard curve of a known concentration of a similar acyl-CoA or by using the molar extinction coefficient.

Visualizations

Enzymatic Synthesis Workflow

Enzymatic_Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_analysis Analysis and Purification Substrate trans-2-Dodecenoyl-CoA Enzyme Long-chain enoyl-CoA hydratase (from TFP) Substrate->Enzyme Hydration Product This compound Enzyme->Product HPLC RP-HPLC Analysis Product->HPLC Monitoring Purification HPLC Purification HPLC->Purification FinalProduct Purified this compound Purification->FinalProduct Fatty_Acid_Beta_Oxidation FattyAcylCoA Fatty Acyl-CoA (Cn) ACAD Acyl-CoA Dehydrogenase FattyAcylCoA->ACAD EnoylCoA trans-Δ²-Enoyl-CoA ECH Enoyl-CoA Hydratase EnoylCoA->ECH HydroxyacylCoA (S)-3-Hydroxyacyl-CoA HADH (S)-3-Hydroxyacyl-CoA Dehydrogenase HydroxyacylCoA->HADH KetoacylCoA 3-Ketoacyl-CoA KAT β-Ketoacyl-CoA Thiolase KetoacylCoA->KAT ShorterAcylCoA Fatty Acyl-CoA (Cn-2) ShorterAcylCoA->FattyAcylCoA Next Cycle AcetylCoA Acetyl-CoA Citric Acid Cycle Citric Acid Cycle AcetylCoA->Citric Acid Cycle ACAD->EnoylCoA FAD -> FADH₂ ECH->HydroxyacylCoA H₂O HADH->KetoacylCoA NAD⁺ -> NADH + H⁺ KAT->ShorterAcylCoA KAT->AcetylCoA CoA-SH

References

Application Notes and Protocols for Utilizing (S)-3-Hydroxylauroyl-CoA in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting information for the use of (S)-3-hydroxylauroyl-CoA as a substrate in enzyme assays, primarily focusing on the enzyme 3-hydroxyacyl-CoA dehydrogenase (HADH). This document will cover the synthesis of the substrate, detailed enzyme assay protocols, data presentation, and relevant biological pathways.

Introduction

This compound is a C12 acyl-CoA thioester that serves as an intermediate in the mitochondrial fatty acid β-oxidation pathway. It is a specific substrate for 3-hydroxyacyl-CoA dehydrogenase (HADH, EC 1.1.1.35), an essential enzyme that catalyzes the NAD+-dependent oxidation of (S)-3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs.[1][2] The activity of HADH is crucial for energy production from fatty acids, and its dysregulation has been implicated in various metabolic disorders.[3] Accurate and reliable enzyme assays using well-defined substrates like this compound are critical for studying HADH kinetics, screening for inhibitors, and understanding its role in health and disease.

Synthesis of this compound

The synthesis of this compound can be achieved through chemo-enzymatic methods. A general approach involves the activation of (S)-3-hydroxylauric acid to its corresponding acyl-CoA derivative. The following protocol is adapted from established methods for the synthesis of other acyl-CoA thioesters.[4][5]

Materials:

  • (S)-3-hydroxylauric acid

  • Coenzyme A (CoA) trilithium salt

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Triethylamine (B128534)

  • Ethyl chloroformate

  • Sodium bicarbonate (NaHCO3) solution (0.5 M)

  • Argon or Nitrogen gas

  • Lyophilizer

Protocol:

  • Activation of (S)-3-hydroxylauric acid:

    • Dissolve (S)-3-hydroxylauric acid in anhydrous THF under an inert atmosphere (argon or nitrogen).

    • Cool the solution to 0-4 °C.

    • Add triethylamine and ethyl chloroformate dropwise while stirring.[4]

    • Allow the reaction to proceed for 45 minutes at 4 °C to form the mixed anhydride.[4]

  • Coupling with Coenzyme A:

    • Dissolve Coenzyme A trilithium salt in cold 0.5 M NaHCO3 solution.

    • Add the CoA solution to the activated fatty acid mixture.

    • Stir the reaction mixture for at least 45 minutes at room temperature.[4]

  • Purification:

    • The resulting this compound can be purified by flash-freezing the reaction mixture in liquid nitrogen and lyophilizing it overnight.[4]

    • Further purification can be achieved using high-performance liquid chromatography (HPLC).

Enzyme Assays Utilizing this compound

The activity of 3-hydroxyacyl-CoA dehydrogenase (HADH) can be determined by monitoring the reduction of NAD+ to NADH at 340 nm. A more robust method, particularly for physiological pH, is a coupled enzyme assay.

Direct Spectrophotometric Assay

This method directly measures the increase in absorbance at 340 nm due to the formation of NADH.

Principle:

This compound + NAD+ <=> 3-Ketolauroyl-CoA + NADH + H+

Materials:

  • Purified HADH enzyme

  • This compound solution

  • NAD+ solution

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.3)

  • Spectrophotometer capable of reading at 340 nm

Protocol:

  • Prepare a reaction mixture containing potassium phosphate buffer and NAD+ in a cuvette.

  • Add the HADH enzyme solution to the reaction mixture and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding the this compound solution.

  • Immediately monitor the increase in absorbance at 340 nm over time. The rate of NADH formation is proportional to the enzyme activity.

Coupled Spectrophotometric Assay

This method overcomes the issue of product inhibition and the unfavorable equilibrium of the HADH reaction at physiological pH by coupling the reaction to a subsequent, irreversible reaction.[6] The 3-ketoacyl-CoA product is cleaved by 3-ketoacyl-CoA thiolase in the presence of CoASH.

Principle:

  • This compound + NAD+ ---(HADH)---> 3-Ketolauroyl-CoA + NADH + H+

  • 3-Ketolauroyl-CoA + CoASH ---(Thiolase)---> Myristoyl-CoA + Acetyl-CoA

Materials:

  • Purified HADH enzyme

  • Purified 3-ketoacyl-CoA thiolase (EC 2.3.1.16)

  • This compound solution

  • NAD+ solution

  • Coenzyme A (CoASH) solution

  • Potassium phosphate buffer (100 mM, pH 7.3)

  • Spectrophotometer capable of reading at 340 nm

Protocol:

  • Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, NAD+, CoASH, and 3-ketoacyl-CoA thiolase.

  • Add the HADH enzyme solution and incubate to establish a baseline.

  • Initiate the reaction by adding the this compound solution.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the rate of NADH production in the first reaction.

Data Presentation

Quantitative data from enzyme kinetic studies should be summarized for clarity and easy comparison.

Table 1: Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydrogenase with Various Substrates

Substrate (Acyl-CoA)Chain LengthKm (µM)Vmax (µmol/min/mg)Reference
(S)-3-Hydroxybutyryl-CoAC4~50~150Fictional Example
(S)-3-Hydroxyoctanoyl-CoAC8~25~250Fictional Example
This compound C12 ~20 ~200 Fictional Example
(S)-3-Hydroxypalmitoyl-CoAC16~20~100Fictional Example

Note: The values for this compound are hypothetical and should be determined experimentally. The table illustrates the expected trend of HADH activity being highest with medium-chain substrates.[6]

Visualizations

Signaling Pathway

The activity of HADH is a key step in the fatty acid β-oxidation pathway, which is regulated by the energy state of the cell.

fatty_acid_beta_oxidation fatty_acid Fatty Acid acs Acyl-CoA Synthetase fatty_acid->acs ATP -> AMP + PPi acyl_coa Acyl-CoA acad Acyl-CoA Dehydrogenase acyl_coa->acad FAD -> FADH₂ enoyl_coa trans-Δ²-Enoyl-CoA ech Enoyl-CoA Hydratase enoyl_coa->ech H₂O s_3_hydroxyacyl_coa This compound hadh HADH s_3_hydroxyacyl_coa->hadh NAD⁺ -> NADH + H⁺ ketoacyl_coa 3-Ketoacyl-CoA thiolase Thiolase ketoacyl_coa->thiolase CoA-SH acetyl_coa Acetyl-CoA tca_cycle TCA Cycle acetyl_coa->tca_cycle acs->acyl_coa acad->enoyl_coa ech->s_3_hydroxyacyl_coa hadh->ketoacyl_coa thiolase->acyl_coa Shorter Acyl-CoA thiolase->acetyl_coa nad_nadh High NADH/NAD⁺ ratio nad_nadh->hadh Inhibits acetylcoa_reg High Acetyl-CoA acetylcoa_reg->thiolase Inhibits

Caption: Fatty Acid β-Oxidation Pathway Highlighting HADH.

Experimental Workflow

A typical workflow for an HADH enzyme assay is depicted below.

enzyme_assay_workflow start Start: Prepare Reagents prepare_substrate Synthesize & Purify This compound start->prepare_substrate prepare_enzyme Purify HADH Enzyme start->prepare_enzyme prepare_assay Prepare Assay Buffer (Phosphate buffer, NAD⁺, CoASH, Thiolase) start->prepare_assay run_assay Perform Coupled Enzyme Assay prepare_substrate->run_assay prepare_enzyme->run_assay prepare_assay->run_assay measure_absorbance Monitor Absorbance at 340 nm run_assay->measure_absorbance data_analysis Calculate Initial Velocity Determine Kinetic Parameters (Km, Vmax) measure_absorbance->data_analysis end End: Report Results data_analysis->end

Caption: Workflow for HADH Coupled Enzyme Assay.

Conclusion

These application notes provide a comprehensive guide for researchers interested in using this compound to study the kinetics and regulation of 3-hydroxyacyl-CoA dehydrogenase. The detailed protocols for substrate synthesis and enzyme assays, along with the structured data presentation and clear visual diagrams, should facilitate the design and execution of robust and reproducible experiments in academic and industrial research settings.

References

Application Notes and Protocols for Imaging Fatty Acid β-Oxidation: A Proxy for (S)-3-Hydroxylauroyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct fluorescent imaging of specific, short-lived metabolic intermediates such as (S)-3-hydroxylauroyl-CoA presents a significant challenge due to the lack of highly specific molecular probes. This compound is a key intermediate in the mitochondrial fatty acid β-oxidation (FAO) spiral, the primary pathway for the catabolism of fatty acids to produce acetyl-CoA. This document provides detailed application notes and protocols for utilizing advanced fluorescent probes that, while not specific to this compound, enable the real-time imaging and quantification of the overall FAO pathway flux in living cells. By monitoring the metabolic activity of this pathway, researchers can indirectly study the dynamics of its intermediates.

The probes described herein are based on fatty acid analogs that are processed by the enzymatic machinery of FAO, leading to a detectable change in their fluorescent properties. These tools are invaluable for investigating the roles of fatty acid metabolism in health and disease, screening for modulators of FAO, and understanding the metabolic reprogramming in pathologies such as cancer, metabolic syndrome, and cardiovascular diseases.

Data Presentation: Properties of Fluorescent Probes for Fatty Acid Metabolism

The selection of a suitable fluorescent probe is critical for successful imaging experiments. The following table summarizes the properties of representative fluorescent probes and fluorophores commonly used to study fatty acid uptake and metabolism.

Probe/Fluorophore ClassExcitation (nm)Emission (nm)Quantum YieldKey Features & Applications
Turn-On FAO Probes ~405 nm~460 nmVariable (increases upon metabolism)Fatty acid analog that becomes fluorescent upon cleavage within the FAO pathway. Enables real-time monitoring of FAO flux.
Quinone Methide-Releasing FAO Probes Dependent on secondary fluorophoreDependent on secondary fluorophoreN/AFatty acid analog that releases a reactive quinone methide upon FAO. This intermediate is then detected by a bio-orthogonal reaction with a fluorescent reporter, offering flexibility in the choice of emission wavelength.
BODIPY-Fatty Acid Analogs ~505 nm~511 nmHighBright and photostable probes for tracking fatty acid uptake, intracellular transport, and incorporation into lipid droplets and membranes.
NBD-Fatty Acid Analogs ~466 nm~539 nmEnvironment-sensitiveFluorescence is highly dependent on the polarity of the environment, useful for studying binding to fatty acid-binding proteins.

Signaling and Experimental Workflow Diagrams

Fatty Acid β-Oxidation Pathway

The following diagram illustrates the key steps of the mitochondrial fatty acid β-oxidation spiral, highlighting the position of this compound as an intermediate.

FAO_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (+H2O) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Fatty_Acyl_CoA_C2 Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Fatty_Acyl_CoA_C2 β-Ketothiolase (+CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Caption: Mitochondrial fatty acid β-oxidation pathway.

Experimental Workflow for a Turn-On FAO Probe

This diagram outlines the general steps for imaging fatty acid β-oxidation activity in cultured cells using a turn-on fluorescent probe.

Experimental_Workflow Cell_Culture 1. Cell Seeding and Culture Probe_Loading 2. Probe Incubation (e.g., 5 µM, 30-60 min) Cell_Culture->Probe_Loading Washing 3. Wash to Remove Excess Probe Probe_Loading->Washing Imaging 4. Live-Cell Fluorescence Microscopy (Time-Lapse Imaging) Washing->Imaging Data_Analysis 5. Image Analysis and Quantification of Fluorescence Intensity Imaging->Data_Analysis Inhibitor_Control Control: Pre-incubation with FAO Inhibitor (e.g., Etomoxir) Inhibitor_Control->Probe_Loading

Caption: General workflow for imaging FAO activity.

Experimental Protocols

Protocol 1: Imaging Fatty Acid β-Oxidation Flux with a Turn-On Fluorescent Probe

This protocol describes a general method for monitoring FAO activity in real-time in adherent cell cultures.

Materials:

  • Turn-on FAO fluorescent probe (e.g., a custom-synthesized probe based on literature).

  • Adherent cells of interest (e.g., HepG2, C2C12).

  • Complete cell culture medium.

  • Serum-free culture medium.

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Fatty acid-free bovine serum albumin (BSA).

  • FAO inhibitor (e.g., etomoxir) for control experiments.

  • Fluorescence microscope with environmental control (37°C, 5% CO2) and appropriate filter sets.

Procedure:

  • Cell Preparation:

    • Seed cells on a glass-bottom imaging dish at a density that will result in 60-70% confluency on the day of the experiment.

    • Culture cells in a humidified incubator at 37°C with 5% CO₂.

  • Probe Preparation:

    • Prepare a 1-10 mM stock solution of the turn-on FAO probe in anhydrous DMSO.

    • On the day of the experiment, prepare a working solution of the probe (typically 1-5 µM) in serum-free medium. To enhance solubility and cellular uptake, the probe can be pre-complexed with fatty acid-free BSA.

  • Probe Loading:

    • Aspirate the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in the dark. Incubation times may need to be optimized for different cell types.

  • Control Experiment (Optional but Recommended):

    • For a negative control, pre-incubate a separate dish of cells with an FAO inhibitor (e.g., 50 µM etomoxir) for 1-2 hours prior to and during probe loading to confirm that the fluorescence signal is dependent on FAO activity.

  • Image Acquisition:

    • After incubation, remove the loading solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove any excess, unreacted probe.

    • Add fresh, pre-warmed culture medium to the cells.

    • Immediately begin imaging using a fluorescence microscope equipped with an environmental chamber.

    • Acquire images at regular intervals (e.g., every 5-10 minutes) to monitor the increase in fluorescence over time. Use the lowest possible excitation intensity to minimize phototoxicity.

  • Data Analysis:

    • Quantify the mean fluorescence intensity of individual cells or the entire field of view over time using image analysis software (e.g., ImageJ/Fiji).

    • Plot the change in fluorescence intensity over time to determine the rate of FAO. Compare the fluorescence increase in treated cells versus control cells.

Protocol 2: Detection of FAO Activity using a Quinone Methide-Releasing Probe and Bio-orthogonal Ligation

This protocol provides a two-step method to assess FAO activity, offering flexibility in the choice of fluorophore.

Materials:

  • Quinone methide-releasing FAO probe.

  • Click-chemistry compatible fluorophore (e.g., an azide- or alkyne-modified dye).

  • Copper(I)-based click chemistry catalyst solution (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate (B8700270), and a ligand like TBTA).

  • Cell fixation and permeabilization buffers (e.g., 4% paraformaldehyde in PBS, 0.1% Triton X-100 in PBS).

  • All other materials as listed in Protocol 1.

Procedure:

  • Probe Incubation:

    • Follow steps 1-3 from Protocol 1 to prepare and load the cells with the quinone methide-releasing FAO probe.

  • Cell Fixation and Permeabilization:

    • After probe incubation and washing, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Bio-orthogonal Ligation (Click Chemistry):

    • Prepare the click reaction cocktail containing the azide/alkyne-fluorophore, copper(II) sulfate, and sodium ascorbate in PBS.

    • Incubate the fixed and permeabilized cells with the click reaction cocktail for 30-60 minutes at room temperature in the dark.

    • Wash the cells extensively with PBS to remove unreacted fluorophore and catalyst.

  • Image Acquisition and Analysis:

    • Mount the coverslip or image the dish using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

    • Quantify the fluorescence intensity as an endpoint measurement of FAO activity. Compare the signal in experimental versus control (e.g., etomoxir-treated) samples.

Conclusion

While a fluorescent probe with absolute specificity for this compound is not currently available, the application of probes that monitor the entire fatty acid β-oxidation pathway provides a powerful and practical alternative for studying the metabolic context of this intermediate. The protocols and data presented here offer a robust framework for researchers to investigate the dynamics of fatty acid metabolism in living cells, paving the way for new discoveries in metabolic research and drug development. Careful optimization of probe concentration, incubation time, and imaging parameters is essential for obtaining reliable and reproducible results.

Application Notes and Protocols for High-Throughput Screening of (S)-3-Hydroxylauroyl-CoA Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-hydroxylauroyl-CoA is a key intermediate in the mitochondrial fatty acid β-oxidation pathway. This metabolic cycle is crucial for energy production from long-chain fatty acids. Dysregulation of this pathway is associated with various metabolic diseases, including inherited disorders of fatty acid oxidation and conditions like non-alcoholic fatty liver disease (NAFLD) and cardiomyopathy.[1][2] The enzymes that produce or consume this compound, particularly (S)-3-hydroxyacyl-CoA dehydrogenase (HADH), represent attractive therapeutic targets for the development of novel drugs.

These application notes provide a detailed protocol for a robust, high-throughput screening (HTS) assay designed to identify inhibitors of enzymes that metabolize this compound. The described method is a coupled-enzyme assay that results in a highly sensitive fluorescent signal, making it suitable for screening large compound libraries.[3][4]

Principle of the Assay

The proposed HTS assay is designed to quantify the activity of an enzyme that utilizes this compound as a substrate, such as (S)-3-hydroxyacyl-CoA dehydrogenase. The assay principle is based on a coupled enzymatic reaction. In the primary reaction, the target enzyme oxidizes this compound to 3-ketolauroyl-CoA, with the concomitant reduction of NAD+ to NADH.

The production of NADH is then measured in a secondary coupled reaction. In the presence of a reductase enzyme, the generated NADH reduces a fluorogenic probe (e.g., resazurin) to a highly fluorescent product (e.g., resorufin). The resulting fluorescence intensity is directly proportional to the rate of NADH production and, therefore, to the activity of the primary enzyme of interest. This "mix-incubate-measure" format is highly amenable to automated HTS.[3][5]

Signaling Pathway Context: Fatty Acid β-Oxidation

This compound is an intermediate in the mitochondrial fatty acid β-oxidation spiral. This pathway sequentially shortens fatty acyl-CoA molecules to produce acetyl-CoA, FADH2, and NADH, which are subsequently used for ATP production.

fatty_acid_beta_oxidation Lauroyl_CoA Lauroyl-CoA Enoyl_CoA trans-Δ2-Lauroyl-CoA Lauroyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketolauroyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA (S)-3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Myristoyl_CoA Myristoyl-CoA (shortened) Ketoacyl_CoA->Myristoyl_CoA β-Ketothiolase (+ CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase

Caption: Generalized fatty acid β-oxidation pathway highlighting this compound.

Experimental Workflow for HTS Assay

The following diagram outlines the major steps in the high-throughput screening workflow designed to identify inhibitors of this compound metabolism.

hts_workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Compound Library (in DMSO) Dispense_Compounds Dispense Compounds into 384-well plate Compound_Library->Dispense_Compounds Enzyme_Mix Enzyme/Substrate Mix (this compound, NAD+) Add_Enzyme_Mix Add Enzyme/Substrate Mix (Initiate Reaction) Enzyme_Mix->Add_Enzyme_Mix Detection_Mix Detection Mix (Reductase, Resazurin) Add_Detection_Mix Add Detection Mix (Stop & Develop Signal) Detection_Mix->Add_Detection_Mix Dispense_Compounds->Add_Enzyme_Mix Incubate_1 Incubate (Room Temperature) Add_Enzyme_Mix->Incubate_1 Incubate_1->Add_Detection_Mix Incubate_2 Incubate (Signal Development) Add_Detection_Mix->Incubate_2 Read_Plate Read Fluorescence (Ex/Em = 530/585 nm) Incubate_2->Read_Plate Calculate_Activity Calculate % Inhibition Read_Plate->Calculate_Activity Identify_Hits Identify Primary Hits (Z'-score > 0.5) Calculate_Activity->Identify_Hits Dose_Response Dose-Response Curves (IC50 Determination) Identify_Hits->Dose_Response

Caption: High-throughput screening workflow for identifying inhibitors.

Detailed Experimental Protocols

Reagent Preparation
ReagentStock ConcentrationWorking ConcentrationBuffer/SolventStorage Conditions
Assay Buffer1X1X50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl24°C
This compound10 mM20 µMAssay Buffer-80°C
NAD+50 mM100 µMDeionized Water-20°C
(S)-3-HADH (Target Enzyme)1 mg/mL2 µg/mLAssay Buffer with 10% Glycerol-80°C
Resazurin (B115843)10 mM100 µMDMSO-20°C (light protected)
Diaphorase (Coupling Enzyme)100 units/mL0.5 units/mLAssay Buffer-20°C
Control Inhibitor (e.g., Thioridazine)10 mM10 µM (for max inhibition)DMSO-20°C
Compound Library10 mM10 µM (final)DMSO-20°C
HTS Assay Protocol (384-well plate format)
  • Compound Plating:

    • Using an acoustic liquid handler or a pin tool, dispense 50 nL of each compound from the library into the wells of a 384-well, low-volume, black, flat-bottom plate.

    • Dispense 50 nL of DMSO into the control wells (minimum and maximum inhibition).

    • Dispense 50 nL of the control inhibitor into the maximum inhibition wells.

  • Enzyme/Substrate Addition:

    • Prepare a 2X master mix containing this compound (40 µM), NAD+ (200 µM), and the target enzyme (4 µg/mL) in Assay Buffer.

    • Using a multi-drop dispenser, add 5 µL of the 2X master mix to all wells of the assay plate. This initiates the enzymatic reaction.

  • Primary Incubation:

    • Briefly centrifuge the plate (e.g., 1 minute at 1000 x g) to ensure all components are mixed.

    • Incubate the plate at room temperature for 30 minutes. This time should be within the linear range of the reaction, which should be predetermined in assay development.[6]

  • Signal Development:

    • Prepare a 2X detection mix containing resazurin (200 µM) and diaphorase (1 unit/mL) in Assay Buffer.

    • Add 5 µL of the detection mix to all wells to stop the primary reaction and initiate signal generation.

  • Secondary Incubation:

    • Incubate the plate at room temperature for 20 minutes, protected from light.

  • Data Acquisition:

    • Read the fluorescence intensity on a compatible plate reader with excitation at ~530-560 nm and emission at ~585-595 nm.

Data Analysis
  • Normalization:

    • The data is normalized using the controls on each plate.

    • 0% Inhibition (Min Control): Wells containing DMSO instead of a library compound.

    • 100% Inhibition (Max Control): Wells containing the control inhibitor.

  • Calculation of Percent Inhibition:

    • Percent Inhibition = [1 - (Fluorescencecompound - Fluorescencemax) / (Fluorescencemin - Fluorescencemax)] * 100

  • Hit Identification:

    • Primary hits are identified based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the min control).

    • The robustness of the assay is evaluated by calculating the Z'-factor for each plate. A Z'-factor > 0.5 is considered excellent for HTS.[7]

Data Presentation

Summary of Assay Parameters
ParameterValueNotes
Plate Format384-wellLow-volume, black, flat-bottom
Total Assay Volume10 µLAmenable to miniaturization
Final Compound Concentration10 µMTypical for primary screening
This compound Conc.20 µMShould be at or near the Km value for the enzyme[6]
NAD+ Concentration100 µMShould be in excess
ReadoutFluorescence IntensityEx/Em: ~540/590 nm
Incubation Time (Primary)30 minDetermined during assay development to be in the linear range
Incubation Time (Secondary)20 minAllows for sufficient signal development
Example Hit Profile Data
Compound ID% InhibitionZ'-ScoreHit Classification
Cmpd-0018.20.45Inactive
Cmpd-00292.54.87Primary Hit
Cmpd-00312.10.67Inactive
Cmpd-00465.73.12Primary Hit
Cmpd-005-5.3-0.29Inactive

Conclusion

The described fluorescence-based, coupled-enzyme HTS assay provides a sensitive and robust method for identifying novel modulators of this compound metabolism. This assay is designed for efficiency and automation, enabling the screening of large chemical libraries to discover lead compounds for the development of therapeutics targeting fatty acid oxidation disorders and other associated metabolic diseases. Rigorous assay development and validation, including determination of optimal enzyme and substrate concentrations and ensuring the reaction is in the linear range, are critical for the success of any HTS campaign.[6][7]

References

Troubleshooting & Optimization

Technical Support Center: (S)-3-Hydroxylauroyl-CoA Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments involving (S)-3-hydroxylauroyl-CoA. Below you will find frequently asked questions and troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated. What should I do?

A: Due to their long acyl chains, compounds like this compound can have limited solubility in aqueous solutions, which may lead to precipitation, especially at lower temperatures. The following steps can help resolve this issue:

  • Gentle Warming: Warm the solution to 37°C to help redissolve the compound.

  • Sonication: A brief sonication can aid in breaking up and dissolving precipitates.

  • pH Adjustment: Verify that the pH of your buffer is optimal. A slightly alkaline pH, typically between 7.5 and 8.0, may enhance solubility.

  • Proper Storage: For short-term use, store the solution at 4°C. For long-term storage, it is advisable to keep it at -20°C or -80°C to maintain stability and prevent degradation.[1]

Q2: I am observing a progressive loss of my enzyme's activity when using this compound as a substrate. What could be the cause?

A: The observed loss of activity can stem from the instability of either the enzyme or the substrate. This compound is susceptible to hydrolysis, and the enzyme can lose activity if not stored correctly.

  • Substrate Integrity: It is best practice to prepare fresh solutions of this compound for each experiment. If storage is necessary, create single-use aliquots to prevent multiple freeze-thaw cycles.

  • Enzyme Stability: Ensure your enzyme is stored at the recommended temperature, which is often -80°C in a buffer containing glycerol. Like the substrate, avoid repeated freezing and thawing. Studies on related enzymes, such as 3-hydroxyacyl-CoA dehydrogenase, have demonstrated temperature-dependent stability.[1]

Q3: What are the recommended methods for purifying this compound?

A: The purification of long-chain acyl-CoAs requires careful methodology. Ion-exchange chromatography has proven effective for purifying similar molecules like 3-hydroxy-3-methylglutaryl-CoA.[2] Additionally, high-performance liquid chromatography (HPLC) utilizing a C18 column is a robust technique for both purification and analysis.

Q4: What are some common challenges in the synthesis of this compound?

A: The chemical synthesis of long-chain acyl-CoAs is often complex and can present several challenges, including incomplete reactions, the formation of side products, and difficulties during purification. As an alternative, chemo-enzymatic synthesis methods can provide greater specificity and yield.[3] Success in chemical synthesis is highly dependent on the purity of the starting materials and precise control over the reaction conditions.

Troubleshooting Guides

Enzymatic Assay Issues

Problem: Low or undetectable enzyme activity.

Potential CauseRecommended Solution
Substrate Degradation Prepare a fresh solution of this compound.
Enzyme Inactivity Use a new aliquot of the enzyme. Confirm its activity with a reliable positive control substrate.
Suboptimal Buffer Conditions Verify the pH and ionic strength of the assay buffer. Confirm that all required cofactors (e.g., NAD+, NADH) are present at their correct concentrations.
Presence of Inhibitors Ensure that all reagents and solutions are free from contaminants that might inhibit the enzyme's activity.

Problem: High background signal in the assay.

Potential CauseRecommended Solution
Impure Substrate Purify the this compound to eliminate any interfering substances.
Non-enzymatic Reaction Perform a control experiment without the enzyme to quantify the rate of any non-enzymatic substrate degradation.
Contaminated Reagents Use fresh, high-purity reagents for all components of the assay.

Data Presentation

Stability of 3-Hydroxyacyl-CoA Dehydrogenase Activity

The stability of the enzyme is a critical factor for achieving reproducible and accurate experimental outcomes. The table below provides a summary of the stability of 3-hydroxyacyl-CoA dehydrogenase, an enzyme related to this compound metabolism, at different storage temperatures. These data can serve as a general guideline for handling similar enzymes.

Storage Temperature (°C)Time to 50% Loss of Activity
2530 hours
455 hours
-20Minimized Loss
-70Minimized Loss
This data is adapted from a study conducted on postmortem liver samples.[1]

Experimental Protocols

Protocol 1: General Purification of a His-tagged 3-Hydroxyacyl-CoA Dehydrogenase

This protocol is based on established methods for similar enzymes and provides a solid starting point for the purification of enzymes that utilize this compound.[4]

  • Expression: Transform an appropriate E. coli strain (e.g., BL21(DE3)) with the expression vector carrying the gene for the His-tagged enzyme. Culture the cells in LB medium with the necessary antibiotic until the optical density at 600 nm (OD600) reaches 0.8. Induce protein expression with 1 mM IPTG and continue incubation for 20 hours at 18°C.

  • Cell Lysis: Harvest the cells via centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 40 mM Tris-HCl pH 8.0, 5 mM β-mercaptoethanol) and disrupt the cells using sonication.

  • Affinity Chromatography: Clarify the lysate by centrifugation to remove cell debris. Apply the resulting supernatant to a Ni-NTA agarose (B213101) column. Wash the column with lysis buffer containing 20 mM imidazole, and then elute the bound protein with lysis buffer containing 300 mM imidazole.

  • Size-Exclusion Chromatography: For enhanced purity, subject the eluted protein to size-exclusion chromatography using a suitable column (e.g., Superdex 200) equilibrated with an appropriate buffer (e.g., 40 mM Tris-HCl pH 8.0, 1 mM DTT).

  • Purity Assessment: Analyze the purity of the final protein sample by SDS-PAGE.

Protocol 2: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol describes a general spectrophotometric method for measuring the activity of 3-hydroxyacyl-CoA dehydrogenase with a long-chain substrate such as this compound.[5][6]

  • Reaction Mixture Preparation: In a quartz cuvette, combine the following reagents:

    • 100 mM Potassium Phosphate Buffer (pH 7.3)

    • 0.1 mM this compound

    • 0.1 mM NADH

  • Initiation of Reaction: Add the purified enzyme solution to the reaction mixture to start the assay.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm at a constant temperature of 37°C. This change corresponds to the oxidation of NADH.

  • Activity Calculation: Determine the enzyme activity by calculating the rate of change in absorbance, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Visualizations

experimental_workflow cluster_expression Protein Expression cluster_purification Purification cluster_analysis Analysis transformation Transformation into E. coli cell_growth Cell Growth transformation->cell_growth induction IPTG Induction cell_growth->induction cell_lysis Cell Lysis (Sonication) induction->cell_lysis centrifugation Centrifugation cell_lysis->centrifugation affinity_chrom Ni-NTA Affinity Chromatography centrifugation->affinity_chrom sec Size-Exclusion Chromatography affinity_chrom->sec sds_page SDS-PAGE Analysis sec->sds_page

Caption: A typical experimental workflow for the expression and purification of a recombinant enzyme.

fatty_acid_beta_oxidation fatty_acyl_coa Fatty Acyl-CoA enoyl_coa trans-Δ²-Enoyl-CoA fatty_acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa (S)-3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase acetyl_coa Acetyl-CoA + Acyl-CoA (n-2) ketoacyl_coa->acetyl_coa β-Ketothiolase

Caption: The central role of (S)-3-hydroxyacyl-CoA in the fatty acid β-oxidation pathway.

troubleshooting_logic start Low/No Enzyme Activity check_substrate Is the substrate solution fresh? start->check_substrate prepare_fresh_substrate Prepare fresh this compound check_substrate->prepare_fresh_substrate No check_enzyme Is the enzyme active? (Use positive control) check_substrate->check_enzyme Yes use_new_enzyme Use a new enzyme aliquot check_enzyme->use_new_enzyme No check_buffer Are buffer conditions correct? (pH, cofactors) check_enzyme->check_buffer Yes adjust_buffer Adjust buffer conditions check_buffer->adjust_buffer No check_inhibitors Are there potential inhibitors? check_buffer->check_inhibitors Yes use_pure_reagents Use high-purity reagents check_inhibitors->use_pure_reagents Yes

Caption: A troubleshooting decision tree for diagnosing issues in enzymatic assays.

References

stability of (S)-3-hydroxylauroyl-CoA under different pH and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of (S)-3-hydroxylauroyl-CoA. The information herein, presented in a question-and-answer format, addresses common challenges and offers detailed protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions?

A1: this compound, like other long-chain acyl-CoA thioesters, is susceptible to hydrolysis in aqueous solutions. Its stability is significantly influenced by pH and temperature. Generally, thioesters are more stable in neutral to slightly acidic conditions and degrade more rapidly in alkaline or strongly acidic environments[1][2]. One study on a similar long-chain acyl-CoA (16:1-CoA) found it to be very unstable in aqueous buffer at room temperature, with 70-75% degradation occurring after just one day[3].

Q2: What are the optimal pH and temperature conditions for storing this compound solutions?

A2: For short-term storage (hours to a few days), it is recommended to keep this compound solutions on ice (0-4°C) at a pH between 5 and 7[2]. For long-term storage, it is best to store the compound as a dry pellet or in an organic solvent like methanol (B129727) at -80°C to minimize hydrolysis[1].

Q3: What are the primary degradation products of this compound?

A3: The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the thioester bond. This results in the formation of Coenzyme A (CoA) and 3-hydroxylauric acid.

Q4: Can repeated freeze-thaw cycles affect the stability of this compound?

A4: Yes, repeated freeze-thaw cycles can degrade this compound. It is advisable to aliquot stock solutions into smaller, single-use volumes to avoid the need for repeated thawing and freezing.

Troubleshooting Guide

Q: My experimental results are inconsistent. Could degradation of this compound be the cause?

A: Inconsistent results are a common sign of analyte instability. To troubleshoot this, consider the following:

  • Sample Preparation: Are you preparing your solutions fresh for each experiment? If not, how are they being stored and for how long? Always prepare solutions on ice and use them promptly.

  • Buffer Conditions: Check the pH of your experimental buffer. If it is alkaline, the degradation of your acyl-CoA will be accelerated. Consider using a buffer in the pH 5-7 range if your experimental design allows[2].

  • Temperature Control: Ensure that your samples are maintained at the intended temperature throughout the experiment. Even brief exposure to higher temperatures can lead to significant degradation.

  • Purity of the Compound: Verify the purity of your this compound standard with an appropriate analytical method, such as LC-MS/MS, to rule out pre-existing degradation.

Q: I am observing a lower than expected concentration of this compound in my samples. What could be the issue?

A: A lower than expected concentration often points to degradation during sample handling, storage, or the analytical process itself.

  • Extraction Efficiency: If you are extracting the acyl-CoA from a biological matrix, your extraction protocol may be inefficient. Ensure your method is validated for long-chain acyl-CoAs.

  • Adsorption to Surfaces: Long-chain acyl-CoAs can be "sticky" and adsorb to plastic surfaces. Using low-adhesion microcentrifuge tubes and pipette tips can help mitigate this issue.

  • Analytical Method: Your analytical method may not be sensitive enough, or the compound may be degrading in the autosampler. It is recommended to keep the autosampler at a low temperature (e.g., 4°C)[4].

Quantitative Data Summary

Direct quantitative stability data for this compound is limited in the literature. The following table summarizes stability data for a proxy long-chain acyl-CoA (palmitoleoyl-CoA, 16:1-CoA) in an aqueous buffer, which can provide a general guideline.

pHTemperatureTimeRemaining Compound (%)Reference
7.4Room Temp. (~22°C)24 hours~25-30%[3]
7.4Room Temp. (~22°C)3 weeks~3-6%[3]

Note: This data is for a proxy compound and should be used as an estimate. It is highly recommended to perform stability studies for this compound under your specific experimental conditions.

Experimental Protocols

Protocol: Stability Assessment of this compound via LC-MS/MS

This protocol outlines a method to determine the stability of this compound under specific pH and temperature conditions.

1. Reagents and Materials:

  • This compound

  • Buffers of desired pH (e.g., 50 mM phosphate (B84403) buffer for pH 7, 50 mM acetate (B1210297) buffer for pH 5)

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Internal Standard (e.g., C17:0-CoA)

  • Low-adhesion microcentrifuge tubes

2. Equipment:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • Incubator or water bath for temperature control

  • pH meter

  • Vortex mixer

  • Centrifuge

3. Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solution Preparation: Dilute the stock solution in the desired aqueous buffers to a final concentration of 10 µM. Also, prepare a control sample diluted in methanol.

  • Incubation: Incubate the aliquots of the working solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each incubation tube.

  • Sample Quenching and Extraction:

    • To a 50 µL aliquot of the incubated sample, add 100 µL of ice-cold methanol containing the internal standard.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any precipitates.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an LC-MS vial.

    • Inject the sample into the LC-MS/MS system.

    • Chromatography: Use a C18 reversed-phase column. A typical mobile phase would be A: Water with 0.1% formic acid and B: Methanol with 0.1% formic acid, using a gradient elution.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode and monitor the specific precursor-to-product ion transition for this compound and the internal standard using Multiple Reaction Monitoring (MRM).

4. Data Analysis:

  • Calculate the peak area ratio of this compound to the internal standard at each time point.

  • Normalize the data to the time zero (T=0) sample to determine the percentage of remaining this compound at each time point.

  • Plot the percentage of remaining compound versus time to determine the degradation rate and half-life under each condition.

Visualizations

Stability_Assessment_Workflow A Prepare Stock Solution (1 mg/mL in Methanol) B Dilute in Buffers (pH 5, 7, etc.) to 10 µM A->B C Incubate at Test Temperatures (4°C, 25°C, 37°C) B->C D Sample at Time Points (0, 1, 2, 4, 8, 24h) C->D E Quench & Extract (Cold Methanol + IS) D->E F Centrifuge (14,000 x g, 4°C) E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate Degradation Rate & Half-Life G->H

Caption: Workflow for assessing the stability of this compound.

Factors_Affecting_Stability Stability This compound Stability pH pH pH->Stability Temp Temperature Temp->Stability Solvent Solvent System Solvent->Stability Time Storage Time Time->Stability

Caption: Key factors influencing the stability of this compound.

References

Technical Support Center: Troubleshooting (S)-3-hydroxylauroyl-CoA Quantification by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the quantitative analysis of (S)-3-hydroxylauroyl-CoA and other long-chain acyl-CoAs by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: I am observing a very low or no signal for my this compound standard. What are the initial checks I should perform?

A1: When experiencing a significant or complete signal loss, a systematic approach is crucial. Begin by verifying the core functionality of the mass spectrometer by infusing a known, stable compound to ensure the instrument is responsive. Subsequently, prepare fresh standards and mobile phases to rule out degradation or contamination. It is also important to confirm that all instrument parameters, such as capillary voltage and gas flow rates, are set to their optimal values and that the electrospray is stable.[1]

Q2: What are common causes of poor signal intensity and reproducibility for acyl-CoA compounds?

A2: Low and inconsistent signal intensity for acyl-CoAs can be attributed to several factors:

  • Sample Degradation: Acyl-CoA thioesters are prone to hydrolysis, particularly in neutral or basic aqueous solutions and at room temperature.[1][2] To mitigate this, samples should be processed at low temperatures and stored in acidic conditions (e.g., 10% trichloroacetic acid) to improve stability.[2][3]

  • Inefficient Ionization: The large and complex nature of acyl-CoAs can lead to poor ionization efficiency. This can be exacerbated by co-eluting components from the sample matrix that compete for ionization.[1]

  • Suboptimal MS Parameters: The sensitivity of the analysis is highly dependent on the correct selection of precursor and product ions (for MS/MS), as well as optimized collision energy and other source parameters.[1][4]

  • Matrix Effects: Components within the biological sample can co-elute with the analyte and either suppress or enhance its ionization, leading to inaccurate and irreproducible results.[5][6][7]

Q3: I suspect matrix effects are impacting my quantification. How can I confirm and mitigate this?

A3: Matrix effects are a primary challenge in LC-MS-based analysis of complex biological samples.[6] They occur when endogenous components interfere with the ionization of the target analyte.[7]

  • Confirmation: The presence of matrix effects can be evaluated using a post-column infusion experiment. In this setup, a constant flow of your analyte standard is introduced into the mobile phase after the LC column, while a blank, extracted matrix sample is injected. Any dip or rise in the constant signal at the retention time of your analyte indicates ion suppression or enhancement, respectively.[6][7]

  • Mitigation Strategies:

    • Improve Sample Cleanup: Employ rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.[8][9][10]

    • Optimize Chromatography: Adjust the LC gradient to achieve better separation between this compound and co-eluting matrix components.[4][6]

    • Use a Suitable Internal Standard (IS): An appropriate IS is the most effective way to compensate for matrix effects.[5] The gold standard is a stable isotope-labeled version of the analyte.[11][12] If unavailable, a structurally similar odd-chain acyl-CoA (e.g., C15:0-CoA or C17:0-CoA) that is not present endogenously can be used.[4][13]

Q4: How can I improve the sensitivity of my assay for low-abundance this compound?

A4: Enhancing sensitivity for trace-level analytes requires a multi-faceted approach:

  • Optimize MS Parameters: Systematically tune MS source conditions (e.g., capillary voltage, desolvation gas temperature and flow) and analyte-specific parameters (e.g., cone voltage, collision energy for MS/MS) by infusing a pure standard.[4] For acyl-CoAs, electrospray ionization in positive mode is typically more sensitive.[14]

  • Derivatization: Chemical derivatization can be employed to improve the ionization efficiency of the analyte. For instance, attaching a permanently charged group can significantly enhance the signal in ESI-MS.[15][16] Derivatization has been successfully used for isomeric long-chain hydroxy fatty acids to improve their analysis by tandem mass spectrometry.[17][18]

  • Sample Preparation: A clean sample is crucial. A well-developed solid-phase extraction (SPE) method can concentrate the analyte while removing interfering substances, thereby improving the signal-to-noise ratio.[8][10]

Q5: What is the best internal standard for quantifying this compound?

A5: The ideal internal standard co-elutes with the analyte and experiences identical matrix effects and ionization suppression/enhancement.

  • Stable Isotope-Labeled (SIL) Standard: A SIL version of this compound (e.g., containing ¹³C or ¹⁵N) is the best choice. It is chemically identical to the analyte and differs only in mass, allowing it to perfectly track the analyte through extraction, chromatography, and ionization.[11][12][19] The Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) methodology is one approach to biosynthetically generate such standards.[3][11]

  • Structural Analog: If a SIL standard is not available, a close structural analog can be used. For acyl-CoA analysis, an odd-chain acyl-CoA like heptadecanoyl-CoA (C17:0-CoA) is a common choice as it is not naturally abundant in most biological systems.[13]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment

This protocol is a general guideline for enriching long-chain acyl-CoAs from tissue or cell homogenates. Optimization may be required for specific sample types.

  • Homogenization: Homogenize 100-200 mg of tissue or a cell pellet in an ice-cold extraction buffer (e.g., 2:1:0.8 isopropanol:acetonitrile:water) containing the internal standard.

  • Protein Precipitation: Pellet the precipitated protein by centrifugation at high speed (e.g., 17,000 x g) for 10 minutes at 4°C.[2]

  • SPE Cartridge Conditioning: Use a C18 SPE cartridge. Condition the cartridge by washing sequentially with 3 mL of methanol, followed by 3 mL of water, and finally equilibrate with 3 mL of extraction buffer.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned cartridge.[1]

  • Washing: Wash the cartridge with 3 mL of an aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate) to remove salts and polar impurities.

  • Elution: Elute the acyl-CoAs with an appropriate volume (e.g., 1-2 mL) of an organic solvent mixture, such as 80:20 methanol:water containing a small amount of acid (e.g., 0.1% acetic acid) to ensure stability.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a solution suitable for LC-MS analysis, ensuring stability (e.g., 50% methanol/50% 50 mM ammonium acetate, pH 3.5).[4]

Protocol 2: General LC-MS/MS Method for Acyl-CoA Quantification

This method is based on common practices for separating and detecting long-chain acyl-CoAs.

  • LC System: UPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with an additive such as 10 mM ammonium hydroxide (B78521) (for high pH separation) or 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with the same additive as Mobile Phase A.

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the long-chain acyl-CoAs, followed by a wash and re-equilibration step. A high pH gradient using ammonium hydroxide has been shown to provide high-resolution separation.[8][13]

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 40 - 50 °C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[8][13]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: For acyl-CoAs, a common quantitative approach involves monitoring the neutral loss of 507 Da, which corresponds to the fragmentation of the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety.[8][20]

    • Precursor Ion [M+H]⁺ for this compound: ~m/z 912.5

    • Product Ion [M-507+H]⁺: ~m/z 405.5 (Note: These m/z values are theoretical and must be empirically optimized on your instrument.)

Quantitative Data Summary

The following tables provide examples of validation parameters and reported concentrations for acyl-CoA analyses found in the literature.

Table 1: Example LC-MS/MS Method Validation Parameters for Long-Chain Acyl-CoAs[8][10]

ParameterC16:0-CoAC18:1-CoA
Accuracy (%) 94.8 - 110.894.8 - 110.8
Inter-run Precision (% CV) 2.6 - 12.22.6 - 12.2
Intra-run Precision (% CV) 1.2 - 4.41.2 - 4.4

Table 2: Examples of Reported Acyl-CoA Concentrations in Biological Samples

Acyl-CoASample TypeReported ConcentrationReference
3-hydroxypalmitic acidHuman Plasma (Control)0.43 µmol/L[17][18]
3-hydroxypalmitic acidHuman Plasma (LCHAD)12.2 µmol/L[17][18]
Acetyl-CoAHepG2 Cells10.64 pmol/10⁶ cells[2][3]
Succinyl-CoAHepG2 Cells25.47 pmol/10⁶ cells[2][3]
Lactoyl-CoAHepG2 Cells0.011 pmol/10⁶ cells[2][3]

Visual Guides

Diagrams of Workflows and Concepts

troubleshooting_workflow cluster_checks Initial Checks cluster_advanced Advanced Troubleshooting start Low or No Signal Observed inst_check 1. Check Instrument - Infuse known standard - Verify stable spray start->inst_check Systematically investigate prep_check 2. Check Consumables - Prepare fresh standards - Prepare fresh mobile phases inst_check->prep_check param_check 3. Check Method Parameters - Correct m/z values? - Voltages & gas flows optimal? prep_check->param_check sample_prep 4. Optimize Sample Prep - Improve cleanup (SPE) - Check sample stability (pH, temp) param_check->sample_prep If basics are OK chromatography 5. Optimize Chromatography - Adjust gradient for separation - Test alternative column sample_prep->chromatography ms_method 6. Optimize MS Method - Fine-tune source parameters - Consider derivatization chromatography->ms_method end_ok Signal Restored / Improved ms_method->end_ok

Caption: A logical workflow for troubleshooting low LC-MS signal.

matrix_effects Concept of Matrix Effects in ESI Source cluster_droplet Charged Droplet from ESI analyte Analyte Ion (e.g., 3-OH-lauroyl-CoA) ms_inlet Mass Spectrometer Inlet analyte->ms_inlet Goes to Detector matrix Matrix Component (e.g., phospholipid) ion_suppression Ion Suppression (Matrix component outcompetes analyte for ionization, reducing its signal) matrix->ion_suppression ion_suppression->analyte Hinders ion_enhancement Ion Enhancement (Matrix component improves analyte ionization efficiency, increasing its signal)

Caption: Visualization of ion suppression due to matrix effects.

analysis_workflow sample 1. Sample Collection (Tissue, Cells, etc.) homogenize 2. Homogenization (+ Internal Standard) sample->homogenize precipitate 3. Protein Precipitation & Centrifugation homogenize->precipitate spe 4. Solid-Phase Extraction (Enrichment & Cleanup) precipitate->spe lc 5. LC Separation (Reversed-Phase C18) spe->lc ms 6. MS/MS Detection (ESI+, MRM Mode) lc->ms data 7. Data Analysis (Quantification vs. IS) ms->data

Caption: Standard workflow for acyl-CoA quantification.

References

Technical Support Center: Optimizing the Purification of (S)-3-hydroxylauroyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (S)-3-hydroxylauroyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the stability of this compound during purification?

A1: this compound, like other acyl-CoA thioesters, is susceptible to chemical and enzymatic degradation. Key factors to control are:

  • pH: Acyl-CoAs are most stable in a slightly acidic environment (pH 4.5-6.0). Alkaline conditions can lead to hydrolysis of the thioester bond.

  • Temperature: All purification steps should be performed at low temperatures (0-4°C) to minimize enzymatic degradation and chemical hydrolysis.

  • Oxidation: The thiol group of Coenzyme A is sensitive to oxidation. The use of reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in buffers can be beneficial, but their compatibility with the chosen chromatography method should be verified.

Q2: Which chromatographic technique is best suited for the purification of this compound?

A2: The optimal technique depends on the starting material and the desired purity. The most common methods are:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used and effective method for separating acyl-CoAs based on the hydrophobicity of the acyl chain. C18 columns are frequently employed.

  • Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. Since this compound is negatively charged due to its phosphate (B84403) groups, anion-exchange chromatography can be very effective for purification.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity under high salt conditions. It can be a useful polishing step in a multi-step purification process.

Q3: How can I quantify the yield of my this compound purification?

A3: Accurate quantification is crucial for determining the efficiency of your purification protocol. Common methods include:

  • UV-Vis Spectrophotometry: Coenzyme A and its derivatives have a characteristic absorbance maximum at 260 nm due to the adenine (B156593) ring. This allows for straightforward quantification if the molar extinction coefficient is known.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a precise method for quantification. A standard curve should be generated using a commercially available or synthesized standard of this compound.

  • Mass Spectrometry (MS): Liquid chromatography coupled with mass spectrometry (LC-MS) offers high sensitivity and specificity for quantification, especially in complex biological samples.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Degradation of this compound: Instability due to pH, temperature, or oxidation.Maintain a pH between 4.5 and 6.0 throughout the purification process. Work at 0-4°C and consider adding reducing agents to your buffers.
Inefficient Extraction: Poor recovery from the initial sample matrix.Optimize the extraction protocol. For tissues, homogenization in an acidic buffer followed by organic solvent extraction is common. For cells, direct extraction with cold methanol (B129727) or acetonitrile (B52724) can be effective.[1][2][3]
Poor Binding to Chromatographic Resin: Suboptimal buffer conditions for the chosen chromatography method.For ion-exchange, ensure the pH of the buffer maintains the negative charge of the molecule and that the ionic strength is appropriate for binding. For reverse-phase, ensure proper mobile phase composition for retention.
Low Purity Co-elution of Contaminants: Similar molecules or isomers are not being separated effectively.Optimize the chromatographic gradient. For RP-HPLC, a shallower gradient may improve resolution. For IEC, a more gradual salt gradient can enhance separation. Consider a multi-step purification strategy combining different chromatographic techniques (e.g., IEC followed by RP-HPLC).
Presence of Free Coenzyme A: Hydrolysis of the thioester bond during purification.This indicates degradation. Re-evaluate the stability conditions (pH, temperature) of your purification workflow.
Peak Tailing or Broadening in HPLC Secondary Interactions with the Column: Silanol groups on silica-based columns can interact with the phosphate groups of CoA.Use an end-capped C18 column or a column specifically designed for the analysis of polar compounds. Adjusting the mobile phase pH can also help to minimize these interactions.
Sample Overload: Injecting too much sample onto the column.Reduce the amount of sample injected or use a column with a larger capacity.
Irreproducible Results Inconsistent Sample Preparation: Variations in extraction efficiency or sample handling.Standardize your sample preparation protocol and ensure all steps are performed consistently. Use of an internal standard can help to account for variability.
Column Degradation: Loss of stationary phase or contamination of the column.Regularly clean and regenerate your chromatography columns according to the manufacturer's instructions. Replace the column if performance does not improve.

Quantitative Data Summary

The following table summarizes typical recovery rates for long-chain acyl-CoAs using various extraction and purification techniques. While specific yields for this compound may vary, this data provides a general benchmark for what can be achieved.

Method Sample Matrix Typical Recovery Rate Reference
Solid-Phase Extraction (SPE) with Acetonitrile/IsopropanolRat Liver83-90%[4]
Organic Solvent Extraction and HPLCMammalian Tissue70-80%[1]
Acetonitrile/Isopropanol ExtractionRat Liver93-104%[4]

Experimental Protocols

Protocol 1: Extraction of this compound from Mammalian Tissue

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs.[1][5]

  • Homogenization: Rapidly freeze approximately 100 mg of tissue in liquid nitrogen and grind to a fine powder. Homogenize the powdered tissue in 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

  • Solvent Extraction: Add 2 mL of 2-propanol to the homogenate and homogenize again. Add 4 mL of acetonitrile, vortex for 5 minutes, and then centrifuge at 2,000 x g for 5 minutes.

  • Phase Separation: Collect the upper organic phase containing the acyl-CoAs.

  • Washing: Wash the organic phase with 2 mL of petroleum ether saturated with 1:1 (v/v) 2-propanol:water to remove neutral lipids. Centrifuge and discard the upper petroleum ether layer. Repeat this wash step twice.

  • Drying: Evaporate the washed organic phase to dryness under a stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable buffer for subsequent purification (e.g., the initial mobile phase for HPLC).

Protocol 2: Purification of this compound by Reverse-Phase HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B (linear gradient)

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Injection: Inject the reconstituted sample extract. Collect fractions corresponding to the this compound peak, which can be identified by comparison with a standard or by mass spectrometry.

Visualizations

experimental_workflow cluster_extraction Sample Preparation & Extraction cluster_purification Purification cluster_analysis Analysis & Quantification start Biological Sample (Tissue or Cells) homogenization Homogenization (Acidic Buffer) start->homogenization extraction Organic Solvent Extraction homogenization->extraction drying Evaporation to Dryness extraction->drying reconstitution Reconstitution drying->reconstitution hplc Reverse-Phase HPLC reconstitution->hplc fraction_collection Fraction Collection hplc->fraction_collection quantification Quantification (UV-Vis or LC-MS) fraction_collection->quantification purity_check Purity Analysis (HPLC/MS) fraction_collection->purity_check end Pure this compound quantification->end purity_check->end troubleshooting_logic cluster_degradation Degradation Issues cluster_extraction Extraction Inefficiency cluster_chromatography Chromatography Problems start Low Purification Yield? check_ph Check pH (Maintain 4.5-6.0) start->check_ph Yes check_temp Check Temperature (Work at 0-4°C) start->check_temp Yes add_reducing Add Reducing Agent start->add_reducing Yes optimize_solvent Optimize Extraction Solvent start->optimize_solvent Yes use_internal_std Use Internal Standard start->use_internal_std Yes optimize_gradient Optimize Gradient start->optimize_gradient Yes check_column Check Column Condition start->check_column Yes end Improved Yield check_ph->end check_temp->end add_reducing->end optimize_solvent->end use_internal_std->end optimize_gradient->end check_column->end

References

avoiding degradation of (S)-3-hydroxylauroyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (S)-3-hydroxylauroyl-CoA during extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low recovery of this compound during extraction?

Low recovery is typically due to the inherent instability of the thioester bond and the molecule's susceptibility to degradation through several pathways. The main factors are enzymatic degradation by native cellular enzymes (thioesterases), chemical hydrolysis at non-optimal pH, and thermal decomposition.[1]

Q2: What is the optimal pH range for extracting and storing this compound?

Aqueous solutions of Coenzyme A and its esters are most stable at a slightly acidic pH, typically between 2 and 6.[1] Stability decreases significantly in alkaline conditions (pH above 8), where the thioester bond is prone to hydrolysis.[1] Extraction protocols for similar long-chain acyl-CoAs often utilize buffers with a pH of around 4.9.[1][2]

Q3: How does temperature affect the stability of this compound?

Elevated temperatures accelerate both chemical and enzymatic degradation. It is critical to keep samples on ice or at sub-zero temperatures throughout the extraction process. For long-term storage, Coenzyme A derivatives should be kept at -20°C or below.[1]

Q4: What types of enzymes can degrade my target compound?

Acyl-CoA thioesterases (ACOTs) are a major class of enzymes that hydrolyze the thioester bond, converting acyl-CoAs back to a free fatty acid and Coenzyme A. These enzymes are widespread in cells and must be inactivated immediately upon cell lysis to prevent the loss of the target analyte.[1] Additionally, (S)-3-hydroxyacyl-CoA dehydrogenase is an enzyme involved in fatty acid metabolism that specifically acts on (S)-3-hydroxyacyl-CoAs, potentially modifying the target molecule.[3][4][5]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue Potential Cause Solution
Low or no detectable this compound Incomplete quenching of enzymatic activity: Cellular thioesterases can rapidly degrade the target molecule upon cell lysis.[1]Immediate Quenching: This is the most critical step. For tissue samples, flash-freeze in liquid nitrogen. For cell cultures, quench metabolism by adding a pre-chilled organic solvent like methanol (B129727) at -80°C directly to the culture plate.
Non-optimal pH of extraction buffers: Using neutral or alkaline buffers can lead to rapid chemical hydrolysis of the thioester bond.[1]Acidic Buffer: Use an acidic extraction buffer. A common and effective choice is a potassium phosphate (B84403) buffer (100 mM) at a pH of 4.9.[1][2]
High temperature during sample processing: Degradation rates increase significantly with temperature.[1]Maintain Cold Temperatures: Keep all steps, including homogenization, centrifugation, and solvent evaporation (if performed under vacuum), at ice-cold conditions (0-4°C). Use pre-chilled tubes, buffers, and solvents.[1]
Inconsistent results between samples Variable time between sample collection and quenching: Delays can lead to different levels of enzymatic degradation.Standardize Workflow: Ensure a consistent and minimal time lapse between sample collection and the quenching of enzymatic activity for all samples.
Incomplete homogenization: Inefficient homogenization can lead to incomplete extraction of the analyte from the cellular matrix.Optimize Homogenization: Ensure tissue or cells are thoroughly homogenized. For tissues, a glass homogenizer is often effective.[2]
Presence of degradation products Sub-optimal storage conditions: Storing extracts at inappropriate temperatures or pH can lead to degradation over time.Proper Storage: Store extracts at -80°C in an acidic buffer. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples

This protocol is adapted from a method for long-chain acyl-CoA extraction.[2]

  • Sample Collection and Quenching:

    • Excise tissue and immediately flash-freeze in liquid nitrogen to halt enzymatic activity.

    • Store samples at -80°C until extraction.

  • Homogenization:

    • Weigh the frozen tissue (less than 100 mg is sufficient with high-recovery methods).[2]

    • In a pre-chilled glass homogenizer on ice, add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

    • Add the frozen tissue and homogenize thoroughly.

    • Add 1 mL of 2-propanol and homogenize again.

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of acetonitrile (B52724) (ACN), vortex thoroughly, and centrifuge at 4°C.

  • Purification (Optional but Recommended):

    • The supernatant containing the acyl-CoAs can be further purified using solid-phase extraction. An oligonucleotide purification column can be used to bind and then elute the acyl-CoAs with 2-propanol.[2]

  • Analysis:

    • The purified extract can be concentrated and analyzed by HPLC or LC-MS.

Visualizations

DegradationPathways Target This compound Degraded1 Lauroyl-CoA + H2O Target->Degraded1 Chemical Hydrolysis (High pH) Degraded2 Lauroylic Acid + CoA Target->Degraded2 Enzymatic Degradation (Thioesterases) Degraded3 3-keto-lauroyl-CoA Target->Degraded3 Enzymatic Oxidation ((S)-3-hydroxyacyl-CoA dehydrogenase)

Caption: Potential degradation pathways for this compound.

ExtractionWorkflow Start Sample Collection (Tissue or Cells) Quench Immediate Quenching (Liquid N2 or -80°C Methanol) Start->Quench Critical Step: Inactivate Enzymes Homogenize Homogenization (Ice-cold acidic buffer, pH 4.9) Quench->Homogenize Extract Solvent Extraction (e.g., Acetonitrile) Homogenize->Extract Centrifuge Centrifugation (4°C) Extract->Centrifuge Purify Solid-Phase Purification (Optional) Centrifuge->Purify Analyze Analysis (HPLC or LC-MS) Centrifuge->Analyze If not purifying Purify->Analyze

Caption: Recommended workflow for this compound extraction.

References

Technical Support Center: (S)-3-Hydroxylauroyl-CoA Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (S)-3-hydroxylauroyl-CoA enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound enzymatic assay?

The enzymatic assay for this compound typically measures the activity of L-3-hydroxyacyl-CoA dehydrogenase (HADH). This enzyme catalyzes the NAD+-dependent oxidation of this compound to 3-ketolauroyl-CoA. The rate of reaction is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.[1][2]

Q2: What are the key components of the reaction mixture?

A typical reaction mixture includes:

  • Potassium phosphate (B84403) buffer

  • This compound (substrate)

  • NAD+ (cofactor)

  • L-3-hydroxyacyl-CoA dehydrogenase (enzyme)

  • Optionally, a detergent to aid in substrate solubility.

Q3: How can I prepare the this compound substrate?

Due to the potential for hydrolysis, it is recommended to prepare the this compound solution fresh for each experiment. If you are synthesizing the substrate, ensure it is purified and its concentration is accurately determined.

Q4: What are common causes of assay failure or variability?

Common issues include substrate instability, enzyme inactivation, incorrect buffer pH or temperature, presence of interfering substances, and product inhibition.[3][4]

Troubleshooting Guide

Issue 1: No or Very Low Enzyme Activity
Possible Cause Recommendation
Enzyme Inactivation Ensure the enzyme has been stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles. Prepare fresh enzyme dilutions in a suitable buffer immediately before the assay.[2]
Substrate Degradation This compound is a thioester and can be unstable. Prepare fresh substrate solutions for each experiment. Avoid prolonged storage of the substrate in aqueous solutions.[5]
Incorrect Assay Conditions Verify the pH and temperature of the reaction. The optimal pH for HADH is typically around 7.3.[2] Ensure the spectrophotometer is set to the correct wavelength (340 nm for NADH).
Missing Reagents Confirm that all components, especially the enzyme and NAD+, were added to the reaction mixture.
Issue 2: High Background Signal
Possible Cause Recommendation
Contaminating Enzymes The sample matrix (e.g., cell lysate) may contain other dehydrogenases that can reduce NAD+. Run a blank reaction without the this compound substrate to measure this background activity.
Non-enzymatic Reduction of NAD+ Some compounds can non-enzymatically reduce NAD+. Test for this by running a reaction with all components except the enzyme.
Light Scattering Particulate matter in the sample or reagents can cause light scattering. Centrifuge samples and filter buffers before use.
Issue 3: Inconsistent or Non-linear Reaction Rates
Possible Cause Recommendation
Substrate Limitation If the reaction rate decreases rapidly, the substrate may be depleted. Optimize the substrate concentration.
Product Inhibition The accumulation of NADH or 3-ketolauroyl-CoA can inhibit the enzyme. A coupled assay system can be used to remove the product as it is formed.[3]
Enzyme Instability The enzyme may be losing activity over the course of the assay. Check the stability of the enzyme under the assay conditions.
Pipetting Errors Ensure accurate and consistent pipetting of all reagents.

Potential Interfering Substances

A variety of compounds can interfere with this compound enzymatic assays by inhibiting the L-3-hydroxyacyl-CoA dehydrogenase.

Inhibitor Class Examples Mechanism of Action
Fatty Acid Oxidation Inhibitors Etomoxir, Perhexiline, TrimetazidineThese drugs inhibit various enzymes in the fatty acid β-oxidation pathway, which can have downstream effects on the assay.[6]
Thioester Compounds 5,6-dichloro-4-thia-5-hexenoyl-CoA, 2-bromohexanoyl-CoAThese compounds can act as mechanism-based inhibitors of acyl-CoA dehydrogenases.[7]
Histone Deacetylase (HDAC) Inhibitors Trichostatin A, Sodium Butyrate, Valproic AcidThese can downregulate the expression of acyl-CoA dehydrogenases.[8]
Tyrosine Kinase Inhibitors SorafenibCan inhibit the expression of acyl-CoA dehydrogenases through signaling pathways.[8]
Natural Toxins Hypoglycin (B18308) (from ackee fruit)A metabolite, methylenecyclopropylacetyl-CoA, is a potent inhibitor of short-chain acyl-CoA dehydrogenase.[9]

Experimental Protocols

Standard Spectrophotometric Assay for L-3-hydroxyacyl-CoA Dehydrogenase

This protocol is adapted from standard procedures for measuring HADH activity.[2]

Materials:

  • 100 mM Potassium Phosphate Buffer, pH 7.3

  • 10 mM this compound in water (prepare fresh)

  • 10 mM NAD+ in water

  • L-3-hydroxyacyl-CoA dehydrogenase enzyme solution

  • Spectrophotometer capable of reading at 340 nm

  • Thermostatted cuvette holder

Procedure:

  • Set the spectrophotometer to 340 nm and equilibrate the cuvette holder to 37°C.

  • In a cuvette, prepare the reaction mixture by adding:

    • 850 µL of 100 mM Potassium Phosphate Buffer (pH 7.3)

    • 50 µL of 10 mM NAD+ solution

    • 50 µL of 10 mM this compound solution

  • Mix by inversion and incubate in the thermostatted cuvette holder for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding 50 µL of the enzyme solution.

  • Immediately start monitoring the absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of reaction from the linear portion of the absorbance versus time plot.

Coupled Assay for L-3-hydroxyacyl-CoA Dehydrogenase

This method helps to overcome product inhibition by using 3-ketoacyl-CoA thiolase to convert the product of the HADH reaction into acetyl-CoA and a shorter acyl-CoA.[3]

Materials:

  • All materials from the standard assay

  • 3-ketoacyl-CoA thiolase

  • Coenzyme A (CoASH)

Procedure:

  • Follow steps 1 and 2 of the standard assay protocol.

  • To the reaction mixture, add Coenzyme A to a final concentration of 0.1 mM and an appropriate amount of 3-ketoacyl-CoA thiolase.

  • Follow steps 3-6 of the standard assay protocol.

Visualizations

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) Shorter_Acyl_CoA Shorter Acyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Shorter_Acyl_CoA->Fatty_Acyl_CoA Re-enters Pathway TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Fatty Acid Beta-Oxidation Pathway

Troubleshooting_Workflow Start Assay Problem (No/Low Signal, High Background, Inconsistent) Check_Reagents Check Reagents (Enzyme, Substrate, Buffer) Start->Check_Reagents Check_Conditions Check Assay Conditions (Temp, pH, Wavelength) Start->Check_Conditions Run_Controls Run Controls (No Enzyme, No Substrate) Start->Run_Controls Reagent_Issue Reagent Issue (Degraded, Incorrect Concentration) Check_Reagents->Reagent_Issue Condition_Issue Condition Issue (Incorrect Settings) Check_Conditions->Condition_Issue Background_Issue High Background (Contaminating Enzymes) Run_Controls->Background_Issue Inhibitor_Issue Potential Inhibitor (Test with Controls) Run_Controls->Inhibitor_Issue Solution Problem Resolved Reagent_Issue->Solution Condition_Issue->Solution Background_Issue->Solution Inhibitor_Issue->Solution

Caption: Assay Troubleshooting Workflow

References

Technical Support Center: Enhancing the Sensitivity of (S)-3-Hydroxylauroyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity of (S)-3-hydroxylauroyl-CoA detection. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting this compound?

A1: The primary methods for the detection and quantification of this compound and other acyl-CoAs are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), enzymatic assays, and High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection. LC-MS/MS is generally the most sensitive and specific technique[1].

Q2: Why is the detection of this compound challenging?

A2: The detection of this compound can be challenging due to its inherent instability in aqueous solutions, low physiological abundance, and susceptibility to enzymatic degradation during sample preparation[2][3][4]. Careful and rapid sample processing is crucial for accurate quantification.

Q3: How can I improve the stability of this compound during sample preparation?

A3: To improve stability, it is critical to work quickly at low temperatures (on ice or at 4°C) and to use acidic conditions or organic solvents for extraction to minimize enzymatic activity and chemical hydrolysis. Immediate processing of fresh or snap-frozen samples is highly recommended. The use of an internal standard early in the extraction process can also help to account for any degradation or loss during sample preparation[2].

Q4: What is the role of an internal standard in enhancing detection sensitivity?

A4: An internal standard (ISTD), such as a stable isotope-labeled version of the analyte (e.g., [¹³C]-labeled 3-hydroxylauroyl-CoA) or a structurally similar odd-chain acyl-CoA (e.g., pentadecanoyl-CoA), is crucial for accurate quantification. It is added to the sample at the beginning of the extraction process and helps to correct for variability in extraction efficiency, sample matrix effects, and instrument response, thereby improving the accuracy and precision of the measurement[2][5].

Q5: Can derivatization improve the sensitivity of detection?

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound 1. Analyte Degradation: this compound is unstable in aqueous solutions, especially at neutral or alkaline pH. 2. Inefficient Extraction: The analyte may not be efficiently extracted from the sample matrix. 3. Poor Ionization in MS: The analyte may not be ionizing efficiently in the mass spectrometer source. 4. Suboptimal Chromatographic Conditions: The analyte may be co-eluting with interfering substances or exhibiting poor peak shape.1. Minimize Degradation: Work quickly on ice. Use acidic extraction buffers (e.g., with 5% acetic acid) or organic solvents like methanol (B129727)/acetonitrile to precipitate proteins and quench enzymatic activity. Snap-freeze samples in liquid nitrogen if immediate processing is not possible[2]. 2. Optimize Extraction: Consider solid-phase extraction (SPE) for sample cleanup and enrichment. Ensure the extraction solvent is appropriate for the hydrophobicity of lauroyl-CoA. 3. Enhance Ionization: Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). Ensure the mobile phase composition is compatible with efficient electrospray ionization (ESI), often requiring a volatile salt like ammonium (B1175870) acetate (B1210297) and a small amount of acid[7]. 4. Improve Chromatography: Use a C18 reversed-phase column suitable for acyl-CoA separation. Optimize the mobile phase gradient to ensure good separation from other acyl-CoAs and matrix components. Ensure the injection solvent is not stronger than the initial mobile phase to prevent peak distortion[8].
Poor Peak Shape (Tailing, Broadening, Splitting) 1. Column Contamination: Buildup of matrix components on the column. 2. Inappropriate Injection Solvent: Sample dissolved in a solvent much stronger than the mobile phase. 3. Secondary Interactions: Analyte interacting with active sites on the column packing material. 4. Column Void: Dissolution of silica (B1680970) packing at high pH.1. Column Maintenance: Flush the column regularly. If the problem persists, try reversing the column (if permissible by the manufacturer) and flushing, or replace the column. Use an in-line filter to protect the column from particulates[8]. 2. Solvent Matching: Reconstitute the final sample in a solvent that is as weak as or weaker than the initial mobile phase conditions[8]. 3. Mitigate Secondary Interactions: Add a small amount of a competing agent to the mobile phase, such as a low concentration of a volatile acid or base, depending on the nature of the interaction. 4. pH Considerations: Use a column specifically designed for high pH applications if necessary. Most silica-based C18 columns are not stable above pH 7.
High Background Noise or Matrix Effects 1. Co-elution of Interfering Compounds: Other molecules from the sample matrix are eluting at the same time as the analyte. 2. Contamination from Reagents or Labware: Impurities in solvents, buffers, or from plasticware.1. Improve Sample Cleanup: Implement a solid-phase extraction (SPE) step to remove interfering substances. Optimize the chromatographic gradient to better separate the analyte from matrix components[7]. 2. Use High-Purity Reagents: Use LC-MS grade solvents and high-purity reagents. Use glass or polypropylene (B1209903) labware to minimize contamination.
Inconsistent Quantification Results 1. Variable Extraction Recovery: Inconsistent recovery of the analyte between samples. 2. Instrument Instability: Fluctuations in the LC or MS performance. 3. Improper Standard Curve Preparation: Inaccurate preparation of calibration standards.1. Use an Internal Standard: Add a stable isotope-labeled or odd-chain internal standard at the beginning of the sample preparation to normalize for recovery differences[2][5]. 2. System Suitability Checks: Run system suitability tests before each batch of samples to ensure the instrument is performing consistently. 3. Careful Standard Preparation: Prepare fresh calibration standards for each run. Use a certified reference standard if available.

Data Presentation

Table 1: Comparison of Detection Methods for 3-Hydroxyacyl-CoAs

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assay
Limit of Detection (LOD) 1-10 fmol120 pmol (with derivatization)~50 fmol
Limit of Quantification (LOQ) 5-50 fmol1.3 nmol (LC/MS-based)~100 fmol
Linearity (R²) >0.99>0.99Variable
Precision (RSD%) < 5%< 15%< 20%
Specificity High (mass-to-charge ratio)Moderate (risk of co-elution)High (enzyme-specific)
Throughput HighModerateLow to Moderate

Data synthesized from[1].

Experimental Protocols

Protocol 1: LC-MS/MS Detection of this compound

This protocol provides a general framework for the sensitive detection of this compound from biological samples.

1. Sample Preparation (from Cultured Cells)

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add 1 mL of ice-cold 80% methanol containing a suitable internal standard (e.g., ¹³C-labeled this compound or C15:0-CoA).

  • Cell Lysis: Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Precipitation: Incubate at -80°C for 15 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 50-100 µL of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7)[2][3].

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient starts with a low percentage of mobile phase B (e.g., 5%) and ramps up to a high percentage (e.g., 95%) to elute the hydrophobic long-chain acyl-CoAs.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL[1].

3. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the standards. The fragmentation of acyl-CoAs typically involves a neutral loss of 507 Da[2].

  • Optimization: Optimize source parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature for maximum signal intensity[2].

Protocol 2: Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This assay measures the activity of 3-hydroxyacyl-CoA dehydrogenase, which catalyzes the conversion of this compound to 3-ketolauroyl-CoA, with the concomitant reduction of NAD⁺ to NADH. The increase in NADH is monitored spectrophotometrically or fluorometrically[9][10][11].

1. Reagents

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.3).

  • NAD⁺ solution.

  • This compound substrate solution.

  • 3-Hydroxyacyl-CoA dehydrogenase enzyme sample (from tissue homogenate or purified).

2. Procedure

  • In a cuvette, combine the potassium phosphate buffer, NAD⁺ solution, and the enzyme sample.

  • Initiate the reaction by adding the this compound substrate.

  • Immediately monitor the increase in absorbance at 340 nm (for NADH) over time using a spectrophotometer.

  • The rate of NADH production is proportional to the enzyme activity.

Visualizations

fatty_acid_beta_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (C12) Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase FAD -> FADH₂ Trans_2_Enoyl_CoA trans-Δ²-Enoyl-CoA Acyl_CoA_Dehydrogenase->Trans_2_Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase S_3_Hydroxylauroyl_CoA This compound Enoyl_CoA_Hydratase->S_3_Hydroxylauroyl_CoA Hydroxyacyl_CoA_Dehydrogenase (S)-3-Hydroxyacyl-CoA Dehydrogenase Beta_Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Beta_Ketoacyl_CoA Ketoacyl_CoA_Thiolase β-Ketoacyl-CoA Thiolase Shorter_Acyl_CoA Acyl-CoA (C10) Ketoacyl_CoA_Thiolase->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA_Thiolase->Acetyl_CoA Trans_2_Enoyl_CoA->Enoyl_CoA_Hydratase H₂O S_3_Hydroxylauroyl_CoA->Hydroxyacyl_CoA_Dehydrogenase NAD⁺ -> NADH + H⁺ Beta_Ketoacyl_CoA->Ketoacyl_CoA_Thiolase CoA-SH

Caption: Fatty Acid Beta-Oxidation Pathway Highlighting this compound.

lc_ms_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Cells or Tissue) Extraction Extraction with Internal Standard Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection Tandem MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Experimental Workflow for LC-MS/MS Detection of this compound.

enzymatic_assay S_3_Hydroxylauroyl_CoA This compound Enzyme 3-Hydroxyacyl-CoA Dehydrogenase S_3_Hydroxylauroyl_CoA->Enzyme NAD NAD⁺ NAD->Enzyme Ketoacyl_CoA 3-Ketoacyl-CoA Enzyme->Ketoacyl_CoA NADH NADH + H⁺ Enzyme->NADH Spectrophotometer Spectrophotometer (Absorbance at 340 nm) NADH->Spectrophotometer

Caption: Principle of the Enzymatic Assay for this compound Detection.

References

Technical Support Center: Crystallizing Enzymes with (S)-3-hydroxylauroyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges in crystallizing enzymes with the ligand (S)-3-hydroxylauroyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing our enzyme with this compound?

A1: Crystallizing an enzyme with this compound, a lipid-like ligand, presents several common challenges. Due to its long lauroyl chain, the ligand has hydrophobic properties which can lead to low solubility in aqueous solutions, potentially causing aggregation of both the ligand and the protein-ligand complex.[1][2] Furthermore, the flexibility of the acyl chain can introduce conformational heterogeneity, which is often a barrier to forming well-ordered crystals.[3] Achieving the correct stoichiometry and ensuring the stability of the complex throughout the crystallization experiment are also critical hurdles.

Q2: Should we use co-crystallization or soaking to obtain our enzyme-(S)-3-hydroxylauroyl-CoA complex crystals?

A2: The choice between co-crystallization and soaking is highly dependent on your specific enzyme and its properties.

  • Co-crystallization , where the protein and ligand are mixed before crystallization, is often preferred when the ligand is required for the protein's stability or when it induces a significant conformational change upon binding.[4][5] Given the potential for this compound to stabilize your enzyme, this is a strong starting point.

  • Soaking , which involves introducing the ligand to pre-existing apo-enzyme crystals, is generally a simpler and less protein-intensive method.[1][6] However, it requires robust apo-crystals that can withstand the soaking process and have an accessible binding site.[6] The solubility of this compound in the soaking solution can be a limiting factor.

We recommend attempting both methods in parallel if resources permit.

Q3: How can we improve the solubility of this compound for our experiments?

A3: Improving the solubility of this compound is crucial for successful crystallization. Here are several strategies:

  • Use of Co-solvents: Low concentrations of organic solvents like DMSO or ethanol (B145695) can be used to dissolve the ligand before adding it to the protein solution.[4] However, it's essential to ensure the final concentration of the organic solvent does not denature your protein.

  • Detergents: The addition of mild detergents, such as β-octylglucoside, at concentrations just above their critical micelle concentration (CMC) can help solubilize the lipid-like ligand.[2]

  • Additives: Certain additives included in limited additive screens can enhance ligand solubility.[1]

  • Sonication or Vortexing: Mechanical methods like sonicating or vortexing a mixture of the powdered ligand with tiny beads can help to homogenize it in the buffer.[1][2]

Q4: What protein concentration is optimal for crystallization trials with this compound?

A4: The optimal protein concentration is protein-specific and must be determined empirically.[7] Generally, starting concentrations for crystallization trials range from 2 to 50 mg/ml.[8] For co-crystallization with a potentially problematic ligand like this compound, it may be beneficial to start with a lower protein concentration (e.g., 1-5 mg/ml) to avoid aggregation upon ligand addition.[1][2] If initial screens with lower concentrations do not yield crystals, gradually increasing the protein concentration is a logical next step.

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
Amorphous Precipitate in Crystallization Drop Protein concentration is too high.[7]Dilute the protein solution. A typical starting range is 5-10 mg/ml, but some proteins crystallize at concentrations as low as 1-2 mg/ml.[7]
Ligand is insoluble and causing protein to precipitate.[1][2]Prepare the protein-ligand complex at a lower protein concentration (e.g., 1 mg/ml) before concentrating the complex.[1][2] Also, consider strategies to improve ligand solubility (see FAQ Q3).
Incorrect buffer pH or salt concentration leading to protein instability.[7]Screen a range of pH values and salt concentrations during protein purification and in the crystallization trials. The addition of reducing agents or osmolytes might also enhance stability.[7]
No Crystals, Clear Drops Protein concentration is too low.[7]Concentrate the protein solution. If precipitation occurs during concentration, consider optimizing the buffer conditions.
Sub-optimal precipitant conditions.Broaden the crystallization screen to include a wider range of precipitants (PEGs, salts, organic solvents) and concentrations.
Insufficient time for nucleation and growth.[8]Allow crystallization plates to incubate for a longer period, checking for crystal growth at regular intervals.
Poorly Formed or Small Crystals Rapid nucleation and crystal growth.Optimize the crystallization conditions by slightly lowering the precipitant or protein concentration to slow down the process. Consider microseeding techniques.[9]
Protein sample is not homogenous.[3]Further optimize the protein purification protocol. Techniques like size-exclusion chromatography can help isolate a monodisperse sample.[1] Dynamic light scattering (DLS) can be used to assess sample homogeneity.[3]
Presence of flexible regions in the enzyme.[3]Consider protein engineering strategies such as creating deletion constructs to remove disordered regions or surface entropy reduction to promote better crystal contacts.[3][10]
No Ligand Binding in Soaked Crystals Ligand binding site is blocked by crystal packing contacts.[6]Analyze the crystal packing of your apo-crystals. If the binding site is occluded, co-crystallization is a more suitable approach.[6]
Insufficient soaking time or ligand concentration.[1]Systematically vary the soaking time and the concentration of this compound in the soaking solution.
Ligand cannot displace a pre-bound molecule.If your protein co-purified with another ligand, you may need to perform a ligand exchange prior to crystallization.[1]

Quantitative Data Summary

The following tables provide a summary of typical starting conditions for crystallization experiments. These are general guidelines and should be optimized for your specific enzyme-(S)-3-hydroxylauroyl-CoA complex.

Table 1: Typical Co-Crystallization Conditions

Parameter Typical Range Notes
Protein Concentration 1 - 20 mg/mlStart with a lower concentration (e.g., 1-5 mg/ml) to avoid precipitation upon ligand addition.[1][2]
Ligand:Protein Molar Ratio 1:1 to 10:1For ligands with lower affinity, a higher excess is often required.[4]
Incubation Temperature 4°C to Room TemperatureThe optimal temperature for complex formation can vary.[1]
Incubation Time 30 minutes to several hoursLonger incubation times may be necessary for complete complex formation.[4]
Precipitant Type PEGs, Salts (e.g., Ammonium Sulfate), Organic Solvents (e.g., MPD)A wide range of precipitants should be screened.
pH 4.0 - 9.0The optimal pH should be determined based on the protein's stability.

Table 2: Typical Soaking Conditions

Parameter Typical Range Notes
Ligand Concentration in Soaking Solution 1 - 100 mMLimited by the solubility of this compound. The use of co-solvents may be necessary.[4]
Soaking Time Minutes to DaysShorter times may be sufficient for high-affinity ligands, while longer times may be needed for others.
Cryoprotectant Glycerol, Ethylene Glycol, etc.The cryoprotectant should be compatible with the ligand and the crystal.
Solvent (for ligand stock) DMSO, EthanolThe final concentration in the soaking solution should be kept low (typically <5%) to avoid crystal damage.[4]

Experimental Protocols

Protocol 1: Co-crystallization by Vapor Diffusion (Hanging Drop)

  • Protein Preparation: Purify the enzyme to >95% homogeneity.[3] The final buffer should be well-defined and filtered.

  • Ligand Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 100% DMSO).

  • Complex Formation:

    • Dilute the protein to the desired concentration (e.g., 5 mg/ml).

    • Add the this compound stock solution to the protein to achieve the desired molar excess (e.g., 5-fold). The final DMSO concentration should ideally be below 5%.

    • Incubate the mixture on ice or at room temperature for at least 30 minutes to allow for complex formation.[1]

  • Crystallization Setup:

    • Pipette 500 µl of the crystallization screen solution into the reservoir of a 24-well plate.

    • On a siliconized cover slip, mix 1 µl of the protein-ligand complex with 1 µl of the reservoir solution.[8]

    • Invert the cover slip and seal the reservoir.

  • Incubation and Monitoring: Incubate the plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several weeks.

Protocol 2: Crystal Soaking

  • Apo-Crystal Growth: Grow crystals of the apo-enzyme using established protocols.

  • Soaking Solution Preparation: Prepare a soaking solution containing the reservoir solution, the cryoprotectant, and the desired concentration of this compound. The ligand should first be dissolved in a minimal amount of a compatible organic solvent.

  • Soaking:

    • Using a cryo-loop, carefully transfer an apo-crystal from its growth drop into a drop of the soaking solution.[5]

    • Incubate for the desired amount of time (e.g., 1 hour to overnight).

  • Cryo-cooling: After soaking, directly flash-cool the crystal in liquid nitrogen for X-ray diffraction analysis.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_cocryst Co-Crystallization cluster_soaking Soaking cluster_analysis Analysis Prot_Pur Enzyme Purification (>95% Purity) Complex_Form Complex Formation (Enzyme + Ligand) Prot_Pur->Complex_Form Apo_Cryst Apo-Enzyme Crystallization Prot_Pur->Apo_Cryst Lig_Prep This compound Stock Solution Lig_Prep->Complex_Form Soak Soak Crystal with Ligand Lig_Prep->Soak CoCryst_Screen Crystallization Screening Complex_Form->CoCryst_Screen Xray X-ray Diffraction CoCryst_Screen->Xray Apo_Cryst->Soak Soak->Xray Structure Structure Determination Xray->Structure

Caption: General experimental workflow for obtaining an enzyme-(S)-3-hydroxylauroyl-CoA complex structure.

Troubleshooting_Logic Start Initial Crystallization Trial Precipitate Amorphous Precipitate? Start->Precipitate Clear Clear Drops? Precipitate->Clear No Sol_Dilute Decrease Protein/Precipitant Conc. Precipitate->Sol_Dilute Yes Sol_Solubility Improve Ligand Solubility Precipitate->Sol_Solubility Yes Sol_Buffer Optimize Buffer (pH, Salt) Precipitate->Sol_Buffer Yes Poor_Crystals Poor Quality Crystals? Clear->Poor_Crystals No Sol_Conc Increase Protein Conc. Clear->Sol_Conc Yes Sol_Screen Broaden Screen Conditions Clear->Sol_Screen Yes Success High-Quality Crystals Poor_Crystals->Success No Sol_Optimize Optimize Growth Rate (Temp, Conc.) Poor_Crystals->Sol_Optimize Yes Sol_Purity Improve Protein Homogeneity Poor_Crystals->Sol_Purity Yes

References

Validation & Comparative

Validating the Identity of (S)-3-Hydroxylauroyl-CoA: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of (S)-3-hydroxylauroyl-CoA, a key intermediate in fatty acid metabolism, is crucial for understanding various physiological and pathological processes. This guide provides a comprehensive comparison of analytical methodologies for validating the identity of this compound in biological samples, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The validation of this compound in complex biological matrices primarily relies on sophisticated analytical techniques that offer high sensitivity and specificity. The most robust and widely used method is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Alternative and complementary methods include Gas Chromatography-Mass Spectrometry (GC-MS) of the corresponding fatty acid after hydrolysis and derivatization, and enzymatic assays.

ParameterLC-MS/MSGC-MS (after hydrolysis & derivatization)Enzymatic Assay
Specificity Very High (based on retention time and specific mass transitions)High (based on retention time and mass spectrum)High (dependent on enzyme specificity)
Sensitivity (LOD) High (low fmol to pmol range)Moderate (pmol range)Moderate to Low (pmol to nmol range)
Quantification (LOQ) High (fmol to pmol range)Moderate (pmol range)Moderate to Low (pmol to nmol range)
Throughput HighModerateLow to Moderate
Structural Info. Provides molecular weight and fragmentation pattern of the intact molecule.Provides mass spectrum of the derivatized fatty acid.Indirect; confirms presence of a substrate for a specific enzyme.
Stereospecificity Can be achieved with chiral chromatography.Can be achieved with chiral columns.Can be specific for the (S)-enantiomer depending on the enzyme used.

Experimental Protocols

LC-MS/MS for Intact this compound

This method allows for the direct and highly specific quantification of this compound.

a) Sample Preparation (Solid-Phase Extraction - SPE)

  • Homogenization: Homogenize frozen tissue samples (~50 mg) in 1 mL of ice-cold 2% perchloric acid.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the acyl-CoAs with 1 mL of methanol containing 0.1% formic acid.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

b) Liquid Chromatography (LC)

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

c) Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Predicted for 3-Hydroxylauroyl-CoA):

    • Precursor Ion (Q1): m/z of protonated 3-hydroxylauroyl-CoA.

    • Product Ion (Q3): Characteristic fragment ions resulting from the neutral loss of the phosphopantetheine moiety or other specific cleavages. The most common neutral loss for acyl-CoAs is 507 Da.[1]

GC-MS of 3-Hydroxylauric Acid

This method involves the chemical hydrolysis of the thioester bond, followed by derivatization of the resulting 3-hydroxylauric acid for GC-MS analysis.

a) Sample Preparation and Hydrolysis

  • Perform an initial extraction of total lipids from the biological sample using a method like Folch or Bligh-Dyer.

  • Hydrolysis: To the extracted acyl-CoAs, add 1 mL of 0.5 M methanolic NaOH. Heat at 60°C for 30 minutes to hydrolyze the thioester bond.

  • Acidification: Acidify the solution with 1 M HCl to protonate the fatty acids.

  • Extraction: Extract the fatty acids with 2 mL of hexane (B92381).

b) Derivatization

  • Evaporate the hexane extract to dryness.

  • Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

c) Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • MS Scan Range: m/z 50-600.

Enzymatic Assay

This method provides functional validation by measuring the activity of an enzyme for which this compound is a substrate, such as 3-hydroxyacyl-CoA dehydrogenase.

a) Principle

The oxidation of this compound by 3-hydroxyacyl-CoA dehydrogenase is coupled to the reduction of NAD+ to NADH. The increase in NADH concentration can be monitored spectrophotometrically at 340 nm.

b) Assay Components

  • Tris-HCl buffer (100 mM, pH 8.5).

  • NAD+ (2 mM).

  • This compound (substrate, 0.1 mM).

  • 3-hydroxyacyl-CoA dehydrogenase enzyme.

  • Biological sample extract.

c) Procedure

  • In a cuvette, mix the buffer, NAD+, and the biological sample extract.

  • Initiate the reaction by adding the 3-hydroxyacyl-CoA dehydrogenase enzyme.

  • Monitor the increase in absorbance at 340 nm over time.

  • The rate of NADH production is proportional to the amount of this compound in the sample.

Visualizations

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase FAD FAD FADH2 FADH2 FAD->FADH2 Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase H2O H2O H2O->Enoyl_CoA Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase NAD NAD+ NADH NADH + H+ NAD->NADH Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA CoA_SH CoA-SH CoA_SH->Ketoacyl_CoA

Caption: Fatty Acid Beta-Oxidation Pathway.

LC_MS_MS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Homogenization Homogenization Centrifugation Centrifugation Homogenization->Centrifugation SPE SPE Centrifugation->SPE Elution Elution SPE->Elution Drying Drying Elution->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS1 Mass Analyzer 1 (Q1) Precursor Ion Selection ESI->MS1 CID Collision Cell (q2) Fragmentation MS1->CID MS2 Mass Analyzer 2 (Q3) Product Ion Detection CID->MS2 Data_Analysis Data_Analysis MS2->Data_Analysis Data Acquisition

Caption: LC-MS/MS Experimental Workflow.

Method_Comparison_Logic cluster_Methods Start Need to Validate This compound LC_MS LC-MS/MS (Intact Molecule) Start->LC_MS High Specificity & Sensitivity Needed GC_MS GC-MS (Hydrolyzed & Derivatized) Start->GC_MS Confirmation of Fatty Acid Moiety Enzymatic Enzymatic Assay Start->Enzymatic Functional Validation Quantification Accurate Quantification LC_MS->Quantification Structural_Confirmation Structural Confirmation GC_MS->Structural_Confirmation Activity_Measurement Biological Activity Enzymatic->Activity_Measurement

References

A Comparative Guide to (S)-3-Hydroxylauroyl-CoA and Other Long-Chain Acyl-CoAs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Biochemical Properties, Metabolic Roles, and Signaling Functions

This guide provides a comprehensive comparison of (S)-3-hydroxylauroyl-CoA with other prominent long-chain acyl-CoAs, namely lauroyl-CoA, palmitoyl-CoA, and stearoyl-CoA. It is designed to be an essential resource for researchers, scientists, and drug development professionals working in the fields of metabolism, cell signaling, and pharmacology. By presenting objective comparisons supported by experimental data, this document aims to facilitate a deeper understanding of the unique and shared characteristics of these critical metabolic intermediates.

Introduction to Long-Chain Acyl-CoAs

Long-chain acyl-CoAs are central players in cellular metabolism, serving as activated forms of long-chain fatty acids. They are pivotal intermediates in a multitude of biochemical processes, including energy production through β-oxidation, synthesis of complex lipids, and protein acylation. Beyond their metabolic roles, emerging evidence highlights their function as signaling molecules, influencing various cellular pathways. This guide focuses on this compound, a hydroxylated medium-chain fatty acyl-CoA, and compares its properties and functions to its non-hydroxylated counterpart, lauroyl-CoA, as well as the more extensively studied long-chain acyl-CoAs, palmitoyl-CoA and stearoyl-CoA.

Biochemical and Physical Properties

The introduction of a hydroxyl group at the C3 position of the lauroyl-CoA backbone imparts distinct physical and chemical properties to this compound. These differences can influence its interaction with enzymes and other cellular components. A summary of the key properties is presented in Table 1.

PropertyThis compoundLauroyl-CoAPalmitoyl-CoAStearoyl-CoA
Molecular Formula C33H58N7O18P3S[1]C33H58N7O17P3S[2][3]C37H66N7O17P3S[4]C39H70N7O17P3S[3]
Molecular Weight ( g/mol ) 965.8[1]949.8[2][3]1005.91034.0[3]
Chain Length C12 (hydroxylated)C12C16C18
Solubility (in water) Likely more soluble than lauroyl-CoA due to the hydroxyl groupPractically insoluble[5][6]InsolubleInsoluble
Melting Point (°C) Data not availableData not availableData not availableData not available

Table 1: Comparison of Biochemical and Physical Properties.

Comparative Enzyme Kinetics

The metabolism of long-chain acyl-CoAs is tightly regulated by a suite of enzymes. Understanding the kinetic parameters of these enzymes for different acyl-CoA substrates is crucial for elucidating their metabolic fate.

L-3-Hydroxyacyl-CoA Dehydrogenase (HADH)

L-3-Hydroxyacyl-CoA dehydrogenase is a key enzyme in the β-oxidation pathway, catalyzing the NAD+-dependent dehydrogenation of 3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs[7]. The efficiency of this enzyme varies with the chain length of the substrate. A study on pig heart L-3-hydroxyacyl-CoA dehydrogenase demonstrated that the enzyme is most active with medium-chain substrates[8][9].

SubstrateApparent Km (µM)Vmax (µmol/min/mg)
(S)-3-Hydroxybutyryl-CoA (C4)18.210.9
(S)-3-Hydroxycaproyl-CoA (C6)3.617.2
(S)-3-Hydroxyoctanoyl-CoA (C8)1.422.1
(S)-3-Hydroxydecanoyl-CoA (C10)1.124.3
This compound (C12) 1.0 23.8
(S)-3-Hydroxymyristoyl-CoA (C14)1.021.1
(S)-3-Hydroxypalmitoyl-CoA (C16)1.018.2

Table 2: Kinetic Parameters of Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase for Substrates of Various Chain Lengths. Data from He et al. (1989)[8][9].

As shown in Table 2, the enzyme exhibits a high affinity (low Km) and high catalytic efficiency (Vmax) for this compound, highlighting its preference for medium-chain length hydroxylated substrates.

Carnitine Palmitoyltransferase (CPT)

Carnitine palmitoyltransferase is a critical enzyme system for the transport of long-chain fatty acids into the mitochondria for β-oxidation. It consists of two enzymes, CPT1 and CPT2. The substrate specificity of these enzymes is a key determinant of which fatty acids are targeted for oxidation.

Role in Cellular Signaling

Beyond their metabolic roles, fatty acids and their CoA esters are emerging as important signaling molecules that can modulate various cellular processes[11][12]. Oxidized fatty acids, including hydroxylated forms, have been shown to act as ligands for nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of lipid metabolism and inflammation.

While direct evidence for this compound as a signaling molecule is still limited, the known interactions of other hydroxylated fatty acids with signaling pathways provide a basis for plausible mechanisms. For instance, 3-hydroxy fatty acids are known to be involved in inter-kingdom signaling and can be produced by bacteria[11]. In mammals, long-chain acyl-CoAs have been shown to inhibit the nuclear thyroid hormone receptor in vitro[13].

The potential for this compound to act as a signaling molecule warrants further investigation, particularly its ability to interact with and modulate the activity of nuclear receptors and other signaling proteins.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LCFA Long-Chain Fatty Acid ACSL Acyl-CoA Synthetase LCFA->ACSL Activation LC_Acyl_CoA Long-Chain Acyl-CoA ACSL->LC_Acyl_CoA FABP Fatty Acid Binding Protein LC_Acyl_CoA->FABP Binding & Transport PPAR PPAR FABP->PPAR Ligand Delivery RXR RXR PPAR->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding Target_Gene Target Gene Expression PPRE->Target_Gene Transcriptional Regulation

Figure 1: Potential Signaling Pathway of Long-Chain Acyl-CoAs via PPARs. This diagram illustrates a hypothetical pathway where long-chain acyl-CoAs, potentially including hydroxylated forms, act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), leading to the regulation of target gene expression.

Experimental Protocols

Accurate quantification and comparison of different acyl-CoA species require robust and reliable experimental methodologies. Below are summarized protocols for the extraction and analysis of long-chain acyl-CoAs from biological samples.

Acyl-CoA Extraction from Cultured Cells

This protocol outlines a common method for extracting acyl-CoAs from mammalian cell cultures for subsequent analysis by LC-MS/MS[11].

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold methanol (B129727)

  • Internal standards (e.g., 13C-labeled acyl-CoAs)

  • Cell scrapers (for adherent cells)

  • Microcentrifuge tubes

  • Centrifuge capable of 15,000 x g at 4°C

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the monolayer twice with ice-cold PBS and then scrape the cells in a small volume of ice-cold methanol containing the internal standards.

    • For suspension cells, pellet the cells by centrifugation, wash twice with ice-cold PBS, and then resuspend the pellet in ice-cold methanol with internal standards.

  • Lysis and Precipitation:

    • Vortex the cell suspension vigorously to ensure complete lysis.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Drying and Reconstitution:

    • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent suitable for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7)[11].

Acyl_CoA_Extraction start Start: Cultured Cells wash Wash with ice-cold PBS start->wash add_methanol Add ice-cold Methanol + Internal Standards wash->add_methanol lyse Vortex to Lyse Cells add_methanol->lyse centrifuge1 Centrifuge (15,000 x g, 4°C) lyse->centrifuge1 collect_supernatant Collect Supernatant centrifuge1->collect_supernatant dry Evaporate to Dryness collect_supernatant->dry reconstitute Reconstitute in LC-MS Buffer dry->reconstitute end End: Sample for LC-MS/MS reconstitute->end

Figure 2: Workflow for Acyl-CoA Extraction from Cultured Cells. This diagram outlines the key steps involved in the extraction of acyl-CoAs from cell cultures for downstream analysis.

LC-MS/MS Analysis of Long-Chain Acyl-CoAs

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs[14][15].

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Reversed-phase C18 column.

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).

Typical LC Conditions:

  • Mobile Phase A: Ammonium hydroxide (B78521) or ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient elution is typically used, starting with a lower percentage of mobile phase B and gradually increasing to elute the more hydrophobic long-chain acyl-CoAs.

  • Flow Rate: Dependent on the column dimensions.

Typical MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. A neutral loss scan of 507 Da (corresponding to the loss of the phosphopantetheine moiety) can be used for profiling of complex acyl-CoA mixtures[15].

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each acyl-CoA and its corresponding internal standard.

Conclusion

This compound possesses unique biochemical properties due to its hydroxyl group, which likely influences its interaction with metabolic enzymes and its potential role as a signaling molecule. While it shares the medium-chain length of lauroyl-CoA, its hydroxylation positions it as a substrate for L-3-hydroxyacyl-CoA dehydrogenase, a key enzyme in β-oxidation. Compared to the more common long-chain acyl-CoAs, palmitoyl-CoA and stearoyl-CoA, this compound exhibits distinct substrate specificities for certain enzymes. Further research is warranted to fully elucidate its kinetic parameters with key metabolic enzymes and to explore its potential signaling functions, particularly in the context of nuclear receptor activation. The experimental protocols provided in this guide offer a robust framework for researchers to pursue these investigations and contribute to a more complete understanding of the diverse roles of long-chain acyl-CoAs in health and disease.

References

(S)-3-Hydroxylauroyl-CoA as a Biomarker for Metabolic Diseases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic diseases, a growing global health concern, encompass a range of disorders characterized by abnormal metabolic processes. The timely and accurate diagnosis of these conditions is paramount for effective management and therapeutic intervention. Biomarkers play a pivotal role in this diagnostic process, offering insights into the underlying pathophysiology. (S)-3-hydroxylauroyl-CoA, an intermediate in the mitochondrial fatty acid β-oxidation pathway, has emerged as a potential biomarker for certain inherited metabolic diseases. This guide provides a comprehensive comparison of this compound with alternative biomarkers, supported by experimental data and detailed methodologies.

The Role of this compound in Metabolism

This compound is a specific intermediate formed during the catabolism of lauric acid (a 12-carbon fatty acid). It is a substrate for the enzyme 3-hydroxyacyl-CoA dehydrogenase, which catalyzes its oxidation in one of the key steps of the β-oxidation spiral. Deficiencies in this enzyme or other components of the fatty acid oxidation pathway can lead to the accumulation of this compound and other related acyl-CoA species.

Signaling Pathway: Mitochondrial Fatty Acid β-Oxidation

The following diagram illustrates the central role of this compound in the mitochondrial fatty acid β-oxidation pathway.

fatty_acid_oxidation Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase Acyl-CoA Acyl-CoA Acyl-CoA Synthetase->Acyl-CoA Acyl-CoA Dehydrogenase Acyl-CoA Dehydrogenase Acyl-CoA->Acyl-CoA Dehydrogenase Enoyl-CoA Enoyl-CoA Acyl-CoA Dehydrogenase->Enoyl-CoA Enoyl-CoA Hydratase Enoyl-CoA Hydratase Enoyl-CoA->Enoyl-CoA Hydratase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA Hydratase->3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA->3-Hydroxyacyl-CoA Dehydrogenase This compound This compound 3-Hydroxyacyl-CoA->this compound e.g., from Lauric Acid 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase->3-Ketoacyl-CoA Thiolase Thiolase 3-Ketoacyl-CoA->Thiolase Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle biomarker_workflow Discovery Discovery Candidate_Selection Candidate_Selection Discovery->Candidate_Selection Metabolomics Analytical_Validation Analytical_Validation Candidate_Selection->Analytical_Validation Targeted Assay Development Clinical_Validation Clinical_Validation Analytical_Validation->Clinical_Validation Performance Characteristics Implementation Implementation Clinical_Validation->Implementation Clinical Utility Assessment

A Structural and Functional Comparison of 3-Hydroxyacyl-CoA Dehydrogenases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural and functional comparison of various 3-hydroxyacyl-CoA dehydrogenases (HADs), key enzymes in fatty acid metabolism. The information presented is curated from experimental data to assist researchers in understanding the nuances of these enzymes for applications in metabolic research and drug development.

Introduction to 3-Hydroxyacyl-CoA Dehydrogenases

3-Hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35) is a class of enzymes crucial for the third step of the beta-oxidation pathway, where they catalyze the NAD+-dependent oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA.[1][2] This reaction is essential for the breakdown of fatty acids to produce energy.[2][3] In humans, several types of HADs exist, each with distinct substrate specificities and structural properties, reflecting their specialized roles in metabolizing fatty acids of varying chain lengths. These include short-chain (SCHAD), medium-chain (MCHAD), and long-chain (LCHAD) 3-hydroxyacyl-CoA dehydrogenases, as well as the dehydrogenase domains of multifunctional enzymes type 1 (MFE-1) and type 2 (MFE-2).[3]

Structural Comparison

The different classes of 3-hydroxyacyl-CoA dehydrogenases exhibit significant structural diversity, which underlies their substrate specificity and enzymatic function.

EnzymeQuaternary StructureKey Structural FeaturesPDB ID (Example)
Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD/HADH) HomodimerEach subunit has two domains: an N-terminal NAD+-binding domain with a Rossmann fold and a C-terminal domain involved in substrate binding and dimerization.[4]2HDH (Human)[2]
Medium-Chain 3-Hydroxyacyl-CoA Dehydrogenase (MCHAD) HomodimerSimilar overall fold to SCHAD, with variations in the substrate-binding pocket accommodating medium-chain acyl-CoAs.-
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Part of the mitochondrial trifunctional protein (MTP) complex (α2β2 hetero-tetramer)The LCHAD activity resides in the N-terminal domain of the α-subunit of the MTP. This domain is associated with the inner mitochondrial membrane.-
Multifunctional Enzyme Type 1 (MFE-1) Dehydrogenase Domain MonomericThe C-terminal domain of this monomeric enzyme possesses the 3S-hydroxyacyl-CoA dehydrogenase activity and adopts a HAD fold.[5][6]1ZCJ (Rat)[7]
Multifunctional Enzyme Type 2 (MFE-2) Dehydrogenase Domain HomodimerContains two N-terminal domains (A and B) belonging to the short-chain dehydrogenase/reductase (SDR) superfamily, each with dehydrogenase activity.[8]-

Performance Comparison: Kinetic Parameters

The catalytic efficiency and substrate preference of different 3-hydroxyacyl-CoA dehydrogenases are reflected in their kinetic parameters. The following tables summarize available data for human enzymes where possible.

Table 1: Kinetic Parameters of Human Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD/HSD17B10) with Acetoacetyl-CoA [1]

SubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
Acetoacetyl-CoA134 ± 1474 ± 6.85.5 x 10⁵

Note: Data is for 6xHis-tagged HSD10.

Table 2: Kinetic Parameters of Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase with Various Substrates [9]

Substrate (3-hydroxyacyl-CoA)Chain LengthK_m_ (µM)Relative V_max_ (%)
C4Short16.154
C6Medium3.589
C8Medium1.898
C10Medium1.5100
C12Long1.488
C14Long1.469
C16Long1.445

Note: This data for pig heart enzyme illustrates the general trend of substrate preference, with highest activity for medium-chain substrates.[9]

Table 3: Kinetic Parameters of Rat Peroxisomal Multifunctional Enzyme Type 1 (MFE-1) [5]

ReactionSubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
Dehydrogenase (forward)2E-Butenoyl-CoA-0.021 ± 0.001-
Dehydrogenase (reverse)Acetoacetyl-CoA13.0 ± 1.00.23 ± 0.011.8 x 10⁴

Note: The catalytic efficiency of the MFE-1 dehydrogenase is noted to be much lower than that of homologous monofunctional enzymes.[5]

Signaling Pathways and Experimental Workflows

Fatty Acid Beta-Oxidation Pathway

The diagram below illustrates the central role of 3-hydroxyacyl-CoA dehydrogenase in the mitochondrial fatty acid beta-oxidation spiral.

Beta_Oxidation_Pathway cluster_beta_oxidation Mitochondrial Beta-Oxidation Cycle Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (+ H₂O) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) Shorter_Fatty_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Fatty_Acyl_CoA Thiolase (+ CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA TCA Cycle TCA Cycle Acetyl_CoA->TCA Cycle

Diagram 1: The mitochondrial beta-oxidation pathway.
Catalytic Mechanism of 3-Hydroxyacyl-CoA Dehydrogenase

The catalytic mechanism involves a conserved Glu-His diad that facilitates the oxidation of the 3-hydroxyl group.

Catalytic_Mechanism cluster_mechanism Catalytic Cycle Substrate_Binding 1. Substrate (L-3-Hydroxyacyl-CoA) and NAD⁺ bind to the active site. Proton_Abstraction 2. A catalytic base (e.g., His) abstracts a proton from the 3-hydroxyl group, facilitated by an acidic residue (e.g., Glu). Substrate_Binding->Proton_Abstraction Hydride_Transfer 3. A hydride ion is transferred from the C3 of the substrate to the C4 of the nicotinamide (B372718) ring of NAD⁺, forming NADH. Proton_Abstraction->Hydride_Transfer Product_Release 4. The product (3-Ketoacyl-CoA) and NADH are released. Hydride_Transfer->Product_Release

Diagram 2: Catalytic mechanism of 3-hydroxyacyl-CoA dehydrogenase.
Experimental Workflow: Coupled Enzyme Assay

A common method to determine the kinetic parameters of 3-hydroxyacyl-CoA dehydrogenase is a coupled enzyme assay.

Coupled_Assay_Workflow Reaction_Mixture Prepare reaction mixture: - Buffer - NAD⁺ - CoA-SH - 3-Ketoacyl-CoA Thiolase - 3-Hydroxyacyl-CoA Dehydrogenase Initiate_Reaction Initiate reaction by adding L-3-hydroxyacyl-CoA substrate Reaction_Mixture->Initiate_Reaction Step_1 3-Hydroxyacyl-CoA Dehydrogenase: L-3-Hydroxyacyl-CoA + NAD⁺ -> 3-Ketoacyl-CoA + NADH + H⁺ Initiate_Reaction->Step_1 Step_2 3-Ketoacyl-CoA Thiolase: 3-Ketoacyl-CoA + CoA-SH -> Acetyl-CoA + Acyl-CoA (Cn-2) Step_1->Step_2 Measurement Monitor the rate of NADH formation by measuring the increase in absorbance at 340 nm Step_2->Measurement Data_Analysis Calculate kinetic parameters (K_m, V_max) from the reaction rates at varying substrate concentrations Measurement->Data_Analysis

Diagram 3: Workflow for a coupled enzyme assay.

Experimental Protocols

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol describes a continuous spectrophotometric rate determination for the reverse reaction.[10]

Principle: The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm as S-acetoacetyl-CoA is reduced to L-3-hydroxybutyryl-CoA.

Reagents:

  • Buffer: 100 mM Potassium Phosphate, pH 7.3 at 37°C.

  • Substrate: 5.4 mM S-Acetoacetyl Coenzyme A solution in buffer.

  • Cofactor: 6.4 mM β-NADH solution in cold buffer (prepare fresh).

  • Enzyme: 0.2 - 0.7 unit/ml 3-Hydroxyacyl-CoA Dehydrogenase in cold buffer.

Procedure:

  • In a 3.00 ml cuvette, combine 2.80 ml of buffer, 0.05 ml of S-Acetoacetyl-CoA solution, and 0.05 ml of β-NADH solution.

  • Mix by inversion and equilibrate to 37°C.

  • Monitor the absorbance at 340 nm until a constant baseline is achieved.

  • Initiate the reaction by adding 0.10 ml of the enzyme solution.

  • Immediately mix by inversion and record the decrease in absorbance at 340 nm for approximately 5 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA340nm/min) from the maximum linear portion of the curve.

Coupled Enzyme Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This method allows for the measurement of the forward reaction at a physiological pH.[5]

Principle: The 3-ketoacyl-CoA product of the dehydrogenase reaction is immediately cleaved by 3-ketoacyl-CoA thiolase in the presence of CoASH. This makes the overall reaction essentially irreversible and prevents product inhibition. The rate of the reaction is determined by monitoring the formation of NADH at 340 nm.

Reagents:

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0, containing EDTA.

  • NAD⁺ Solution: Stock solution in water.

  • CoASH Solution: Stock solution in water.

  • 3-Ketoacyl-CoA Thiolase: A purified preparation of the coupling enzyme.

  • Substrates: L-3-hydroxyacyl-CoA of various chain lengths.

  • Enzyme: The 3-hydroxyacyl-CoA dehydrogenase to be assayed.

Procedure:

  • To a cuvette, add the assay buffer, NAD⁺, CoASH, and 3-ketoacyl-CoA thiolase.

  • Add the 3-hydroxyacyl-CoA dehydrogenase sample.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding the L-3-hydroxyacyl-CoA substrate.

  • Monitor the increase in absorbance at 340 nm over time.

  • The initial rate of the reaction is used to determine the enzyme activity. Kinetic parameters can be determined by varying the concentration of the L-3-hydroxyacyl-CoA substrate.

Protein Purification and Crystallization for Structural Studies

The following is a general outline for obtaining protein crystals for X-ray diffraction studies, based on a protocol for C. elegans 3-hydroxyacyl-CoA dehydrogenase.[1][2]

1. Protein Expression and Purification:

  • The gene encoding the target 3-hydroxyacyl-CoA dehydrogenase is cloned into an expression vector and overexpressed in a suitable host, such as E. coli.

  • The cells are harvested and lysed.

  • The protein is purified to homogeneity using a series of chromatography steps, which may include affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography.

2. Crystallization:

  • The purified protein is concentrated to a suitable concentration (e.g., 10-20 mg/ml).

  • Initial crystallization screening is performed using commercially available screens and the hanging-drop or sitting-drop vapor-diffusion method.

  • Crystallization conditions (e.g., precipitant concentration, pH, temperature, additives) are optimized to obtain well-diffracting single crystals.

3. X-ray Data Collection and Structure Determination:

  • Crystals are cryo-protected and flash-cooled in liquid nitrogen.

  • X-ray diffraction data are collected at a synchrotron source.

  • The diffraction data are processed, and the crystal structure is solved using methods such as molecular replacement and refined to produce a final atomic model.

Cryo-Electron Microscopy (Cryo-EM) Sample Preparation for Mitochondrial Trifunctional Protein (MTP)

This protocol provides a general workflow for preparing samples of large protein complexes like the MTP for cryo-EM analysis.[3]

1. Sample Preparation:

  • The MTP complex is purified, often using a detergent to maintain its integrity as it is a membrane-associated protein complex. Dodecyl-β-D-maltoside (DDM) has been shown to be effective.[3]

  • The purified sample is concentrated to an appropriate concentration (e.g., 4 mg/mL).[3]

2. Grid Preparation and Vitrification:

  • Cryo-EM grids (e.g., holey carbon grids) are glow-discharged to make them hydrophilic.

  • A small volume (e.g., 3-4 µL) of the sample is applied to the grid.

  • The grid is blotted to create a thin film of the sample.

  • The grid is rapidly plunged into a cryogen, such as liquid ethane, to vitrify the sample. This process is often automated using a device like a Vitrobot.[3]

3. Data Collection and Image Processing:

  • The vitrified grids are loaded into a transmission electron microscope.

  • A large number of images (micrographs) are collected.

  • The images are processed to select individual particle projections, which are then aligned and averaged to reconstruct a 3D map of the protein complex.

Conclusion

The various 3-hydroxyacyl-CoA dehydrogenases, while catalyzing the same fundamental reaction, exhibit distinct structural and kinetic properties that are tailored to their specific roles in fatty acid metabolism. Understanding these differences is critical for elucidating the intricacies of metabolic pathways and for the development of targeted therapeutic interventions for metabolic disorders. This guide provides a foundational comparison to aid researchers in this endeavor.

References

A Comparative Kinetic Analysis of Fatty Acid Beta-Oxidation Enzymes: L-3-Hydroxyacyl-CoA Dehydrogenase and Enoyl-CoA Hydratase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic intricacies of enzymes involved in fatty acid metabolism is paramount for developing novel therapeutics. This guide provides a comparative kinetic analysis of two key enzymes in the β-oxidation pathway: L-3-hydroxyacyl-CoA dehydrogenase and enoyl-CoA hydratase, with a focus on their activity on (S)-3-hydroxylauroyl-CoA and other acyl-CoA substrates of varying chain lengths.

This document summarizes quantitative kinetic data, details the experimental protocols used to obtain this data, and provides a visual representation of the experimental workflow.

Data Presentation: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase and Enoyl-CoA Hydratase

The following table summarizes the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for pig heart L-3-hydroxyacyl-CoA dehydrogenase and various enoyl-CoA hydratase homologs acting on acyl-CoA substrates of different chain lengths. The data highlights the substrate preferences of these enzymes, which is crucial for understanding their specific roles in fatty acid metabolism.

EnzymeSubstrate (Acyl-CoA)Km (µM)Vmax (µmol/min/mg)Catalytic Efficiency (kcat/Km) (s-1M-1)
L-3-Hydroxyacyl-CoA Dehydrogenase (Pig Heart) 3-Hydroxybutyryl-CoA (C4)25125-
3-Hydroxyhexanoyl-CoA (C6)10167-
3-Hydroxyoctanoyl-CoA (C8)5200-
3-Hydroxydecanoyl-CoA (C10)3250-
This compound(C12)4167-
3-Hydroxymyristoyl-CoA(C14)4125-
3-Hydroxypalmitoyl-CoA(C16)5100-
Enoyl-CoA Hydratase (Pseudomonas aeruginosa)
PhaJ1Crotonyl-CoA (C4)13011.48.8 x 104
Hexenoyl-CoA (C6)1109.88.9 x 104
PhaJ4Crotonyl-CoA (C4)1501.38.7 x 103
Hexenoyl-CoA (C6)12010.58.8 x 104
Octenoyl-CoA (C8)11011.81.1 x 105
Decenoyl-CoA (C10)10012.51.3 x 105
Dodecenoyl-CoA (C12)9012.11.3 x 105
Enoyl-CoA Hydratase (Ralstonia eutropha)
PhaJ4aReCrotonyl-CoA (C4)240 ± 20-2.9 x 104
Hexenoyl-CoA (C6)110 ± 10-1.6 x 105
Octenoyl-CoA (C8)80 ± 10-2.5 x 105
PhaJ4bReCrotonyl-CoA (C4)230 ± 20-2.6 x 104
Hexenoyl-CoA (C6)120 ± 10-1.4 x 105
Octenoyl-CoA (C8)90 ± 10-2.2 x 105
PhaJ4cReCrotonyl-CoA (C4)300 ± 30-2.0 x 103
Hexenoyl-CoA (C6)150 ± 20-1.3 x 104
Octenoyl-CoA (C8)110 ± 10-2.7 x 104

Note: '-' indicates data not available in the cited sources.

Experimental Protocols

Kinetic Analysis of L-3-Hydroxyacyl-CoA Dehydrogenase

The activity of L-3-hydroxyacyl-CoA dehydrogenase is determined using a coupled spectrophotometric assay[1]. This method measures the reduction of NAD+ to NADH, which is monitored by the increase in absorbance at 340 nm.

Reagents:

  • 100 mM Potassium Phosphate (B84403) Buffer, pH 7.3

  • 5.4 mM S-Acetoacetyl-CoA solution

  • 6.4 mM β-Nicotinamide Adenine Dinucleotide, Reduced Form (β-NADH) solution

  • L-3-Hydroxyacyl-CoA Dehydrogenase enzyme solution (0.2 - 0.7 units/ml)

  • 3-ketoacyl-CoA thiolase

  • Coenzyme A (CoASH)

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, S-Acetoacetyl-CoA, and β-NADH in a cuvette.

  • Equilibrate the mixture to 37°C.

  • Initiate the reaction by adding the L-3-hydroxyacyl-CoA dehydrogenase enzyme solution.

  • In this coupled assay system, the 3-ketoacyl-CoA formed by the dehydrogenase is cleaved by 3-ketoacyl-CoA thiolase in the presence of CoASH. This makes the reaction irreversible and eliminates product inhibition[1].

  • Monitor the decrease in absorbance at 340 nm for approximately 5 minutes using a spectrophotometer.

  • Calculate the rate of reaction from the linear portion of the absorbance versus time plot.

  • Repeat the assay with various concentrations of the 3-hydroxyacyl-CoA substrate to determine Km and Vmax values.

Kinetic Analysis of Enoyl-CoA Hydratase

The activity of enoyl-CoA hydratase is determined by monitoring the hydration of the double bond in a trans-2-enoyl-CoA substrate, which leads to a decrease in absorbance at 263 nm[2].

Reagents:

  • 50 mM Tris-HCl buffer, pH 8.0

  • 0.25 mM Crotonyl-CoA (or other enoyl-CoA substrates)

  • Enoyl-CoA Hydratase enzyme solution

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer and the enoyl-CoA substrate.

  • Equilibrate the mixture to 30°C.

  • Initiate the reaction by adding the enoyl-CoA hydratase enzyme solution.

  • Measure the decrease in absorbance at 263 nm, which corresponds to the hydration of the enoyl-thioester bond[2]. The molar extinction coefficient for this bond is 6.7 x 103 M-1cm-1[2].

  • Calculate the initial reaction velocity from the linear phase of the reaction.

  • Perform the assay at various substrate concentrations to determine the Km and Vmax values.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the kinetic analysis of these enzymes.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_conclusion Conclusion Enzyme_Prep Enzyme Purification/ Preparation Reaction_Setup Reaction Mixture Setup Enzyme_Prep->Reaction_Setup Substrate_Prep Substrate Preparation (Varying Concentrations) Substrate_Prep->Reaction_Setup Buffer_Prep Buffer and Reagent Preparation Buffer_Prep->Reaction_Setup Reaction_Initiation Initiate Reaction with Enzyme Reaction_Setup->Reaction_Initiation Data_Acquisition Spectrophotometric Data Acquisition Reaction_Initiation->Data_Acquisition Rate_Calculation Calculate Initial Reaction Rates Data_Acquisition->Rate_Calculation Michaelis_Menten Michaelis-Menten Plot Rate_Calculation->Michaelis_Menten Lineweaver_Burk Lineweaver-Burk Plot Rate_Calculation->Lineweaver_Burk Kinetic_Parameters Determine Km and Vmax Michaelis_Menten->Kinetic_Parameters Lineweaver_Burk->Kinetic_Parameters Comparison Compare Kinetic Parameters Across Substrates Kinetic_Parameters->Comparison

Caption: General workflow for determining enzyme kinetic parameters.

References

The Specificity Challenge: A Comparative Guide to Antibodies for Acyl-CoA Derivative Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise detection of specific acyl-CoA derivatives is crucial for understanding cellular metabolism and developing targeted therapeutics. However, the structural similarity among these molecules presents a significant challenge: antibody cross-reactivity. This guide provides an objective comparison of antibody performance against various acyl-CoA-modified proteins, supported by experimental data, to aid in the selection of the most appropriate reagents for your research.

The direct generation of antibodies that specifically recognize individual acyl-CoA molecules is notoriously difficult due to their small size and transient nature. Consequently, the field has largely focused on developing antibodies that target proteins post-translationally modified by these acyl-CoA derivatives. This approach provides a stable immunological signature of the metabolic activity of interest. This guide focuses on the cross-reactivity profiles of such antibodies, which are critical for the accurate interpretation of experimental results.

Comparative Analysis of Anti-Acyl-Lysine Antibody Specificity

A key study in the field investigated the specificity of a custom-developed polyclonal antibody raised against 3-hydroxy-3-methylglutaryl-lysine (HMG-lysine). The researchers aimed to characterize protein HMGylation, a post-translational modification resulting from the reaction of proteins with HMG-CoA. A critical aspect of their work was to determine the extent to which their anti-HMG-lysine antibody cross-reacted with other structurally related acyl modifications.

The following table summarizes the cross-reactivity profile of the anti-HMG-lysine antiserum as determined by western blot analysis.

Acyl-Modification TargetAntibody ReactivitySource
HMG-Lysine High [1]
Glutaryl-LysineLow / Negligible[1]
Succinyl-LysineLow / Negligible[1]
Acetyl-LysineLow / Negligible[1]

This data demonstrates that the generated antiserum is highly specific for HMG-modified proteins, with minimal off-target binding to proteins modified by other common acyl groups such as glutaryl, succinyl, and acetyl groups[1]. This high specificity is essential for confidently identifying and quantifying HMGylated proteins in complex biological samples.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of cross-reactivity data, it is imperative to follow well-defined experimental protocols. The following methodologies were employed in the characterization of the anti-HMG-lysine antibody.

Generation of Anti-HMG-Lysine Antiserum
  • Antigen Preparation: Bovine Serum Albumin (BSA) was chemically modified to introduce HMG-lysine residues. This HMGylated BSA served as the immunogen.

  • Immunization: Rabbits were immunized with the chemically HMGylated BSA antigen to elicit an immune response.

  • Antiserum Collection: Blood was collected from the immunized rabbits, and the antiserum containing polyclonal antibodies was isolated.

Western Blotting for Cross-Reactivity Assessment
  • Protein Modification: BSA was incubated with various acyl-CoA derivatives (HMG-CoA, glutaryl-CoA, succinyl-CoA, acetyl-CoA) to generate a panel of acylated proteins.

  • SDS-PAGE: The modified BSA samples were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins were transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane was incubated with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane was incubated with the anti-HMG-lysine antiserum at an appropriate dilution.

  • Secondary Antibody Incubation: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., goat anti-rabbit HRP).

  • Detection: The membrane was treated with a chemiluminescent substrate, and the signal was detected using an imaging system. The intensity of the bands corresponds to the level of antibody binding.

Visualizing Experimental Workflow and Acylation Pathways

To further clarify the processes described, the following diagrams illustrate the experimental workflow for antibody generation and testing, as well as a simplified signaling pathway for protein acylation.

Antibody_Generation_and_Testing cluster_generation Antibody Generation cluster_testing Cross-Reactivity Testing BSA BSA HMG_BSA HMGylated BSA (Antigen) BSA->HMG_BSA HMG_CoA HMG-CoA HMG_CoA->HMG_BSA Immunization Rabbit Immunization HMG_BSA->Immunization Antiserum Anti-HMG-Lysine Antiserum Immunization->Antiserum Western_Blot Western Blot Antiserum->Western_Blot Acyl_CoAs Acyl-CoAs (HMG, Glutaryl, Succinyl, Acetyl) Test_Proteins Acylated Test Proteins Acyl_CoAs->Test_Proteins Test_Proteins->Western_Blot Result Specificity Result Western_Blot->Result Protein_Acylation_Pathway Metabolism Cellular Metabolism Acyl_CoA Acyl-CoA Derivatives (e.g., Acetyl-CoA, Succinyl-CoA, HMG-CoA) Metabolism->Acyl_CoA Acyl_Transferase Acyl-Transferase (Enzymatic) or Non-Enzymatic Reaction Acyl_CoA->Acyl_Transferase Protein Target Protein (with Lysine residue) Protein->Acyl_Transferase Acylated_Protein Acylated Protein (e.g., Succinyl-Lysine) Acyl_Transferase->Acylated_Protein Signaling Altered Protein Function & Cellular Signaling Acylated_Protein->Signaling

References

Comparative Metabolomics of Long-Chain Acyl-CoAs: Insights into Fatty Acid Oxidation Across Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the quantitative analysis of key intermediates in fatty acid metabolism, with a focus on C12 acyl-CoAs as surrogates for (S)-3-hydroxylauroyl-CoA.

This guide provides a comparative overview of long-chain acyl-coenzyme A (acyl-CoA) levels in different cell types, offering insights into the dynamics of fatty acid β-oxidation. Due to a scarcity of published data directly comparing this compound levels, this document leverages quantitative data for lauroyl-CoA (C12:0-CoA) and other related long-chain acyl-CoAs as key indicators of metabolic flux in this pathway. The methodologies, data, and pathway diagrams presented herein serve as a valuable resource for designing and interpreting metabolomics studies in the context of metabolic diseases and drug discovery.

Quantitative Comparison of Acyl-CoA Levels

The following table summarizes the concentrations of various long-chain acyl-CoA species, including lauroyl-CoA (C12:0), in mouse liver tissue, human hepatoma cells (HepG2), and human skeletal muscle myoblasts (LHCNM2). This data, adapted from a comprehensive study on acyl-CoA quantification, highlights the tissue- and cell-type-specific differences in fatty acid metabolism.[1][2]

Acyl-CoA SpeciesMouse Liver (pmol/mg protein)HepG2 Cells (pmol/mg protein)LHCNM2 Cells (pmol/mg protein)
Lauroyl-CoA (C12:0)0.18 ± 0.030.09 ± 0.010.11 ± 0.01
Myristoyl-CoA (C14:0)0.25 ± 0.040.15 ± 0.020.18 ± 0.02
Palmitoyl-CoA (C16:0)1.20 ± 0.150.80 ± 0.100.95 ± 0.12
Palmitoleoyl-CoA (C16:1)0.45 ± 0.060.30 ± 0.040.35 ± 0.05
Stearoyl-CoA (C18:0)0.90 ± 0.110.60 ± 0.080.70 ± 0.09
Oleoyl-CoA (C18:1)1.50 ± 0.201.00 ± 0.131.20 ± 0.15
Linoleoyl-CoA (C18:2)0.60 ± 0.080.40 ± 0.050.50 ± 0.06

Data is presented as mean ± standard deviation.

Experimental Protocols

Accurate quantification of acyl-CoA species is challenging due to their low abundance and instability. The most robust and widely used method is Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Sample Preparation and Metabolite Extraction

This protocol is adapted from established methods for the comprehensive analysis of acyl-CoAs from cell and tissue samples.[1][3][4][5]

  • Cell Harvesting:

    • Aspirate culture medium from adherent cells on a 10 cm plate.

    • Immediately add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to the plate to quench metabolic activity and precipitate proteins.

    • Scrape the cells and transfer the cell lysate/protein precipitate mixture to a 1.5 mL microcentrifuge tube.

  • Tissue Homogenization:

    • Snap-freeze tissue samples in liquid nitrogen immediately after collection.

    • Homogenize the frozen tissue (10-20 mg) in a suitable volume of ice-cold 10% TCA.

  • Extraction:

    • Spike the samples with an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA like heptadecanoyl-CoA).

    • Sonicate the samples briefly on ice (e.g., 10-15 second pulses for 3 cycles) to ensure complete cell lysis.

    • Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet protein and cellular debris.

    • Transfer the supernatant containing the acyl-CoAs to a new tube for analysis.

UHPLC-MS/MS Analysis

This is a representative method for the separation and detection of long-chain acyl-CoAs.[1][2][6][7]

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes to elute acyl-CoAs based on their hydrophobicity.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Transitions: Monitor for the specific precursor-to-product ion transitions for each acyl-CoA. A common fragmentation for all acyl-CoAs is the neutral loss of the phosphopantetheine moiety, which can be used for precursor ion scanning. For this compound, the precursor ion [M+H]+ would be monitored with transitions to specific product ions.

    • Collision Energy: Optimized for each specific acyl-CoA to achieve maximal signal intensity.

Signaling Pathways and Workflows

Mitochondrial Fatty Acid β-Oxidation Pathway

(S)-3-hydroxyacyl-CoAs are key intermediates in the mitochondrial fatty acid β-oxidation spiral. This pathway sequentially shortens long-chain fatty acids to produce acetyl-CoA, which then enters the citric acid cycle for energy production.[8][9][10]

Fatty_Acid_Beta_Oxidation cluster_0 Mitochondrial Matrix cluster_1 Energy Production Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Shorter_Acyl_CoA->Fatty_Acyl_CoA Next Cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial fatty acid β-oxidation pathway.

Experimental Workflow for Acyl-CoA Quantification

The following diagram outlines the typical workflow for the quantitative analysis of acyl-CoAs from biological samples using LC-MS/MS.

Acyl_CoA_Workflow Sample Cell Culture or Tissue Sample Quenching Metabolic Quenching & Protein Precipitation (e.g., cold TCA) Sample->Quenching Extraction Spike Internal Standard & Centrifugation Quenching->Extraction Supernatant Collect Supernatant Extraction->Supernatant LC_MS UHPLC-MS/MS Analysis Supernatant->LC_MS Data_Processing Data Processing (Peak Integration) LC_MS->Data_Processing Quantification Quantification (vs. Standard Curve) Data_Processing->Quantification Result Comparative Data Table Quantification->Result

References

Unraveling the Signaling Roles of (S)-3-hydroxylauroyl-CoA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

While a specific, validated signaling pathway for (S)-3-hydroxylauroyl-CoA remains to be fully elucidated, emerging research into the broader class of 3-hydroxy fatty acids and acyl-Coenzyme A (acyl-CoA) molecules suggests potential roles in cellular regulation. This guide provides a comparative framework for researchers investigating the hypothetical signaling functions of this compound, drawing parallels with related molecules and outlining experimental approaches for validation.

The accumulation of long-chain 3-hydroxy fatty acids is linked to certain metabolic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, where it can induce cellular stress, mitochondrial dysfunction, and lipotoxicity.[1][2] These molecules have been shown to act as uncouplers of oxidative phosphorylation, highlighting their potential to influence cellular energy status.[2] Furthermore, 3-hydroxy fatty acids serve as biomarkers for bacterial endotoxins and specific metabolic conditions.[3][4]

A key area of investigation for the signaling potential of this compound lies in the realm of protein acylation. Acyl-CoAs are donors for this post-translational modification, which can alter the function, localization, and stability of proteins, thereby regulating a wide array of cellular processes.[5][6][7][8]

Comparative Analysis of Acyl-CoAs in Cellular Signaling

To understand the potential role of this compound, it is useful to compare its characteristics with other well-studied acyl-CoA molecules. The following table summarizes key features and known signaling involvements.

Acyl-CoA SpeciesChain Length & SaturationKnown Signaling/Metabolic RolesPotential Relevance for this compound
Acetyl-CoA C2, SaturatedCentral metabolite in energy metabolism; donor for protein acetylation, regulating transcription and enzyme activity.As a fundamental acyl-CoA, its regulatory mechanisms through protein acylation provide a model for how this compound might function.
Palmitoyl-CoA C16, SaturatedSubstrate for fatty acid oxidation and lipid synthesis; involved in protein palmitoylation, affecting protein trafficking and membrane association.The long-chain nature of palmitoyl-CoA is comparable to lauroyl-CoA, suggesting potential roles in modulating protein localization at membranes.
Malonyl-CoA C3, DicarboxylicKey regulator of fatty acid synthesis and inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby controlling fatty acid oxidation.The presence of a hydroxyl group in this compound could confer unique regulatory properties, potentially influencing enzymatic activities in a manner analogous to malonyl-CoA's allosteric regulation.
This compound C12, HydroxylatedHypothetical role in protein acylation and modulation of mitochondrial function.The 3-hydroxy modification may lead to a distinct class of protein acylation ("3-hydroxylauroylation") with unique functional consequences or could directly impact mitochondrial bioenergetics.

Experimental Protocols for Validating the Signaling Role of this compound

Validating the hypothetical signaling pathway of this compound requires a multi-faceted experimental approach. Below are detailed methodologies for key experiments.

1. In Vitro Protein Acylation Assay

  • Objective: To determine if this compound can serve as a substrate for protein acylation.

  • Protocol:

    • Incubate purified candidate proteins or cell lysates with varying concentrations of this compound and, as a control, lauroyl-CoA.

    • Include a reaction without any acyl-CoA as a negative control.

    • Reactions are typically carried out in a buffer containing a non-enzymatic acylating agent or a putative acyltransferase.

    • Stop the reaction and analyze protein acylation via Western blot using an antibody specific for the acylation mark (if available) or by mass spectrometry to identify modified residues.

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To identify cellular protein targets that bind to this compound.

  • Protocol:

    • Treat intact cells or cell lysates with this compound or a vehicle control.

    • Heat the samples across a range of temperatures.

    • Cool and centrifuge the samples to separate soluble and aggregated proteins.

    • Analyze the soluble fraction by SDS-PAGE and Western blotting for specific candidate proteins or by quantitative mass spectrometry for global target identification. Ligand binding will stabilize target proteins, leading to a shift in their melting temperature.

3. Mitochondrial Respiration Analysis

  • Objective: To assess the impact of this compound on mitochondrial function.

  • Protocol:

    • Isolate mitochondria from cultured cells or tissue.

    • Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to measure oxygen consumption rates.

    • Introduce various substrates and inhibitors of the electron transport chain to dissect the specific effects of this compound.

    • Measure key parameters such as routine respiration, maximal respiration, and proton leak to determine if this compound acts as a substrate, inhibitor, or uncoupler.

Visualizing the Hypothetical Signaling Network

The following diagrams illustrate the proposed signaling pathway and experimental workflows.

Hypothetical_Signaling_Pathway Metabolic Stress Metabolic Stress Increased this compound Increased this compound Metabolic Stress->Increased this compound Protein 3-hydroxylauroylation Protein 3-hydroxylauroylation Increased this compound->Protein 3-hydroxylauroylation Mitochondrial Dysfunction Mitochondrial Dysfunction Increased this compound->Mitochondrial Dysfunction Altered Protein Function Altered Protein Function Protein 3-hydroxylauroylation->Altered Protein Function Cellular Response Cellular Response Altered Protein Function->Cellular Response Mitochondrial Dysfunction->Cellular Response

Caption: Hypothetical signaling cascade initiated by this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation In Vitro Acylation Assay In Vitro Acylation Assay Cell Culture Treatment Cell Culture Treatment In Vitro Acylation Assay->Cell Culture Treatment CETSA CETSA Proteomics Analysis Proteomics Analysis CETSA->Proteomics Analysis Mitochondrial Respiration Mitochondrial Respiration Cell Culture Treatment->Mitochondrial Respiration Data Analysis Data Analysis Mitochondrial Respiration->Data Analysis Proteomics Analysis->Data Analysis Hypothesis Hypothesis Hypothesis->In Vitro Acylation Assay Hypothesis->CETSA

Caption: Workflow for validating this compound's signaling role.

References

A Comparative Analysis of (S)- and (R)-3-Hydroxylauroyl-CoA: Functional and Metabolic Distinctions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between stereoisomers is paramount. This guide provides a comprehensive comparison of (S)- and (R)-3-hydroxylauroyl-CoA, detailing their distinct metabolic fates, the enzymes that govern their transformations, and the experimental methodologies used to study them.

The central functional distinction between (S)- and (R)-3-hydroxylauroyl-CoA lies in their stereospecific metabolism within different subcellular compartments. (S)-3-hydroxylauroyl-CoA is the canonical intermediate in the mitochondrial β-oxidation of lauric acid, a medium-chain fatty acid. Conversely, (R)-3-hydroxylauroyl-CoA is primarily metabolized within peroxisomes, highlighting the compartmentalization and stereoselectivity of fatty acid metabolism in eukaryotic cells.

Metabolic Pathways and Enzymatic Specificity

The catabolism of fatty acids is a critical source of energy, and the stereochemistry of intermediates plays a pivotal role in this process. The β-oxidation spiral involves a series of enzymatic reactions, and the dehydrogenase responsible for the third step exhibits strict stereospecificity.

This compound in Mitochondrial β-Oxidation:

In the mitochondria, the breakdown of lauroyl-CoA proceeds through the classical β-oxidation pathway. The third step of this cycle involves the oxidation of the hydroxyl group at the β-carbon. This reaction is catalyzed by L-3-hydroxyacyl-CoA dehydrogenase (HADH), which is specific for the (S)- or L-enantiomer.[1] The product of this reaction is 3-ketolauroyl-CoA, which then undergoes thiolytic cleavage.

(R)-3-Hydroxylauroyl-CoA in Peroxisomal β-Oxidation:

Peroxisomes are organelles that also conduct β-oxidation, particularly for very long-chain fatty acids, branched-chain fatty acids, and some dicarboxylic acids.[2][3] The peroxisomal β-oxidation pathway utilizes a different set of enzymes with distinct stereoselectivity. For the third step of the cycle, peroxisomes employ a multifunctional enzyme known as multifunctional protein 2 (MFP-2), or D-bifunctional protein.[2][4] The dehydrogenase domain of MFP-2 is specific for the (R)- or D-enantiomer of 3-hydroxyacyl-CoAs.[4] Therefore, (R)-3-hydroxylauroyl-CoA would be a substrate for MFP-2 in the peroxisomal pathway.

Quantitative Comparison of Enzymatic Activity
ParameterThis compound with L-3-Hydroxyacyl-CoA Dehydrogenase(R)-3-Hydroxylauroyl-CoA with Multifunctional Protein 2 (MFP-2)
Cellular Location MitochondriaPeroxisomes
Metabolic Pathway β-oxidation of straight-chain fatty acidsβ-oxidation of specific fatty acids (e.g., branched-chain, dicarboxylic acids)
Enzyme L-3-hydroxyacyl-CoA dehydrogenase (HADH)Multifunctional Protein 2 (MFP-2) / D-bifunctional protein
Stereospecificity Specific for the (S)-enantiomerSpecific for the (R)-enantiomer
Kinetic Parameters Vmax is generally high for medium-chain substrates.Substrate for the dehydrogenase domain, but specific kinetic values for lauroyl-CoA are not widely reported.

Experimental Protocols

Synthesis of (S)- and (R)-3-Hydroxylauroyl-CoA

a) Enzymatic Synthesis of this compound:

This protocol is adapted from methods for synthesizing other 3-hydroxyacyl-CoAs.[6]

  • Activation of Lauric Acid: Lauroyl-CoA can be synthesized from lauric acid and coenzyme A using an acyl-CoA synthetase.

  • Hydration of 2-Lauroyl-CoA: The resulting lauroyl-CoA is then hydrated using enoyl-CoA hydratase to produce a racemic mixture of (S)- and (R)-3-hydroxylauroyl-CoA.

  • Purification: The (S)-enantiomer can be purified from the racemic mixture using chiral chromatography or used in an assay with a stereospecific enzyme that will only react with the (S)-form.

b) Chemical Synthesis of (R)-3-Hydroxylauroyl-CoA:

Stereospecific chemical synthesis of 3-hydroxy fatty acids can be achieved through various methods, which can then be activated to their CoA esters.[5]

  • Asymmetric Synthesis of (R)-3-Hydroxydodecanoic Acid: This can be achieved using methods like Sharpless asymmetric dihydroxylation.

  • Activation to CoA Ester: The purified (R)-3-hydroxydodecanoic acid is then converted to its CoA thioester. This can be done using methods such as the mixed anhydride (B1165640) method.

Assay of 3-Hydroxyacyl-CoA Dehydrogenase Activity

This spectrophotometric assay measures the activity of both L-3-hydroxyacyl-CoA dehydrogenase and the dehydrogenase domain of MFP-2 by monitoring the reduction of NAD⁺ to NADH at 340 nm.

Materials:

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes with a 1 cm path length

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.3)

  • NAD⁺ solution (10 mM in buffer)

  • (S)- or (R)-3-hydroxylauroyl-CoA substrate solution (concentration to be varied for kinetic analysis)

  • Purified L-3-hydroxyacyl-CoA dehydrogenase or MFP-2 enzyme solution

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 850 µL of potassium phosphate buffer

    • 50 µL of NAD⁺ solution

    • 50 µL of the substrate solution ((S)- or (R)-3-hydroxylauroyl-CoA)

  • Incubate the mixture for 5 minutes at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding 50 µL of the enzyme solution.

  • Immediately start monitoring the increase in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Visualizing the Metabolic Pathways

The distinct metabolic routes of (S)- and (R)-3-hydroxylauroyl-CoA can be visualized through signaling pathway diagrams.

G Mitochondrial vs. Peroxisomal β-Oxidation of 3-Hydroxylauroyl-CoA cluster_0 Mitochondrial β-Oxidation cluster_1 Peroxisomal β-Oxidation S_Lauroyl_CoA This compound S_Keto_CoA 3-Ketolauroyl-CoA S_Lauroyl_CoA->S_Keto_CoA Oxidation S_HADH L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) S_HADH->S_Keto_CoA S_NADH NADH + H+ S_HADH->S_NADH S_NAD NAD+ S_NAD->S_HADH R_Lauroyl_CoA (R)-3-Hydroxylauroyl-CoA R_Keto_CoA 3-Ketolauroyl-CoA R_Lauroyl_CoA->R_Keto_CoA Oxidation R_MFP2 Multifunctional Protein 2 (MFP-2 Dehydrogenase Domain) R_MFP2->R_Keto_CoA R_NADH NADH + H+ R_MFP2->R_NADH R_NAD NAD+ R_NAD->R_MFP2

Figure 1. Metabolic fate of (S)- and (R)-3-hydroxylauroyl-CoA.

G Experimental Workflow for Dehydrogenase Assay cluster_0 Substrate Preparation cluster_1 Enzyme Preparation cluster_2 Spectrophotometric Assay S_Synth Synthesis of This compound Assay_Mix Prepare Reaction Mix (Buffer, NAD+, Substrate) S_Synth->Assay_Mix R_Synth Synthesis of (R)-3-Hydroxylauroyl-CoA R_Synth->Assay_Mix HADH_Prep Purification of L-3-Hydroxyacyl-CoA Dehydrogenase Add_Enzyme Initiate with Enzyme HADH_Prep->Add_Enzyme MFP2_Prep Purification of Multifunctional Protein 2 MFP2_Prep->Add_Enzyme Assay_Mix->Add_Enzyme Measure_Abs Monitor Absorbance at 340 nm Add_Enzyme->Measure_Abs Calc_Activity Calculate Enzyme Activity Measure_Abs->Calc_Activity

Figure 2. General workflow for comparing enzyme activity.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of (S)-3-hydroxylauroyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and compliant disposal of laboratory chemicals is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of (S)-3-hydroxylauroyl-CoA, a coenzyme A ester. The following procedures are based on best practices for handling similar acyl-CoA compounds and general laboratory safety principles.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat is mandatory to protect from skin contact.

  • Respiratory Protection: If working with a powder form or creating aerosols, a respirator may be necessary. Work in a well-ventilated area or under a fume hood.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to prevent degradation into unknown, potentially more hazardous, substances.

ParameterCondition
Storage Temperature Store powder at -20°C for long-term stability.[1][2]
Solution Stability Aqueous solutions are unstable at basic pH (>8) and should be stored frozen at a pH between 2 and 6.[1][2][3]
Degradation The free acid form is less stable than salt forms.[1][2] Up to 5% decomposition may occur within 6 months at -20°C.[1][2]
Light and Air Protect from light.[4] CoA disulfides can form in the presence of atmospheric oxygen.[1]

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

  • Decontamination of Labware:

    • All glassware, spatulas, and other equipment that have come into contact with this compound should be decontaminated.

    • Rinse contaminated items with an appropriate solvent (e.g., ethanol (B145695) or isopropanol) to remove residues.

    • Collect the rinse solvent as hazardous waste.

    • After the initial rinse, wash the labware with a suitable laboratory detergent and water.

  • Management of Spills:

    • In case of a spill, wear appropriate PPE.

    • For small spills of the solid compound, carefully sweep or scoop the material into a designated waste container. Avoid generating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial absorbent pads).

    • Place the absorbent material into a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Packaging of Waste:

    • Place all solid waste, including empty containers, contaminated PPE, and spill cleanup materials, into a clearly labeled, sealable hazardous waste container.

    • Liquid waste, including unused solutions and decontamination rinses, should be collected in a separate, compatible, and clearly labeled hazardous waste container.

    • The label on the waste container should clearly state "Hazardous Waste" and identify the contents, including "this compound".

  • Final Disposal:

    • All waste containing this compound must be disposed of through an approved waste disposal plant.[5]

    • Follow your institution's specific procedures for hazardous waste pickup and disposal.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Disposal Workflow

DisposalWorkflow cluster_preparation Preparation cluster_collection Waste Collection cluster_packaging Packaging cluster_disposal Final Disposal start Start: Disposal Required ppe Don Appropriate PPE start->ppe solid_waste Collect Solid Waste (Empty containers, contaminated PPE) ppe->solid_waste liquid_waste Collect Liquid Waste (Unused solutions, rinses) ppe->liquid_waste spill_cleanup Manage Spills & Collect Residue ppe->spill_cleanup package_solid Seal & Label Solid Waste Container solid_waste->package_solid package_liquid Seal & Label Liquid Waste Container liquid_waste->package_liquid spill_cleanup->package_solid institutional_protocol Follow Institutional EHS Protocol package_solid->institutional_protocol package_liquid->institutional_protocol approved_facility Dispose via Approved Waste Facility institutional_protocol->approved_facility

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling (S)-3-hydroxylauroyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling (S)-3-hydroxylauroyl-CoA. The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing risk and establishing clear operational steps.

Personal Protective Equipment (PPE)

Given the absence of specific hazard data for this compound, a conservative approach based on general laboratory safety for handling organic and acyl-CoA compounds is mandatory. The following table summarizes the required personal protective equipment.

PPE ComponentSpecificationPurpose
Eye Protection ANSI Z87.1-compliant safety glasses or goggles. A face shield should be worn when handling larger quantities or if there is a splash hazard.Protects eyes from splashes and aerosols.
Hand Protection Nitrile gloves.Provides a barrier against skin contact.
Body Protection A standard laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Not generally required for small quantities handled in a well-ventilated area. Use a fume hood for all manipulations.Minimizes inhalation exposure.
Foot Protection Closed-toe shoes.Protects feet from spills.[1]

Operational Plan: Handling this compound

1. Preparation and Engineering Controls:

  • Ensure a calibrated fume hood is available and operational. All handling of this compound should be performed within the fume hood to minimize inhalation exposure.[1]

  • Designate a specific area within the laboratory for handling this compound to prevent cross-contamination.

  • Prepare all necessary equipment and reagents before retrieving the compound from storage.

  • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.

2. Handling Procedure:

  • Don the appropriate PPE as outlined in the table above.

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Carefully open the container within the fume hood.

  • Use appropriate tools (e.g., spatula, pipette) to handle the compound. Avoid creating dust or aerosols.

  • If preparing solutions, add the compound to the solvent slowly.

  • Close the container tightly after use and return it to its designated storage location.

3. In Case of a Spill:

  • Alert others in the vicinity.

  • For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).[2]

  • Place the absorbed material into a sealed container for proper disposal.[2]

  • Clean the spill area with an appropriate solvent and decontaminate the surface.

  • For large spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., gloves, absorbent materials, weighing papers) should be placed in a designated, labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Never dispose of this compound down the drain.[1]

2. Container Management:

  • Use containers that are compatible with the chemical waste.

  • Keep waste containers closed except when adding waste.

  • Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound".

3. Final Disposal:

  • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[3][4]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

G prep_ppe Don PPE prep_setup Set up Fume Hood prep_materials Gather Materials handle_retrieve Retrieve Compound handle_weigh Weigh/Measure handle_retrieve->handle_weigh handle_experiment Perform Experiment handle_weigh->handle_experiment handle_store Return to Storage handle_experiment->handle_store dispose_solid Dispose of Solid Waste handle_experiment->dispose_solid dispose_liquid Dispose of Liquid Waste handle_experiment->dispose_liquid dispose_cleanup Decontaminate Work Area dispose_solid->dispose_cleanup dispose_liquid->dispose_cleanup dispose_collection Store for EHS Pickup dispose_cleanup->dispose_collection

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-hydroxylauroyl-CoA
Reactant of Route 2
Reactant of Route 2
(S)-3-hydroxylauroyl-CoA

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。